1H-indole-2-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71793. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFRQHFFVRYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282941 | |
| Record name | 1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5055-39-0 | |
| Record name | 5055-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5055-39-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5055-39-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide: Physicochemical Properties, Synthesis, and Reactivity for the Research Scientist
For Immediate Release
Palo Alto, CA – December 30, 2025 – In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1H-indole-2-carbohydrazide, a pivotal intermediate in the synthesis of numerous biologically active compounds. This document delves into its core physical and chemical properties, offers a detailed synthesis protocol, and explores its reactivity, providing a foundational understanding for its application in contemporary research.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the design of novel therapeutic agents. This compound emerges as a critical building block, leveraging the inherent biological relevance of the indole core while introducing a versatile carbohydrazide functionality. This functional group serves as a gateway for diverse chemical modifications, enabling the construction of complex molecular architectures with a wide spectrum of pharmacological activities, including anticancer and antiplatelet aggregation effects.[1][2] This guide aims to provide a detailed exposition of this valuable compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological screening. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N₃O | [3] |
| Molecular Weight | 175.19 g/mol | [3] |
| Appearance | White solid/colorless crystals | [3] |
| Melting Point | 245–246 °C | |
| Flash Point | 243 °C | [4] |
| Solubility | Soluble in DMSO; specific solubility data in water, ethanol, and acetone is not readily available in the cited sources. | |
| XLogP3 | 1.3 | [3] |
| CAS Number | 5055-39-0 | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through the hydrazinolysis of an ester precursor, typically ethyl or methyl 1H-indole-2-carboxylate. This reaction is generally straightforward and high-yielding.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate
-
Absolute Ethanol
-
Dichloromethane
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting solid residue with dichloromethane to remove any unreacted starting material and impurities.
-
The product, this compound, is obtained as colorless crystals and can often be used in subsequent steps without further purification.
Spectral Characterization
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (DMSO-d₆):
-
δ 11.68 (s, 1H, indole NH)
-
δ 9.79 (s, 1H, CONH)
-
δ 7.65 (d, J = 7.5 Hz, 1H, Ar-H)
-
δ 7.49 (d, J = 7.4 Hz, 1H, Ar-H)
-
δ 7.25 (d, J = 7.4 Hz, 1H, Ar-H)
-
δ 7.19 (s, 1H, Ar-H)
-
δ 7.13 (d, J = 4.6 Hz, 1H, Ar-H)
-
δ 4.49 (s, 2H, NH₂)
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O functional groups. Key expected peaks include:
-
N-H stretching (indole and hydrazide): Around 3100-3400 cm⁻¹ (broad)
-
C=O stretching (amide I): Around 1640-1680 cm⁻¹
-
N-H bending (amide II): Around 1515-1550 cm⁻¹
-
C-N stretching: Around 1200-1400 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: Around 1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): m/z = 175.0746 (calculated for C₉H₉N₃O)[3]
Chemical Reactivity: A Versatile Synthetic Hub
The chemical reactivity of this compound is dictated by the interplay between the electron-rich indole nucleus and the nucleophilic carbohydrazide moiety.
Caption: Key reaction pathways of this compound.
Reactions of the Carbohydrazide Group
The primary amine of the hydrazide is a potent nucleophile, making it a key site for chemical transformations. The most common reaction is condensation with aldehydes and ketones to form the corresponding N-acylhydrazones.[1] These hydrazones are valuable intermediates that can be further cyclized to generate a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[5]
Reactivity of the Indole Ring
The indole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The C3 position is generally the most nucleophilic and therefore the primary site of electrophilic substitution.[6] However, with the C2 position occupied, electrophilic substitution may be directed to other positions on the ring, depending on the reaction conditions and the nature of the electrophile. The N-H proton of the indole can also be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Recommended storage temperature is 2-8°C.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel therapeutic agents. Its straightforward synthesis, coupled with the versatile reactivity of both the indole nucleus and the carbohydrazide functional group, provides a rich platform for the development of diverse molecular libraries. This guide has provided a foundational overview of its key properties and reactivity, empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.
References
- 1. 1H-INDOLE-2-CARBOXYLIC ACID HYDRAZIDE | 5055-39-0 [chemicalbook.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. This compound: Significance and symbolism [wisdomlib.org]
- 6. Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide (CAS: 5055-39-0), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a standard synthesis protocol, and its significant role as a scaffold in the development of novel therapeutic agents.
Core Compound Specifications
This compound is a stable, solid organic compound. Its indole core is a prevalent motif in numerous biologically active compounds, making this hydrazide derivative a valuable starting material for synthesizing a diverse range of molecules with potential pharmacological applications.[1][2]
| Property | Value | Reference |
| CAS Number | 5055-39-0 | [3][4] |
| Molecular Formula | C₉H₉N₃O | [3][4] |
| Molecular Weight | 175.19 g/mol | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Melting Point | Not specified in retrieved results | |
| Flash Point | 243 °C | [5] |
| Solubility | Soluble in ethanol | [6][7] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | |
| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN | [5] |
Synthesis Protocol: Preparation of this compound
The following protocol describes a common and efficient method for the synthesis of this compound from ethyl 1H-indole-2-carboxylate.[6][7]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate
-
Absolute ethanol
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).[6]
-
The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours.[7]
-
Reaction progress should be monitored using Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The collected solid is washed with a cold water/ice mixture to remove any residual hydrazine.
-
The purified this compound is then dried under a vacuum.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a critical intermediate for the synthesis of a wide array of derivatives with significant biological activities. Research has demonstrated that modifications to this core structure can yield potent therapeutic candidates.
Anticancer Activity
A significant area of investigation involves the development of this compound derivatives as anticancer agents. These compounds have been shown to target microtubules, which are essential for cell division.[1]
-
Tubulin Polymerization Inhibition: Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization.[8][9] They exert their effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics.[1][8]
-
Cell Cycle Arrest and Apoptosis: This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] For instance, certain furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon cancer, melanoma, and breast cancer.[1][10]
Caption: The signaling pathway for anticancer derivatives of this compound.
Other Therapeutic Areas
Beyond oncology, derivatives of this compound have shown promise in other therapeutic areas:
-
Antimicrobial Activity: Novel derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[11] Some compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antimicrobial drugs.[11]
-
Antiplatelet Aggregation: Certain N-substituted indole carbohydrazide derivatives have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), suggesting potential applications in the prevention and treatment of thrombotic disorders.[7]
Conclusion
This compound is a versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. Continued exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents for a range of diseases.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 3. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 5055-39-0 | FAA05539 [biosynth.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide, a key chemical intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, a detailed synthesis protocol, and explores the mechanisms of action of its derivatives, which have shown promise in anticancer, antidiabetic, and antimicrobial research.
Core Compound Properties
This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry.[1] Its indole core and hydrazide functional group make it a valuable precursor for synthesizing a wide range of derivatives with diverse pharmacological activities.
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 175.19 g/mol | [2] |
| Chemical Formula | C₉H₉N₃O | [2] |
| CAS Number | 5055-39-0 | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically achieved through the hydrazinolysis of an indole-2-carboxylate ester.
Experimental Protocol: Synthesis from Methyl 1H-indole-2-carboxylate
This protocol details the synthesis of this compound from methyl 1H-indole-2-carboxylate and hydrazine.
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Hydrazine
-
Ethanol
-
Water
Procedure:
-
A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.[3]
-
Following the reaction period, water is added to the reaction mixture.[3]
-
The addition of water induces the precipitation of a white solid, which is the this compound product.[3]
-
The pure precipitate is then separated from the solution by filtration.[3]
Synthesis Workflow Diagram
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1H-indole-2-carbohydrazide: Synthesis, Properties, and Therapeutic Potential
For Immediate Release
This technical guide provides a comprehensive overview of 1H-indole-2-carbohydrazide, a heterocyclic compound that serves as a pivotal building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, physicochemical properties, and the biological significance of its derivatives.
Chemical Identity and Structure
The compound of interest is formally identified by its IUPAC name, This compound .[1] It is a derivative of indole, a bicyclic aromatic heterocycle, featuring a carbohydrazide group at the 2-position.
Key Identifiers:
The structural formula of this compound is depicted in the diagram below.
References
An In-depth Technical Guide to the Solubility of 1H-indole-2-carbohydrazide in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that governs the successful transition of a chemical entity from discovery to application, particularly within the pharmaceutical sciences. This technical guide provides a comprehensive examination of the solubility characteristics of 1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry due to its prevalence as a scaffold in various bioactive agents. In the absence of extensive public quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and delineates a definitive experimental protocol for its accurate determination. This guide is intended for researchers, chemists, and drug development professionals, offering both predictive insights and practical, field-proven methodologies for assessing the solubility of this important molecule in a range of common organic solvents.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a key building block in the synthesis of a multitude of compounds with diverse therapeutic potential. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1] The carbohydrazide functional group further extends its utility, enabling the creation of hydrazones and other derivatives with a wide spectrum of biological activities.
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is arguably one of the most significant hurdles. Poor solubility can impede every stage of development:
-
Synthesis and Purification: Recrystallization, a primary method for purification, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.
-
Biological Screening: In vitro assays require the compound to be fully dissolved in a compatible solvent (often DMSO) to ensure accurate and reproducible results. Low solubility can lead to compound precipitation and erroneous activity readings.[2][3]
-
Formulation and Bioavailability: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Insufficient solubility is a leading cause of poor oral bioavailability, often leading to the failure of promising drug candidates.
This guide provides a detailed analysis of this compound's solubility, beginning with a theoretical assessment and culminating in a practical, step-by-step protocol for its empirical determination.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is dictated by the interplay of its constituent functional groups and the overall polarity and hydrogen-bonding capacity.
Chemical Structure:
Key Structural Features Influencing Solubility:
-
Indole Ring System: This bicyclic aromatic system is relatively non-polar but contains a nitrogen atom capable of acting as a hydrogen bond donor. This duality allows for interactions with both non-polar (via π-π stacking) and polar solvents.
-
Carbohydrazide Group (-C(=O)NHNH₂): This is a highly polar functional group. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The two nitrogen atoms of the hydrazide and their associated hydrogens are potent hydrogen bond donors. This group will dominate the molecule's interactions with polar solvents.
-
Overall Polarity: The combination of the large, somewhat non-polar indole ring and the highly polar carbohydrazide group gives the molecule a balanced but distinct polarity. The predicted XLogP3 (a measure of lipophilicity) is 1.3, indicating a moderate preference for an organic phase over an aqueous one, but still retaining significant polar character.[4]
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of organic solvents. The presence of multiple hydrogen bond donor and acceptor sites suggests that solvents capable of hydrogen bonding will be particularly effective.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate both the indole NH and the polar carbohydrazide group. This is a common solvent for stock solutions in biological assays.[2] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions with the solute. | |
| Acetonitrile (ACN) | Moderate | The polar nature and ability to accept hydrogen bonds suggest good solubility, though likely less than DMSO or DMF. | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate strong interactions with the carbohydrazide moiety. A related compound, 5-methoxy-1H-indole-2-carbohydrazide, dissolves well in alcohols.[5] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar. Often used for recrystallization, implying high solubility at elevated temperatures and lower solubility at room temperature. | |
| Less Polar | Dichloromethane (DCM) | Low to Moderate | The molecule's overall polarity, driven by the carbohydrazide group, may limit high solubility in this less polar solvent. |
| Ethyl Acetate (EtOAc) | Low to Moderate | As an ester, it can act as a hydrogen bond acceptor, potentially interacting favorably with the NH groups. However, its overall lower polarity compared to alcohols may limit solubility. | |
| Non-Polar | Toluene | Low | The aromatic nature of toluene can interact with the indole ring system, but the significant polarity mismatch with the carbohydrazide group will likely result in poor solubility. |
| Hexanes / Heptane | Very Low | As highly non-polar aliphatic solvents, hexanes are unlikely to effectively solvate the polar functional groups of the indole structure. |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most reliable and reproducible data.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask method for determining solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Thermostatically controlled orbital shaker
-
Centrifuge with appropriate vial adapters or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes for dilution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Slurry:
-
Accurately weigh approximately 5-10 mg of this compound directly into a glass vial. The key is to add sufficient excess solid to ensure a saturated solution with visible solid remaining at the end of the experiment.[7]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial immediately to prevent solvent evaporation.
-
Prepare each solvent experiment in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a moderate speed (e.g., 250 rpm) for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[6] The goal is to achieve a constant concentration in the liquid phase.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.
-
Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Method B (Filtration): Use a syringe to draw the supernatant and filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method is highly effective at removing fine particulates.
-
The resulting clear liquid is the saturated solution.
-
-
Sample Analysis:
-
Immediately after separation, carefully pipette a known volume of the saturated supernatant (e.g., 100 µL) and dilute it with a suitable solvent (often the mobile phase of the HPLC method) in a volumetric flask to bring the concentration within the linear range of the analytical method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the diluted sample and the standards using a validated HPLC-UV method.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
-
The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Data Presentation
Quantitative solubility data should be presented clearly for easy comparison. The following table serves as a template for recording experimentally determined values.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| Methanol (MeOH) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| Ethanol (EtOH) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| Acetonitrile (ACN) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| Dichloromethane (DCM) | [Experimental Value] | [Calculated Value] | [+/- Value] |
| Ethyl Acetate (EtOAc) | [Experimental Value] | [Calculated Value] | [+/- Value] |
Conclusion
The solubility of this compound in organic solvents is a fundamental property that dictates its utility in various stages of drug discovery and development. While specific quantitative data is not widely published, a robust theoretical assessment based on its molecular structure predicts high solubility in polar aprotic and polar protic solvents, and limited solubility in non-polar media.
This guide provides a detailed, authoritative framework for the experimental determination of this critical parameter using the shake-flask method. By adhering to this protocol, researchers can generate accurate and reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, formulation, and high-throughput screening. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this compound and its many derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
Spectral Analysis of 1H-Indole-2-Carbohydrazide: A Technical Guide
For Immediate Release
Spectroscopic Data of 1H-Indole-2-Carbohydrazide Derivatives
The following tables summarize the key spectroscopic data for various N-substituted and ring-substituted derivatives of this compound. This information is crucial for understanding the core spectroscopic features of the indole-2-carbohydrazide scaffold.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J=7 Hz), 7.49 (d, 2H, J=8 Hz), 7.39-7.31 (m, 5H), 7.26 (t, 1H, J=7 Hz), 7.18 (t, 1H, J=7 Hz), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) |
| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.37 (s, 1H, NH-indole), 7.44 (d, 2H, J=8.5 Hz), 7.37 (m, 4H), 7.07 (s, 1H), 6.85 (m, 1H), 5.04 (s, 2H, CH₂), 4.84 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) |
| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | DMSO-d₆ | 162.6 (C=O), 154.2 (C-O), 136.5, 132.3, 131.7, 131.0, 130.4, 128.9, 127.6, 115.4, 113.5, 108.9, 102.2, 55.6 (OCH₃), 54.0 (CH₂) |
Infrared (IR) Spectral Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| N-Benzyl-1H-indole-2-carbohydrazide | KBr | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O) |
| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | KBr | 3315 (NH₂ asym.), 3250 (NH₂ sym.), 3100 (C-H, aromatic), 2970 (C-H, aliphatic), 1690 (C=O) |
Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M-H]⁺ (m/z) |
| N-Benzyl-1H-indole-2-carbohydrazide | ESI | 263.8 |
| N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide | ESI | 327.8 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the reaction of a substituted 1H-indole-2-carboxylic acid with a corresponding hydrazine derivative in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours. The resulting product can then be purified by recrystallization or column chromatography.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with the sample prepared as a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): Mass spectra are often acquired using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
1H-Indole-2-Carbohydrazide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization and analysis of 1H-indole-2-carbohydrazide, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and the biological activities associated with its derivatives, particularly in the context of anticancer drug development.
Physicochemical and Spectroscopic Characterization
This compound is a solid, crystalline compound at room temperature.[1] Its core structure, featuring an indole ring linked to a hydrazide group at the 2-position, serves as a versatile pharmacophore. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉N₃O | [2] |
| Molecular Weight | 175.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 5055-39-0 | [2] |
| Melting Point | 228-230 °C / 245-246 °C | [1][3] |
| Physical Form | Solid, colorless crystals | [3] |
| pKa (Predicted) | 13.16 ± 0.30 | [1] |
| SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NN | [2] |
| InChI Key | DZLFRQHFFVRYEE-UHFFFAOYSA-N |
The spectroscopic profile of this compound is crucial for its identification and characterization. While detailed spectral data for the parent compound is dispersed across literature, a representative summary is provided in Table 2. The primary focus of many studies has been on its derivatives, for which extensive spectroscopic analysis is available.[4]
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 4.49 (s, 2H, NH₂), 7.13 (d, J = 4.6 Hz, 1H, Ar), 7.19 (s, 1H, Ar), 7.25 (d, J = 7.4 Hz, 1H, Ar), 7.49 (d, J = 7.4 Hz, 1H, Ar), 7.65 (d, J = 7.5 Hz, 1H, Ar), 9.79 (s, 1H, NH), 11.68 (s, 1H, NH, indole) | [3] |
| ¹³C NMR | Data for the parent compound is not readily available in the reviewed literature. However, for N-benzyl-1H-indole-2-carbohydrazide, characteristic signals appear at δ 54.5 (CH₂), 112.8, 119.9, 122.1, 123.8, 127.5, 127.7, 128.4, 129.0, 136.3, 137.4, and 162.6 (C=O). | [4] |
| Infrared (IR) | PubChem lists the availability of FTIR spectra (KBr wafer). For derivatives, characteristic peaks include N-H stretching (asymmetric and symmetric) around 3300-3400 cm⁻¹, C-H aromatic and aliphatic stretching, and a strong C=O stretch around 1630-1700 cm⁻¹. | [2][4] |
| Mass Spectrometry (MS) | PubChem indicates the availability of GC-MS data. Electrospray ionization (ESI) mass spectrometry is commonly used for the characterization of its derivatives. | [2][4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the hydrazinolysis of an indole-2-carboxylate ester. This straightforward and efficient method is widely reported in the literature.
Synthesis of this compound from Ethyl Indole-2-carboxylate
This protocol is adapted from several literature sources.[3][5]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate
-
Absolute ethanol
-
Dichloromethane
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 6-17 hours.[3][5] The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent is then removed under reduced pressure (vacuum evaporation).
-
The resulting residue is washed with a small amount of dichloromethane to remove any unreacted starting material and impurities.
-
The final product, this compound, is obtained as colorless crystals and can be used in subsequent steps without further purification.
Biological Activity and Signaling Pathways of Derivatives
While this compound itself is a key building block, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer agents. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[5][6] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation and cell division.
The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, ultimately culminating in apoptosis. The proposed signaling pathway is illustrated in the following diagram.
Caption: Proposed signaling pathway for anticancer activity.
This disruption of microtubule function triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[5] Prolonged arrest at this checkpoint ultimately induces programmed cell death, or apoptosis, in cancer cells.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its subsequent derivatives follows a standard medicinal chemistry pipeline. This process begins with the synthesis of the core hydrazide, followed by derivatization, purification, and comprehensive characterization.
Caption: General experimental workflow for synthesis and analysis.
This workflow highlights the key stages from starting materials to the final characterization and evaluation of biological activity, which is a critical step in the drug discovery process.
Conclusion
This compound is a foundational molecule in the development of novel therapeutics. Its straightforward synthesis and the potent biological activities of its derivatives, particularly as tubulin polymerization inhibitors, make it a subject of ongoing research and development. This guide provides a consolidated overview of its key characteristics and the experimental approaches for its study, serving as a valuable resource for professionals in the field of medicinal chemistry and drug discovery. Further research into the specific biological targets and a broader range of derivatives will continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. 1H-INDOLE-2-CARBOXYLIC ACID HYDRAZIDE CAS#: 5055-39-0 [m.chemicalbook.com]
- 2. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of novel 1H-indole-2-carbohydrazide derivatives
An In-depth Technical Guide on the Biological Activity of Novel 1H-Indole-2-Carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile chemistry and a wide spectrum of biological functions.[1] Derivatives of this core structure have demonstrated significant potential as therapeutic agents, exhibiting activities that span anticancer, antimicrobial, and antioxidant properties.[1][2] The structural versatility of the indole ring, combined with the reactive carbohydrazide moiety, allows for the synthesis of a diverse library of compounds. These derivatives often act through various mechanisms, such as the inhibition of crucial enzymes like tubulin or vascular endothelial growth factor receptor-2 (VEGFR-2), disruption of microbial cell membranes, and scavenging of free radicals.[3][4][5] This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.
Anticancer and Antiproliferative Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Numerous studies have reported potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[6][7] The mechanism of action often involves the disruption of microtubule dynamics, induction of cell cycle arrest, and apoptosis.[3][6]
Data Presentation: Cytotoxicity of Novel Derivatives
The antiproliferative activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), representing the concentration required to inhibit cancer cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| Derivative 6i | COLO 205 (Colon) | 0.071 (LC₅₀) | [3] |
| SK-MEL-5 (Melanoma) | 0.075 (LC₅₀) | [3] | |
| MDA-MB-435 (Melanoma) | 0.259 (LC₅₀) | [3] | |
| Hydrazone 11 | K562 (Leukemia) | Sub-micromolar | [8] |
| Colo-38 (Melanoma) | Sub-micromolar | [8] | |
| Hydrazone 16 & 17 | K562 (Leukemia) | Sub-micromolar | [8] |
| Colo-38 (Melanoma) | Sub-micromolar | [8] | |
| Compound 4e | MCF-7, A549, HCT (Breast, Lung, Colon) | Average 2 | [1] |
| Compound 12 | MCF-7 (Breast) | 3.01 | [6] |
| Compound 24f | HCT116 (Colon) | 8.1 | [4] |
| SW480 (Colon) | 7.9 | [4] | |
| Compound 5a & 6b | Various (Leukemia, Lung, Colon, etc.) | < 0.4 | [7] |
| Compound 5f (Ursolic Acid conjugate) | SMMC-7721 (Hepatocarcinoma) | 0.56 | [9] |
| HepG2 (Hepatocarcinoma) | 0.91 | [9] | |
| Compound 5c & 5d | HeLa (Cervical) | 13.41 & 14.67 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48-72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration.
Visualization: Tubulin Polymerization Inhibition Pathway
Several indole-2-carbohydrazide derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][7]
Antimicrobial Activity
Derivatives of this compound have also been identified as potent antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] Their mechanism can involve the disruption of the microbial cell membrane or inhibition of essential enzymes.[5]
Data Presentation: Antimicrobial Activity of Novel Derivatives
The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound 3a, 3b, 4e, 5a, 5b, 5c, 5e | S. aureus, E. coli, S. Typhi, C. albicans, A. flavus, A. niger, M. tuberculosis | 1.56 - 6.25 | [2] |
| Compound 2c (indole-thiadiazole) | MRSA | 3.125 | [11] |
| Compound 3c (indole-triazole) | B. subtilis | 3.125 | [11] |
| Compound 3d (indole-triazole) | MRSA | More effective than ciprofloxacin | [11] |
| Nitrofurazone Analogue 28, 29, 32-43 | Staphylococcus spp., Bacillus spp. | 0.002 - 7.81 | [13] |
| Compound 6f (Indole-1,2,4 Triazole) | Candida albicans | 2 | [14] |
| Various Indole-Triazoles | Candida krusei | 3.125 - 50 | [12] |
| Hydrazone 5f | E. coli, K. pneumoniae | 2.5 | [15] |
| Compound b6 | Colletotrichum fructicola | 3.39 (EC₅₀) | [5] |
| Gibberella zeae | 3.49 (EC₅₀) | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent against a specific microorganism.[13][16]
Procedure:
-
Preparation of Compound Stock: Dissolve the indole derivative in a suitable solvent like DMSO to create a high-concentration stock solution.[16]
-
Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.[16]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to obtain a range of decreasing concentrations.[16]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (a known antimicrobial agent), a negative/sterility control (broth only), and a growth control (broth with inoculum but no compound).[16]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[16]
Visualization: Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) is a systematic process to quantify the antimicrobial efficacy of a compound.
Antioxidant Activity
Certain this compound derivatives have been evaluated for their ability to scavenge free radicals, indicating potential as antioxidant agents.[8] This activity is often attributed to the hydrogen-donating ability of the indole NH group and hydroxyl substitutions on appended aromatic rings.[8]
Data Presentation: Antioxidant Activity of Novel Derivatives
Antioxidant activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results often reported as an IC₅₀ value.
| Compound/Derivative | Assay | Activity | Reference |
| Arylidene-1H-indole-2-carbohydrazones | DPPH, FRAP, ORAC | Good activity with hydroxyl/methoxy groups | [8] |
| Nʹ-Benzoyl-4,6-dimethoxy-1H-indole-2-carbohydrazide | DPPH, ABTS, CUPRAC | Better inhibition than standards |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a simple and rapid spectrophotometric method for evaluating the antioxidant capacity of a compound.[17]
Principle: The stable free radical DPPH has a deep violet color with maximum absorbance around 517 nm.[17] When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow. The decrease in absorbance is proportional to the radical scavenging activity.[17]
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[18] Keep the solution protected from light.
-
Preparation of Test Solutions: Dissolve the indole derivatives and a standard antioxidant (e.g., Ascorbic Acid) in the same solvent to prepare stock solutions.[17] Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a volume of the DPPH working solution.
-
Incubation: Mix the solutions thoroughly and incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[18]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH is also measured.[17]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100.[17] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Visualization: Principle of the DPPH Assay
The DPPH assay visually demonstrates the process of a stable free radical being neutralized by an antioxidant compound.
References
- 1. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unife.it [iris.unife.it]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. turkjps.org [turkjps.org]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
1H-Indole-2-Carbohydrazide: A Versatile Intermediate in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-2-carbohydrazide has emerged as a pivotal scaffold in the realm of medicinal chemistry, serving as a versatile synthetic intermediate for the generation of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural features, combining the privileged indole nucleus with a reactive carbohydrazide moiety, allow for facile chemical modifications and the construction of novel molecular architectures. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and extensive applications of this compound in the design and development of new therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a structured summary of the biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.
Introduction
The indole ring is a fundamental structural motif found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] The incorporation of a carbohydrazide group at the 2-position of the indole ring yields this compound, a highly valuable intermediate.[3] This functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic systems such as Schiff bases, 1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazoles, and thiazolidinones.[1][4][5][6] These resulting compounds have demonstrated a wide range of pharmacological effects, making this compound a key building block in modern drug discovery.[7][8][9]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the hydrazinolysis of an ester precursor, typically methyl or ethyl 1H-indole-2-carboxylate. This reaction is generally carried out in an alcoholic solvent at room temperature or with gentle heating.
Experimental Protocol: Synthesis from Methyl 1H-indole-2-carboxylate
A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine hydrate (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.[10] Following the reaction, water is added to the mixture, leading to the precipitation of a white solid. This solid, this compound, is then collected by filtration to yield the pure product.[10]
Experimental Protocol: Synthesis from Ethyl 1H-indole-2-carboxylate
To a stirred solution of ethyl 1H-indole-2-carboxylate (7.93 mmol) in 15 mL of absolute ethanol, hydrazine monohydrate (4 mL, 79.90 mmol) is added.[11] The reaction mixture is then processed to isolate the this compound product.
Below is a general workflow for the synthesis of this compound.
Chemical Reactivity and Derivatization
The carbohydrazide moiety of this compound is a nucleophilic center that readily reacts with various electrophiles, paving the way for the synthesis of a multitude of derivatives.
Formation of Schiff Bases (Hydrazones)
Condensation of this compound with various aldehydes and ketones in an appropriate solvent, often with catalytic amounts of acid, yields the corresponding Schiff bases (hydrazones).[5][12][13] These reactions are typically high-yielding and provide a straightforward method for introducing diverse substituents.
Synthesis of 1,2,4-Triazoles
This compound can be converted to 1,2,4-triazole derivatives through a multi-step process. This typically involves reaction with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.
Synthesis of Pyrazole Derivatives
This compound serves as a key intermediate in the synthesis of pyrazole derivatives, which are known for their wide range of pharmacological activities.[3][6][14]
Biological Activities of this compound Derivatives
The derivatives of this compound have been extensively evaluated for a variety of biological activities, demonstrating their potential as scaffolds for the development of new drugs.
Antimicrobial Activity
Numerous studies have reported the significant antimicrobial properties of this compound derivatives.[1] Schiff bases and other heterocyclic derivatives have shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Salmonella Typhi, Candida albicans, Aspergillus flavus, and Aspergillus niger.[1] Some compounds have exhibited minimum inhibitory concentration (MIC) values in the range of 1.56–6.25 µg/mL, comparable to standard antimicrobial drugs.[1]
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Schiff Base Derivatives | Staphylococcus aureus | 1.56 - 6.25 | [1] |
| Schiff Base Derivatives | Escherichia coli | 1.56 - 6.25 | [1] |
| Schiff Base Derivatives | Mycobacterium tuberculosis | 1.56 - 6.25 | [1] |
| 1,2,4-Triazole Derivatives | Various Bacteria & Fungi | 3.125 - 50 | [15] |
Anticancer Activity
Derivatives of this compound have shown promising anticancer activity against various human cancer cell lines.[7][16][17] Some compounds have demonstrated potent cytotoxic effects with GI50 values in the sub-micromolar range.[17] The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a validated target in cancer therapy.[7][16][18]
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative | Cancer Cell Line | Activity (GI50/IC50) | Mechanism of Action | Reference |
| Furanyl-3-phenyl-1H-indole-carbohydrazide | COLO 205 (Colon) | LC50 = 71 nM | Tubulin Inhibition | [7] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide | A549 (Lung) | IC50 = 0.19 µM | Tubulin Inhibition | [16] |
| Indole-2-carbohydrazide derivative (24f) | HCT116 (Colon) | GI50 = 8.1 µM | Anti-angiogenic | [17] |
| Indole-2-carbohydrazide derivative (24f) | SW480 (Colon) | GI50 = 7.9 µM | Anti-angiogenic | [17] |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole-based compounds, including derivatives of this compound, have shown significant potential in this area.[9][19][20] Some indole-2-carboxamides have demonstrated excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[19]
Table 3: Antitubercular Activity of Selected Indole Derivatives
| Compound Type | Strain | Activity (MIC) | Reference |
| Indole-2-carboxamide (26) | M. tuberculosis (drug-sensitive) | 0.012 µM | [19] |
| 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | M. tuberculosis H37Rv | Significant Inhibition | [20] |
| Carbohydrazide Derivatives (6f) | M. tuberculosis mc26230 | 4 µg/mL | [21] |
Other Biological Activities
Derivatives of this compound have also been investigated for other pharmacological activities, including:
-
α-Glucosidase Inhibition: Certain indole-carbohydrazide hybrids have shown potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose, suggesting their potential in the management of diabetes.[10]
-
Anti-inflammatory and Analgesic Activity: Schiff base derivatives have been reported to possess analgesic properties.[12]
-
Anticonvulsant Activity: The indole nucleus is a component of several anticonvulsant agents, and derivatives of this compound are being explored for this application.[2]
Conclusion
This compound stands out as a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of the carbohydrazide moiety provide a robust platform for the generation of a wide array of heterocyclic compounds. The diverse and potent biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antitubercular effects, underscore the importance of this scaffold in the ongoing quest for novel therapeutic agents. Further exploration and functionalization of the this compound core hold significant promise for the development of next-generation drugs to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmnc.samipubco.com [jmnc.samipubco.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. Indole Derivatives as Anti-Tubercular Agents: An Overview on their Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. ajchem-b.com [ajchem-b.com]
- 13. iris.unife.it [iris.unife.it]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and structure-antituberculosis activity relationship of 1H-indole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. asianpubs.org [asianpubs.org]
The Therapeutic Potential of 1H-Indole-2-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its vast derivatives, the 1H-indole-2-carbohydrazide moiety has emerged as a versatile pharmacophore, giving rise to a plethora of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.
I. Synthesis of this compound and its Derivatives
The synthesis of the this compound core is typically a straightforward process, most commonly achieved through the hydrazinolysis of an indole-2-carboxylic acid ester. This foundational molecule serves as a versatile intermediate for the generation of a diverse library of derivatives through reactions at the hydrazide functional group.
A. General Synthesis of this compound
The primary route to this compound involves a two-step process starting from 1H-indole-2-carboxylic acid.
-
Esterification: The carboxylic acid is first converted to its corresponding ester, typically an ethyl or methyl ester, to enhance its reactivity.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an alcoholic solvent, such as ethanol, to yield the desired this compound.
B. Synthesis of N'-Substituted Derivatives
The carbohydrazide moiety provides a reactive site for the introduction of various substituents, leading to a wide array of derivatives with diverse biological activities. Common modifications include the formation of hydrazones through condensation with aldehydes or ketones, and the synthesis of thiosemicarbazides via reaction with isothiocyanates.
II. Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, with the most promising applications being in the fields of oncology and microbiology.
A. Anticancer Activity
A significant body of research has focused on the antiproliferative and cytotoxic effects of this compound derivatives against various cancer cell lines.
Numerous studies have reported the potent in vitro anticancer activity of these compounds. The tables below summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| 24f | HCT116 | 8.1 | [1][2] |
| 24f | SW480 | 7.9 | [1][2] |
| 9b | T47D | 0.9 | [3][4] |
| 5e | A-549, MCF-7, Panc-1, HT-29 (Mean) | 0.95 | [5] |
| Va | Mean | 0.026 | [6] |
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | COLO 205 (LC50) | 0.071 | [7] |
| 6i | SK-MEL-5 (LC50) | 0.075 | [7] |
| 6i | MDA-MB-435 (LC50) | 0.259 | [7] |
| 27a | A549 | 0.19 | [8] |
| 18 | Huh7 | 0.6-2.9 | [9] |
| 4e | MCF-7 | 0.57 | [10][11] |
| 4e | HCT116 | 1.95 | [10][11] |
| 4e | A549 | 3.49 | [10][11] |
| 7 | MCF-7 | 12.93 | [12][13] |
| 7 | HCT 116 | 11.52 | [12][13] |
The anticancer effects of this compound derivatives are often attributed to their ability to interfere with key cellular processes, including microtubule dynamics, angiogenesis, and apoptosis.
-
Tubulin Polymerization Inhibition: Several derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[8][9][14][15][16][17][18][19] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][18]
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. Certain this compound derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and suppressing angiogenesis.[1][2][12][13][20][21][22][23][24]
References
- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
- 22. Characterization of indolinones which preferentially inhibit VEGF-C- and VEGF-D-induced activation of VEGFR-3 rather than VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
review of 1H-indole-2-carbohydrazide and its analogs
An In-Depth Technical Guide to 1H-Indole-2-Carbohydrazide and its Analogs for Researchers and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for diverse chemical modifications, making it a privileged pharmacophore in drug discovery. Among the vast family of indole derivatives, this compound has emerged as a crucial synthetic intermediate and a key building block for novel therapeutic agents.[3][4] This core structure, featuring a carbohydrazide moiety (-CONHNH2) at the 2-position of the indole ring, provides a versatile handle for creating extensive libraries of analogs, including hydrazones, thiazolidinones, and other heterocyclic systems.[3][5] These derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][6]
This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and key cellular pathways associated with this promising class of compounds.
Synthesis of this compound and Its Analogs
The synthesis of the this compound core is typically straightforward, often starting from indole-2-carboxylic acid or its corresponding ester.[7] The general approach involves the reaction of an ester, such as methyl 1H-indole-2-carboxylate, with hydrazine hydrate in an alcoholic solvent.[7][8] This reaction readily yields the desired carbohydrazide intermediate.
This intermediate serves as a versatile platform for further derivatization. A common strategy involves the condensation of the hydrazide with various aromatic or heteroaromatic aldehydes to form Schiff bases (hydrazones).[1][3] Other synthetic routes include coupling with carboxylic acids using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to produce N-substituted carbohydrazides.[2]
Biological Activities and Mechanisms of Action
Derivatives of this compound have been extensively evaluated for a range of pharmacological activities. The modular nature of their synthesis allows for fine-tuning of their properties to target specific biological pathways.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these analogs, revealing potent activity against a wide range of human cancer cell lines.[2][9] The primary mechanisms identified are the inhibition of tubulin polymerization and the suppression of angiogenesis through VEGFR-2 signaling.[1][10]
1. Inhibition of Tubulin Polymerization: Many indole-based compounds act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[1][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for mitotic spindle formation. The consequence is cell cycle arrest, typically at the G2/M phase, leading to the induction of apoptosis and inhibition of cancer cell proliferation.[1] Several 3-phenyl-1H-indole-2-carbohydrazide derivatives have shown potent tubulin polymerization inhibitory activity, with some compounds demonstrating GI50 values in the nanomolar range.[5]
// Nodes "Indole-2-carbohydrazide Analog" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tubulin Heterodimers (α/β)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Colchicine Binding Site" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Microtubule Polymerization" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Mitotic Spindle Formation" [fillcolor="#F1F3F4", fontcolor="#202124"]; "G2/M Phase Arrest" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" [fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges "Indole-2-carbohydrazide Analog" -> "Colchicine Binding Site" [label="Binds to"]; "Colchicine Binding Site" -> "Tubulin Heterodimers (α/β)" [dir=back]; "Tubulin Heterodimers (α/β)" -> "Microtubule Polymerization" [arrowhead=tee, label="Inhibits"]; "Microtubule Polymerization" -> "Mitotic Spindle Formation" [arrowhead=tee, label="Disrupts"]; "Mitotic Spindle Formation" -> "G2/M Phase Arrest" [label="Leads to"]; "G2/M Phase Arrest" -> "Apoptosis" [label="Induces"]; "Apoptosis" -> "Cell Proliferation" [arrowhead=tee, label="Inhibits"]; } dot Mechanism of Tubulin Polymerization Inhibition.
2. Anti-Angiogenic Activity: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of this process. Certain this compound derivatives have been identified as potent inhibitors of VEGFR-2.[9][10] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the migration and tube formation of endothelial cells, thereby exerting anti-angiogenic effects.[10]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound | Cell Line | Activity Type | Value | Reference |
|---|---|---|---|---|
| 6i | COLO 205 (Colon) | LC50 | 71 nM | [1] |
| 6i | SK-MEL-5 (Melanoma) | LC50 | 75 nM | [1] |
| 26 | A549 (Lung) | IC50 | 0.19 µM | [11] |
| 27b | HepG2 (Liver) | IC50 | 0.34 µM | [11] |
| 27d | A549 (Lung) | IC50 | 0.43 µM | [11] |
| 4e | MCF-7, A549, HCT | Average IC50 | 2 µM | [2] |
| 24f | HCT116 (Colon) | GI50 | 8.1 µM | [9][10] |
| 24f | SW480 (Colon) | GI50 | 7.9 µM | [9][10] |
| 12 | MCF-7 (Breast) | IC50 | 3.01 µM |[9] |
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Indole-2-carbohydrazide derivatives have shown promising activity against a range of pathogens, including bacteria and fungi.[3] Some analogs exhibit excellent antimicrobial effects with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs.[3] Molecular docking studies suggest that for mycobacteria, the mechanism may involve the inhibition of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid synthesis.[3]
Table 2: Antimicrobial Activity of Selected this compound Analogs
| Compound | Organism | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 3a, 3b, 4e, 5a-c, 5e | M. tuberculosis | MIC | 1.56 - 6.25 | [3] |
| 3a, 3b, 4e, 5a-c, 5e | S. aureus | MIC | 1.56 - 6.25 | [3] |
| 3a, 3b, 4e, 5a-c, 5e | E. coli | MIC | 1.56 - 6.25 | [3] |
| 3a, 3b, 4e, 5a-c, 5e | C. albicans | MIC | 1.56 - 6.25 | [3] |
| 6f | C. albicans | MIC | 2 | [8] |
| Various analogs | C. tropicalis| MIC | 2 |[8] |
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. N-acylhydrazone derivatives of indole have been investigated for their anti-inflammatory potential.[6] Studies using in vivo models like carrageenan-induced peritonitis have shown that these compounds can significantly reduce leukocyte migration.[6][12] The mechanism appears to involve the nitric oxide (NO) pathway, specifically targeting soluble guanylate cyclase (sGC) and inducible nitric oxide synthase (iNOS), and reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
// Nodes "Inflammatory Stimulus" [fillcolor="#F1F3F4", fontcolor="#202124"]; "iNOS & sGC Activation" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NO Production" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Cytokine Release (TNF-α, IL-6)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Leukocyte Migration" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Indole-Hydrazone Analog (JR19)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Inflammatory Stimulus" -> "iNOS & sGC Activation"; "iNOS & sGC Activation" -> "NO Production"; "iNOS & sGC Activation" -> "Cytokine Release (TNF-α, IL-6)"; "NO Production" -> "Inflammation"; "Cytokine Release (TNF-α, IL-6)" -> "Leukocyte Migration"; "Leukocyte Migration" -> "Inflammation";
"Indole-Hydrazone Analog (JR19)" -> "iNOS & sGC Activation" [arrowhead=tee, label="Inhibits"]; "Indole-Hydrazone Analog (JR19)" -> "Cytokine Release (TNF-α, IL-6)" [arrowhead=tee, label="Reduces"]; } dot Proposed Anti-Inflammatory Mechanism of Action.
Other Biological Activities
The structural versatility of this compound analogs has led to the discovery of other notable biological activities. For instance, a series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives were identified as potent α-glucosidase inhibitors, with IC50 values significantly lower than the standard drug acarbose, suggesting potential applications in the management of diabetes.[7]
Table 3: α-Glucosidase Inhibitory Activity
| Compound | Activity Type | Value (µM) | Comparison to Acarbose | Reference |
|---|---|---|---|---|
| 11d | IC50 | 6.31 ± 0.03 | ~119x more potent | [7] |
| Acarbose (Control) | IC50 | 750.0 ± 10.0 | - |[7] |
Experimental Protocols
This section provides a summary of key experimental methodologies cited in the literature for the synthesis and evaluation of this compound analogs.
General Synthesis of this compound (3)
-
Starting Material: Methyl 1H-indole-2-carboxylate (2).[7]
-
Procedure: A solution of methyl 1H-indole-2-carboxylate (1 equivalent) and hydrazine hydrate (3 equivalents) in ethanol is stirred at room temperature for approximately 6 hours. Water is then added to the reaction mixture, causing the product, this compound, to precipitate as a white solid. The pure precipitate is collected by filtration.[7]
General Synthesis of Hydrazone Analogs (Schiff Bases)
-
Starting Materials: this compound, various aromatic aldehydes.[1]
-
Procedure: To a solution of this compound in ethanol, the respective aromatic aldehyde (1 equivalent) and a few drops of glacial acetic acid are added. The mixture is heated to 80 °C and refluxed for approximately 17 hours. After cooling, the resulting precipitate is filtered, washed, and recrystallized to yield the final hydrazone derivative.[1]
Synthesis of N-Benzyl-1H-indole-2-carbohydrazide Analogs (4a-q)
-
Starting Materials: Substituted benzyl chloride, hydrazine hydrate, 1H-indole-2-carboxylic acid.[2]
-
Step 1 (Benzyl Hydrazine Synthesis): Substituted benzyl chloride is reacted with hydrazine hydrate in ethanol to produce the corresponding benzyl hydrazine intermediate.[2]
-
Step 2 (Coupling Reaction): The appropriate benzyl hydrazine is then reacted with 1H-indole-2-carboxylic acid in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. The reaction is stirred for 24 hours. The resulting precipitate is collected and recrystallized from ethanol to yield the target compounds.[2]
Antiproliferative Activity (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116).[2]
-
Procedure: Cells are seeded in 96-well plates and incubated for 24 hours. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 values are determined.[2]
Tubulin Polymerization Assay
-
Principle: This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Procedure: Purified tubulin is incubated with the test compound in a polymerization buffer at 37 °C. The polymerization of tubulin into microtubules causes an increase in light scattering or fluorescence, which is monitored over time using a spectrophotometer or fluorometer. The inhibitory activity of the compound is determined by comparing the rate and extent of polymerization in its presence to that of a control (e.g., DMSO) and a known inhibitor (e.g., colchicine).[11]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[3]
-
Procedure: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli). The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[3]
Conclusion and Future Perspectives
This compound has proven to be a remarkably fruitful scaffold for the development of novel therapeutic agents. The synthetic accessibility and ease of derivatization have allowed for the creation of diverse chemical libraries with potent and varied biological activities. Analogs have demonstrated significant promise as anticancer agents through mechanisms like tubulin polymerization and VEGFR-2 inhibition, as antimicrobials by targeting essential bacterial enzymes, and as anti-inflammatory agents by modulating the nitric oxide and cytokine pathways.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships will be crucial for designing next-generation analogs with enhanced potency and selectivity. Additionally, investigating the potential for dual-action compounds, such as those with combined anticancer and anti-inflammatory properties, could open new avenues for treating complex diseases like cancer. The continued exploration of the this compound core is poised to deliver valuable contributions to the field of medicinal chemistry and drug discovery.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. resource.aminer.org [resource.aminer.org]
- 6. mdpi.com [mdpi.com]
- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 1H-Indole-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1H-indole-2-carbohydrazide (CAS No. 5055-39-0), a compound utilized in pharmaceutical research and as a chemical intermediate. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Primary Hazards: The main risks associated with this compound are irritation to the skin, eyes, and respiratory system, as well as harmful effects if ingested, inhaled, or absorbed through the skin.[1][2][3][4]
Exposure Controls and Personal Protection
Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.
Engineering Controls:
-
Use a chemical fume hood or other local exhaust ventilation to keep airborne concentrations low.[8]
-
Ensure that eyewash stations and safety showers are readily accessible.[4][7]
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.[3][5][6][7]
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[5][6] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter.[6][7] |
Safe Handling and Storage Protocols
A systematic approach to handling and storage is critical for safety.
General Handling Precautions:
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Storage Conditions:
The following diagram illustrates the general workflow for the safe handling of this compound.
References
- 1. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole-7-carbohydrazide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Page loading... [wap.guidechem.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to 1H-Indole-2-Carbohydrazide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and significance of 1H-indole-2-carbohydrazide. It serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This document details its physicochemical properties, provides explicit experimental protocols for its preparation, and explores its role as a scaffold in the development of therapeutic agents.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the broader history of indole chemistry. The indole scaffold itself, a bicyclic aromatic heterocycle, is a cornerstone of numerous natural products and synthetic compounds with profound biological activities.[1] The foundational method for synthesizing the indole core, the Fischer indole synthesis, was developed by Emil Fischer and F. Jourdan in 1883. This acid-catalyzed cyclization of arylhydrazones remains a pivotal reaction in organic chemistry.[2]
While the indole ring has been a subject of intense study for over a century, the specific compound this compound appears to be a more recent subject of interest. Its emergence in the scientific literature coincides with the rise of medicinal chemistry and the use of hydrazide moieties as versatile linkers and pharmacophores. Hydrazides are key intermediates in the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles.[2][3] The reaction of an ester with hydrazine hydrate to form a carbohydrazide is a fundamental and widely used transformation in organic synthesis.[4][5]
The primary significance of this compound lies in its role as a building block for creating libraries of more complex molecules. Researchers have extensively used it to synthesize derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[1][6]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₉H₉N₃O | [7][8] |
| Molecular Weight | 175.19 g/mol | [7][8] |
| CAS Number | 5055-39-0 | [8] |
| Appearance | White to colorless crystalline solid | [9] |
| Melting Point | 245–246 °C | [9] |
| ¹H NMR (DMSO-d₆, δ) | 4.49 (s, 2H, NH₂), 7.13 (d, 1H), 7.19 (s, 1H), 7.25 (d, 1H), 7.49 (d, 1H), 7.65 (d, 1H), 9.79 (s, 1H, NH), 11.68 (s, 1H, indole NH) | [9] |
| IR (KBr, cm⁻¹) | 3348, 3280 (NH₂ stretching), 1701 (C=O stretching) | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, starting from the esterification of indole-2-carboxylic acid.
Synthesis of Ethyl 1H-indole-2-carboxylate
The precursor to this compound is typically an ester of indole-2-carboxylic acid. The synthesis of ethyl 1H-indole-2-carboxylate is a standard esterification reaction.
-
Materials:
-
1H-indole-2-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
-
Procedure:
-
A mixture of 1H-indole-2-carboxylic acid (1 equivalent) in absolute ethanol (10-20 volumes) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) is carefully added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 6-12 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is diluted with ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1H-indole-2-carboxylate, which can be used in the next step without further purification.
-
Synthesis of this compound
The conversion of the ester to the carbohydrazide is achieved through hydrazinolysis.
-
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (98-100%)
-
Absolute ethanol
-
Dichloromethane
-
-
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent, e.g., 7.93 mmol) in absolute ethanol (e.g., 15 mL), add an excess of hydrazine monohydrate (10 equivalents, e.g., 79.90 mmol).[9]
-
The reaction mixture is heated to reflux for 6 hours.[9] The reaction can also be carried out at room temperature for 6 hours, after which the product precipitates upon the addition of water.[7]
-
After the reaction is complete (monitored by TLC), the solution is evaporated under vacuum.[9]
-
The remaining residue is washed with dichloromethane (3 x 0.5 mL) to remove impurities.[9]
-
The resulting product, this compound, is obtained as colorless crystals and can often be used directly in subsequent reactions without further purification.[9]
-
Key Applications in Drug Discovery
This compound is a versatile scaffold for the synthesis of derivatives with a wide range of biological activities. The carbohydrazide functional group can be readily reacted with aldehydes, ketones, and other electrophiles to generate more complex molecules.
Anticancer Agents
Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have been shown to act through various mechanisms, including:
-
Tubulin Inhibition: Some derivatives have demonstrated potent tubulin polymerization inhibitory activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
-
VEGFR-2 Inhibition: Certain indole-2-carbohydrazide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.
Antimicrobial Agents
Derivatives incorporating the indole-2-carbohydrazide core have been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi.[6] These findings suggest that this scaffold could be a promising starting point for the development of new anti-infective agents.
Enzyme Inhibitors
The structural features of indole-2-carbohydrazide derivatives make them suitable candidates for enzyme inhibition. For instance, some have been identified as potent α-glucosidase inhibitors, which are of interest in the management of type 2 diabetes.
Visualized Workflows and Pathways
Experimental Workflow: Synthesis and Derivatization
The following diagram illustrates the general synthetic route from indole-2-carboxylic acid to functionalized derivatives.
Signaling Pathway: VEGFR-2 Inhibition
This diagram illustrates the VEGFR-2 signaling pathway and a hypothetical point of inhibition by an indole-2-carbohydrazide derivative, which is a common mechanism for the anti-angiogenic effects of such compounds.
Conclusion
This compound has established itself as a valuable and versatile intermediate in the field of medicinal chemistry. While its own biological activity is not the primary focus, its utility as a scaffold for generating diverse libraries of bioactive compounds is undisputed. The straightforward and efficient synthesis of this compound, coupled with the reactive nature of the carbohydrazide moiety, ensures its continued importance in the quest for novel therapeutic agents targeting a wide range of diseases, from cancer to microbial infections. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
Methodological & Application
Synthesis Protocol for 1H-Indole-2-Carbohydrazide: An Essential Intermediate for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
1H-Indole-2-carbohydrazide is a key heterocyclic building block in the synthesis of a wide array of compounds with significant therapeutic potential. Its derivatives have demonstrated a range of biological activities, including but not limited to, α-glucosidase inhibition for the management of diabetes and tubulin polymerization inhibition for anticancer applications. This document provides a detailed, step-by-step protocol for the chemical synthesis of this compound, a summary of relevant quantitative data, and visual representations of the synthesis workflow and associated biological signaling pathways.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from indole-2-carboxylic acid. The first step involves the esterification of the carboxylic acid to form an ethyl or methyl ester, followed by hydrazinolysis of the resulting ester to yield the desired product.
Synthesis Workflow
Caption: General two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
This procedure outlines the esterification of 1H-indole-2-carboxylic acid.
-
Reagents and Materials:
-
1H-Indole-2-carboxylic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Cold water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 1H-indole-2-carboxylic acid (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (2 mL) dropwise with stirring.[1]
-
Heat the mixture under reflux for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 1H-indole-2-carboxylate, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound
This procedure details the hydrazinolysis of ethyl 1H-indole-2-carboxylate.
-
Reagents and Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Absolute Ethanol (EtOH)
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and flask
-
-
Procedure:
-
Dissolve ethyl 1H-indole-2-carboxylate (7.93 mmol) in absolute ethanol (15 mL) in a round-bottom flask.[2]
-
To this stirred solution, add hydrazine monohydrate (4 mL, 79.90 mmol).[2]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2] Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the solution and evaporate the solvent under vacuum.[2]
-
A white precipitate of this compound will form.[1]
-
Wash the resulting solid residue with dichloromethane (3 x 0.5 mL) to remove impurities.[2]
-
Collect the pure product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is obtained as colorless crystals and can be used directly for subsequent reactions.[2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 90% | [3] |
| Melting Point | 245–246 °C | [2] |
| Appearance | Colorless crystals | [2][3] |
| ¹H-NMR (DMSO-d₆) | δ 4.49 (s, 2H, NH₂), 7.13 (d, J = 4.6 Hz, 1H, Ar), 7.19 (s, 1H, Ar), 7.25 (d, J = 7.4 Hz, 1H, Ar), 7.49 (d, J = 7.4 Hz, 1H, Ar), 7.65 (d, J = 7.5 Hz, 1H, Ar), 9.79 (s, 1H, NH), 11.68 (s, 1H, NH, indole) | [2] |
| ¹³C-NMR (DMSO-d₆) | δ 102.3 (C-3), 112.7 (C-7), 120.2 (C-5), 121.9 (C-4), 123.6 (C-6), 127.6 (C-3a), 131.0 (C-2), 136.8 (C-7a), 161.7 (C=O) | [3] |
Biological Significance and Associated Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of key biological targets, making them attractive candidates for drug development.
α-Glucosidase Inhibition
Certain derivatives of this compound have been shown to be effective α-glucosidase inhibitors, a class of drugs used to manage type 2 diabetes. These inhibitors work by delaying the digestion and absorption of carbohydrates in the small intestine, thereby reducing the postprandial spike in blood glucose levels.
Caption: Mechanism of α-glucosidase inhibition by indole derivatives.
Tubulin Polymerization Inhibition and Apoptosis Induction
Other derivatives of this compound have been investigated as anticancer agents due to their ability to inhibit tubulin polymerization. By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Pathway of apoptosis induction via tubulin inhibition.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process, providing a versatile platform for the development of novel therapeutic agents. The ability of its derivatives to target fundamental biological processes such as carbohydrate metabolism and cell division underscores the importance of this scaffold in medicinal chemistry and drug discovery. The protocols and pathways detailed in this document serve as a valuable resource for researchers in these fields.
References
Preparation of 1H-Indole-2-Carbohydrazide Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and structural versatility have made it a privileged scaffold in drug discovery. Among the diverse family of indole-containing compounds, 1H-indole-2-carbohydrazide and its derivatives have emerged as a class of molecules with significant therapeutic potential. These compounds have garnered considerable attention for their broad spectrum of biological activities, including potent anticancer, anti-angiogenic, and antimicrobial properties.[2][3][4][5]
This application note provides a detailed and authoritative guide for the synthesis of this compound from the readily available starting material, indole-2-carboxylic acid. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer step-by-step protocols with field-proven insights, and discuss the subsequent derivatization strategies to access a library of novel compounds for drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.
Synthetic Strategy: A Two-Step Approach to a Versatile Intermediate
The preparation of this compound from indole-2-carboxylic acid is efficiently achieved through a robust two-step synthetic sequence:
-
Esterification: The carboxylic acid functionality of indole-2-carboxylic acid is first converted to its corresponding ethyl ester. This transformation is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine.
-
Hydrazinolysis: The resulting ethyl indole-2-carboxylate is then treated with hydrazine hydrate to yield the target this compound. This versatile intermediate serves as a key building block for the synthesis of a wide range of derivatives.
This synthetic approach is widely adopted due to its reliability, scalability, and the commercial availability of the starting materials.
Visualizing the Workflow
The overall synthetic pathway is depicted in the workflow diagram below.
Figure 1: Overall synthetic workflow for the preparation of this compound derivatives.
Part 1: Esterification of Indole-2-Carboxylic Acid
Mechanistic Insight: The Fischer-Speier Esterification
The conversion of indole-2-carboxylic acid to its ethyl ester is a classic example of a Fischer-Speier esterification.[6] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a protonated carboxylic acid.[4][5][7][8]
The mechanism proceeds through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (typically sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[4][5][8]
-
Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction.[4]
Detailed Protocol: Synthesis of Ethyl Indole-2-Carboxylate
This protocol is based on established literature procedures.[6][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indole-2-carboxylic acid | 161.16 | 10.0 g | 0.062 mol |
| Absolute Ethanol | 46.07 | 200 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2.0 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Diethyl Ether | - | As needed | - |
| Hexane | - | As needed | - |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-2-carboxylic acid (10.0 g, 0.062 mol) and absolute ethanol (200 mL).
-
Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (500 mL) with constant stirring to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford ethyl indole-2-carboxylate as a solid.
Expected Yield: 85-95%
Characterization: The identity and purity of the synthesized ethyl indole-2-carboxylate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared with the literature value (m.p. 122-124 °C).[10]
Part 2: Hydrazinolysis of Ethyl Indole-2-Carboxylate
Mechanistic Insight: Nucleophilic Acyl Substitution
The conversion of an ester to a carbohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester.
The mechanism involves:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the ethoxy group departs as the leaving group (ethanol), resulting in the formation of the carbohydrazide.
This reaction is typically efficient and proceeds under relatively mild conditions.[2]
Detailed Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of indole carbohydrazides.[9][11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Indole-2-carboxylate | 189.21 | 5.0 g | 0.026 mol |
| Hydrazine Hydrate (80%) | 50.06 | 10 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl indole-2-carboxylate (5.0 g, 0.026 mol) in ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (10 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Drying: Dry the product in a vacuum oven to obtain pure this compound.
Expected Yield: 90-98%
Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should be compared to the literature value.[11]
Part 3: Derivatization of this compound
The synthesized this compound is a versatile intermediate that can be readily derivatized to generate a diverse library of compounds for biological screening. A common and straightforward derivatization strategy is the condensation reaction with various aldehydes and ketones to form the corresponding hydrazones.[9][11]
General Protocol: Synthesis of this compound Derivatives (Hydrazones)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 175.19 | 1.0 g | 5.7 mmol |
| Substituted Aldehyde/Ketone | - | 1.1 eq. | 6.3 mmol |
| Ethanol | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 2-3 drops | - |
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 g, 5.7 mmol) in ethanol (50 mL) in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.
-
Addition of Aldehyde/Ketone: To this solution, add the desired substituted aldehyde or ketone (1.1 eq., 6.3 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications and Biological Significance
Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: Many indole-2-carbohydrazide derivatives have shown potent cytotoxic effects against various cancer cell lines.[2][3][4][9] Some compounds have been found to inhibit tubulin polymerization, a key process in cell division, leading to cell cycle arrest and apoptosis.[9]
-
Anti-angiogenic Activity: Certain derivatives have been identified as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4]
-
Antimicrobial Activity: This class of compounds has also exhibited promising activity against a range of microbial pathogens.[5]
Conclusion
The synthetic route from indole-2-carboxylic acid to this compound and its subsequent derivatives provides a versatile and efficient platform for the discovery of novel therapeutic agents. The protocols outlined in this application note are robust and can be readily implemented in a standard synthetic chemistry laboratory. By understanding the underlying reaction mechanisms and employing the detailed experimental procedures, researchers can confidently synthesize and explore the vast chemical space of indole-2-carbohydrazide derivatives, paving the way for the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the N-Acylation of 1H-Indole-2-Carbohydrazide
Introduction: The Strategic Importance of N-Acylated Indole-2-Carbohydrazides in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] When functionalized at the 2-position with a carbohydrazide moiety, it provides a versatile platform for creating diverse molecular architectures. The subsequent N-acylation of this carbohydrazide group is a critical transformation, yielding N-acylhydrazones and related structures that exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This strategic modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the N-acylation of 1H-indole-2-carbohydrazide a cornerstone reaction for medicinal chemists.
The rationale behind this synthetic step lies in the introduction of a new pharmacophore—the acyl group—which can engage in additional binding interactions with biological targets. Furthermore, the resulting N-acylhydrazone linkage offers a unique combination of rigidity and hydrogen bonding capabilities, crucial for molecular recognition. This guide provides a comprehensive, field-proven protocol for the efficient N-acylation of this compound, underpinned by a deep understanding of the reaction mechanism and characterization of the resulting products.
Reaction Principle: Nucleophilic Acyl Substitution
The core of this procedure is a nucleophilic acyl substitution reaction. The terminal amino group of the this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the nucleophile, thereby increasing its reactivity. The choice of solvent, base, and reaction temperature is critical for achieving high yields and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a desiccator. |
| Acetyl Chloride (or other acyl chloride) | ≥99% | Commercially Available | Handle in a fume hood. Reacts violently with water. |
| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Store under an inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available | Aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Hexane | ACS Grade | Commercially Available | For chromatography and recrystallization. |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound as a representative example. The procedure can be adapted for other acyl chlorides with minor modifications.
Step 1: Reagent Preparation and Reaction Setup
-
Dissolution of Starting Material: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq, e.g., 1.75 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride, which would reduce the yield and introduce impurities. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.2 eq, e.g., 0.95 mL, 12 mmol). Cool the mixture to 0 °C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Cooling the reaction mixture helps to control the exothermic reaction and minimize the formation of byproducts.
-
Step 2: Acylation Reaction
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq, e.g., 0.78 mL, 11 mmol) dropwise to the cooled, stirred solution over 10-15 minutes using a syringe.
-
Causality: Dropwise addition is essential to maintain control over the reaction temperature and prevent a rapid, uncontrolled exotherm.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Causality: Stirring at room temperature ensures the reaction proceeds to completion. The progress of the reaction should be monitored to determine the optimal reaction time.
-
Step 3: Reaction Monitoring
-
Thin Layer Chromatography (TLC): Monitor the reaction progress by TLC using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. Spot the reaction mixture alongside the starting material (this compound). The reaction is complete when the starting material spot is no longer visible.
-
Causality: TLC is a rapid and effective technique to qualitatively assess the consumption of the starting material and the formation of the product, which will have a different Rf value.
-
Step 4: Work-up and Purification
-
Quenching: Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess pyridine.
-
Saturated aqueous NaHCO₃ solution (2 x 30 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N'-acetyl-1H-indole-2-carbohydrazide.
Visualization of the Experimental Workflow
Caption: Workflow for N-acylation of this compound.
Characterization of N'-acetyl-1H-indole-2-carbohydrazide
The successful synthesis of the N-acylated product must be confirmed through rigorous spectroscopic analysis.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Appearance of a new singlet around δ 2.0-2.2 ppm (3H, -COCH₃). Downfield shift of the -NH protons. The characteristic indole NH proton will be observed as a broad singlet at δ > 11 ppm.[6][7] | The singlet corresponds to the three equivalent protons of the newly introduced acetyl group. The chemical shifts of the amide protons are concentration and solvent dependent. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 20-25 ppm.[7] | Confirms the presence of the acetyl group. |
| IR Spectroscopy | Strong absorption bands around 1650-1680 cm⁻¹ (amide C=O stretch) and 3200-3300 cm⁻¹ (N-H stretch).[6][7] | Characteristic vibrational frequencies for the amide functional group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁N₃O₂ = 217.22 g/mol ). | Confirms the molecular weight of the synthesized compound. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the purity of the starting materials. |
| Hydrolysis of acyl chloride. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Formation of Di-acylated Product | Excess acylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the acylating agent. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the washing steps during work-up. Employ column chromatography for purification. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Acyl Chlorides: Acyl chlorides, such as acetyl chloride, are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood.[10]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Hydrazides: While this compound itself is not as hazardous as hydrazine, it is prudent to handle all hydrazine derivatives with care, as they can be skin and respiratory sensitizers.[9] Avoid inhalation of dust and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted acyl chloride carefully before disposal.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. quora.com [quora.com]
Application Notes and Protocols: 1H-Indole-2-carbohydrazide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1H-indole-2-carbohydrazide as a versatile building block for the construction of various biologically relevant heterocyclic systems. Detailed protocols for key transformations and tabulated data on reaction yields and biological activities are presented to facilitate research and development in medicinal chemistry and materials science.
Introduction
This compound is a key intermediate derived from the reaction of an indole derivative with hydrazine.[1] Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and the indole core, makes it an invaluable precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds.[1][2] These resulting heterocyclic structures are of significant interest due to their diverse pharmacological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[3][4][5][6]
Synthesis of Key Heterocyclic Scaffolds
This compound serves as a versatile starting material for the synthesis of numerous heterocyclic rings, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyrimidines.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities.[7][8] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or 1,2-diacylhydrazines. This compound can be readily converted to the corresponding 1,3,4-oxadiazole derivatives.
A general reaction scheme involves the reaction of this compound with various reagents like carbon disulfide or aroyl chlorides.[7][9] For instance, reaction with carbon disulfide in the presence of potassium hydroxide followed by treatment with hydrazine hydrate can yield the corresponding oxadiazole.[9]
Experimental Protocol: Synthesis of 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol
-
To a solution of this compound (1.75 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.62 g, 11 mmol) and carbon disulfide (0.84 g, 11 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford the pure 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities.[10] A common route to 3,5-disubstituted 1,2,4-triazoles involves the reaction of carbohydrazides with isothiocyanates followed by cyclization.[2]
Experimental Protocol: Synthesis of 4-Phenyl-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
A mixture of this compound (1.75 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in absolute ethanol (20 mL) is heated under reflux for five hours.[2]
-
After cooling, the precipitated solid (thiosemicarbazide intermediate) is filtered off and dried.[2]
-
The intermediate is then dissolved in a 2N sodium hydroxide solution (20 mL) and refluxed for 4-6 hours.
-
The reaction mixture is cooled, and the pH is adjusted to 5-6 with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[2]
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological properties.[11] A classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[12] this compound can be utilized as the hydrazine component in this reaction.[1]
Experimental Protocol: Synthesis of 1-(1H-Indole-2-carbonyl)-3,5-dimethyl-1H-pyrazole
-
To a solution of this compound (1.75 g, 10 mmol) in glacial acetic acid (15 mL), add acetylacetone (1.0 g, 10 mmol).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are of great interest in medicinal chemistry due to their presence in a variety of biologically active compounds, including anticancer and antifungal agents.[13] One approach to synthesize indole-containing pyrimidines involves the reaction of an indole-derived chalcone with a suitable amidine or guanidine derivative. While this is a multi-step process starting from a different indole precursor, it highlights the importance of the indole scaffold in pyrimidine synthesis.[13] A more direct approach from this compound can involve its reaction with β-dicarbonyl compounds or their equivalents.
Data Presentation
Table 1: Synthesis of Heterocycles from this compound
| Entry | Heterocycle | Reagents and Conditions | Yield (%) | Reference |
| 1 | 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol | CS₂, KOH, EtOH, Reflux | 81 | [14] |
| 2 | 4-Phenyl-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | PhNCS, EtOH, Reflux; then NaOH, Reflux | Good | [2] |
| 3 | 1-(1H-Indole-2-carbonyl)-3,5-dimethyl-1H-pyrazole | Acetylacetone, Acetic Acid, Reflux | Good | [12] |
| 4 | N'-(substituted)-1H-indole-2-carbohydrazide | Substituted aldehydes, EtOH, Reflux | Good | [15][16] |
Table 2: Biological Activity of Heterocycles Derived from this compound
| Compound | Biological Activity | Target/Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Indole-2-carbohydrazide derivative 24f | Antiproliferative, Anti-angiogenic | HCT116, SW480 | 8.1, 7.9 | [4] |
| Indole-2-carbohydrazide derivative 5a | Antiproliferative | 60 human tumor cell lines | < 0.4 | [3] |
| Indole-2-carbohydrazide derivative 6b | Antiproliferative | 60 human tumor cell lines | < 0.4 | [3] |
| Thiophenyl-indole-carbohydrazide 6i | Cytotoxic | COLO 205, SK-MEL-5 | 0.071, 0.075 | [15] |
| N-Benzyl-1H-indole-2-carbohydrazide 4e | Antiproliferative | MCF-7, A549, HCT | ~2 | [17] |
| 1H-1,2,3-Triazole analog 7b | Carbonic Anhydrase-II Inhibition | - | 13.8 | [18] |
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing pharmacologically relevant scaffolds. The straightforward reaction pathways and the significant biological activities of the resulting products make this compound an attractive building block for drug discovery and development programs. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important heterocyclic systems.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 7. ijper.org [ijper.org]
- 8. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. growingscience.com [growingscience.com]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
Application Notes: Anticancer Screening of 1H-Indole-2-Carbohydrazide Compounds
Introduction
The indole scaffold is a prominent heterocyclic structure that has emerged as a promising candidate in the development of novel anticancer agents.[1] Specifically, 1H-indole-2-carbohydrazide derivatives have demonstrated significant potential by targeting various biological pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[2][3][4] These compounds have been shown to exert their effects by interacting with key molecular targets such as tubulin, protein kinases (e.g., VEGFR-2), and signaling proteins in pathways like PI3K/Akt/mTOR.[5][6][7]
This document provides a comprehensive set of protocols for the initial in vitro screening of novel this compound compounds to evaluate their anticancer potential. The workflow begins with a primary cytotoxicity screening to determine the dose-dependent effects on cancer cell viability, followed by secondary assays to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.
Experimental Workflow Overview
The screening protocol follows a logical progression from broad cytotoxicity assessment to detailed mechanistic studies.
Caption: High-level workflow for anticancer screening of this compound compounds.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a primary method to assess the ability of a compound to inhibit cell proliferation and determine its cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[9]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung)[2][10]
-
Complete growth medium (e.g., EMEM or DMEM with 10% FBS)
-
This compound compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium with 100 µL of medium containing the compounds at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the treated plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[11][12]
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration)
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining buffer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound (and vehicle control) for 24 or 48 hours.[13]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.[11] Collect all cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).[11]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells to determine if the compound induces programmed cell death.[2][10]
Materials:
-
Cancer cells treated with the test compound (at IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS (ice-cold)
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the test compound and vehicle control as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Caption: Quadrant analysis for Annexin V/PI apoptosis assay.
Key Signaling Pathways Targeted by Indole Compounds
Indole derivatives, including 1H-indole-2-carbohydrazides, often exert their anticancer effects by modulating critical signaling pathways that control cell survival, proliferation, and death.[1][5] Understanding these pathways is crucial for interpreting experimental results.
Caption: Key signaling pathways modulated by indole-based anticancer compounds.
Data Presentation
Quantitative data from the screening assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD |
|---|---|---|
| Compound X | MCF-7 | 8.5 ± 1.2 |
| Compound X | HCT116 | 7.9 ± 0.9[2][3] |
| Compound X | A549 | 12.3 ± 2.1 |
| Doxorubicin | MCF-7 | 0.5 ± 0.1 |
| Doxorubicin | HCT116 | 0.4 ± 0.08 |
| Doxorubicin | A549 | 0.6 ± 0.15 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Compound X (10 µM) on Cell Cycle Distribution after 24h
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 65.2 ± 4.1 | 20.5 ± 2.5 | 14.3 ± 1.9 |
| Compound X | 25.8 ± 3.3 | 15.1 ± 1.8 | 59.1 ± 4.5 |
Data indicate a significant accumulation of cells in the G2/M phase, suggesting cell cycle arrest.[2][14]
Table 3: Apoptosis Induction by Compound X (10 µM) after 48h
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
|---|---|---|---|
| Vehicle Control | 94.1 ± 2.5 | 2.5 ± 0.8 | 3.4 ± 1.1 |
| Compound X | 45.3 ± 5.1 | 28.9 ± 3.7 | 25.8 ± 4.2 |
Data show a significant increase in both early and late apoptotic cell populations following treatment.[2][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Antimicrobial Activity Assay of 1H-Indole-2-Carbohydrazide Derivatives
Introduction
The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for the discovery of novel antimicrobial agents.[1] Indole derivatives, particularly those containing the 1H-indole-2-carbohydrazide scaffold, have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3][4] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial efficacy of novel this compound derivatives, intended for researchers, scientists, and drug development professionals.
Application Notes
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[5] The MIC is a fundamental measure of a compound's potency and is crucial for preclinical research.[1] Common methodologies to determine antimicrobial activity include diffusion assays and dilution methods.
-
Agar Diffusion Methods (Disk and Well): These techniques are widely used for preliminary screening of antimicrobial compounds.[6][7] The principle involves the diffusion of the test compound from a source (a paper disc or a well cut into the agar) through a solid medium inoculated with a target microorganism.[8][9] The presence of a "zone of inhibition" around the source indicates antimicrobial activity, with the diameter of the zone correlating to the compound's effectiveness.[9]
-
Broth Dilution Method: This is a quantitative method used to determine the MIC value.[10] The assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microplate.[11][12] Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[13]
-
Minimum Bactericidal Concentration (MBC): Following the MIC test, the MBC can be determined to assess whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in bacterial death, confirmed by the inability to re-culture bacteria from the clear wells of an MIC assay.[5]
-
Potential Mechanisms of Action: While the exact mechanisms for all this compound derivatives are still under investigation, studies on related indole compounds suggest several potential targets. Some derivatives have been shown to interfere with bacterial respiratory metabolism and disrupt membrane potential.[14] Others may act by inhibiting essential enzymes, such as the mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid synthesis.[2]
Experimental Workflows and Signaling Pathways
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Test bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Synthesized this compound derivatives dissolved in Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as positive control
-
DMSO as a negative control
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically pick a few colonies of the test microorganism and suspend them in 2-3 mL of MHB. Incubate at 37°C for 2-6 hours until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.[6]
-
Well Creation: Allow the plate to dry for 5-15 minutes. Aseptically punch wells (6 mm in diameter) into the inoculated agar using a sterile cork borer.[9]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well. Similarly, add the positive and negative controls to their respective wells.[6]
-
Pre-diffusion: Allow the plates to stand at room temperature or in a refrigerator for 30 minutes to 1 hour to permit the diffusion of the compounds into the agar.[6]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The experiment should be performed in triplicate.
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.[11] It is a quantitative method and more sensitive than diffusion assays.[13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms standardized to 0.5 McFarland
-
Test compounds and standard drugs dissolved in DMSO
-
Multichannel pipette
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the stock solution of the test compound to the first well. Mix well and transfer 100 µL to the second well. Repeat this serial dilution process down the column to the 10th well, and discard 100 µL from the 10th well. This creates a range of concentrations. Wells 11 and 12 serve as controls.
-
Controls:
-
Growth Control (Well 11): Contains broth and inoculum but no test compound.
-
Sterility Control (Well 12): Contains only broth to check for contamination.
-
-
Inoculation: Prepare a final bacterial inoculum by diluting the 0.5 McFarland suspension in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL. Add 10 µL of this final inoculum to wells 1 through 11. The final concentration in each well will be approximately 5 x 10⁵ CFU/mL.[1] Do not add inoculum to the sterility control well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[1][12]
-
Reading MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][5] An indicator like resazurin can also be used, where a color change (e.g., from blue to pink) indicates microbial growth.[11]
Data Presentation
Quantitative results from the MIC assays should be presented in a clear, tabular format to allow for easy comparison of the antimicrobial activity of different derivatives against a panel of microorganisms.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives (μg/mL)
| Compound ID | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) |
| IND-01 | 16 | 32 | >128 | 64 |
| IND-02 | 8 | 16 | 64 | 32 |
| IND-03 | 4 | 8 | 32 | 16 |
| IND-04 | 32 | 64 | >128 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |
| Fluconazole | NA | NA | NA | 8 |
Data are hypothetical and for illustrative purposes. NA: Not Applicable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. botanyjournals.com [botanyjournals.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. mdpi.com [mdpi.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using 1H-Indole-2-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the inhibitory effects of 1H-indole-2-carbohydrazide analogs on tubulin polymerization. The protocols outlined below, along with data presentation guidelines and mechanistic diagrams, are intended to facilitate the discovery and characterization of novel anticancer agents targeting microtubule dynamics.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, tubulin has emerged as a key target for cancer chemotherapy.[1][2] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[3]
This compound analogs have been identified as a promising class of compounds with potential tubulin polymerization inhibitory activity.[1][4][5] This document details the protocols for an in vitro tubulin polymerization assay to evaluate the efficacy of these analogs. The primary method described is a fluorescence-based assay, which offers high sensitivity and is well-suited for high-throughput screening.
Data Presentation: Inhibitory Activity of this compound Analogs
The following table summarizes the reported in vitro activity of various this compound analogs against cancer cell lines and their direct effect on tubulin polymerization. This consolidated data allows for a comparative analysis of the structure-activity relationship (SAR) within this class of compounds.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 24f | HCT116 | GI50 | 8.1 | [4][6] |
| 24f | SW480 | GI50 | 7.9 | [4][6] |
| 12 | MCF-7 | IC50 | 3.01 | [4] |
| 6i | COLO 205 | LC50 | 0.071 | [1] |
| 6i | SK-MEL-5 | LC50 | 0.075 | [1] |
| 6i | MDA-MB-435 | LC50 | 0.259 | [1] |
| 5a | various | GI50 | < 0.4 | [5] |
| 6b | various | GI50 | < 0.4 | [5] |
| 6f | MCF-7 | Cytotoxicity (nM) | Significant at nM level | [5] |
| 6g | MCF-7 | Cytotoxicity (nM) | Significant at nM level | [5] |
| 6f | Tubulin Assembly | Inhibition | ~ Combretastatin A-4 | [5] |
| 6g | Tubulin Assembly | Inhibition | ~ Combretastatin A-4 | [5] |
| 18 | Tubulin Polymerization | IC50 | 19 |
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based in vitro tubulin polymerization inhibition assay, adapted for the evaluation of this compound analogs.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules. This process is initiated by raising the temperature to 37°C in the presence of GTP. The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity. The effect of inhibitory compounds, such as this compound analogs, is quantified by measuring the reduction in the rate and extent of this fluorescence increase.
Materials and Reagents
-
Purified tubulin (e.g., from porcine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
This compound analogs (dissolved in DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (DMSO)
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Experimental Workflow Diagram
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
On ice, prepare the tubulin polymerization buffer.
-
Prepare a stock solution of the this compound analog and control compounds in DMSO. Further dilute to the desired concentrations in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the tubulin reaction mixture on ice. For a final tubulin concentration of 2 mg/mL, mix the appropriate amount of tubulin with General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter (e.g., 6.3 µM DAPI).[6] Keep this mixture on ice until use.
-
-
Assay Procedure:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
Add 10 µL of the diluted this compound analogs, positive control (e.g., Nocodazole), or negative control (DMSO vehicle) to the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mixture to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 60 minutes at 37°C, with readings taken every minute.
-
Use an excitation wavelength of 360 nm and an emission wavelength of 450 nm for the DAPI reporter.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the test compound and the controls.
-
The inhibitory effect of the this compound analogs can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%. This can be calculated from the area under the curve (AUC) or the maximum velocity (Vmax) of the polymerization reaction.
-
Mechanism of Action: Tubulin Polymerization Inhibition
The binding of this compound analogs to the colchicine-binding site on β-tubulin is a proposed mechanism of action.[1][5] This interaction prevents the conformational changes required for the incorporation of tubulin heterodimers into growing microtubules, thereby inhibiting polymerization. The disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of action for tubulin polymerization inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) (BK006P) at Hölzel-Diagnostika [hoelzel-biotech.com]
Application Notes and Protocols: Development of 1H-Indole-2-Carbohydrazide-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1H-indole-2-carbohydrazide derivatives as potent enzyme inhibitors. This document includes summaries of inhibitory activity against key enzyme targets, detailed experimental protocols for synthesis and biological evaluation, and visual diagrams of relevant pathways and workflows.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry for the design of novel enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. Notably, these compounds have shown promise as inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases, α-glucosidase for diabetes, and tubulin for cancer therapy.[1][2][3] The indole core, combined with the carbohydrazide linker, provides a unique framework for molecular hybridization and structure-activity relationship (SAR) studies to develop potent and selective inhibitors.[1][4]
Data Presentation: Inhibitory Activity
The following tables summarize the quantitative inhibitory activity of various this compound-based derivatives against their respective enzyme targets.
Table 1: Inhibition of Monoamine Oxidase A (MAO-A) and B (MAO-B)
| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| MAO-B-IN-30 | MAO-B | 0.082 | >230 (over MAO-A) | [5] |
| MAO-B-IN-30 | MAO-A | 19.176 | - | [5] |
| Selegiline (Control) | MAO-B | ~0.0068 | - | [5] |
| Clorgyline (Control) | MAO-A | ~0.0016 | - | [5] |
| Compound 4b | MAO-B | 1.65 | >60 | [6] |
| Compound 4e | MAO-B | 0.78 | >120 | [6] |
| Compound 7b | MAO-B | 0.33 | >305 | [7] |
| Compound 8a | MAO-B | 0.02 | >3649 | [7] |
| Compound 8b | MAO-B | 0.03 | >3278 | [7] |
| Compound 8e | MAO-B | 0.45 | >220 | [7] |
| ACH10 | MAO-B | 0.14 | - | [8] |
| ACH14 | MAO-B | 0.15 | - | [8] |
| ACH13 | MAO-B | 0.18 | - | [8] |
| ACH3 | MAO-B | 0.22 | - | [8] |
| ACH12 | MAO-A | 4.85 | - | [8] |
| ACH13 | MAO-A | 11.60 | - | [8] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Selectivity Index (SI) is the ratio of IC50 for MAO-A to IC50 for MAO-B.
Table 2: Inhibition of α-Glucosidase
| Compound | IC50 (µM) | Potency vs. Acarbose | Reference |
| 11a-o (range) | 6.31 ± 0.03 – 49.89 ± 0.09 | - | [1] |
| 11d | 6.31 | 118.8-times more potent | [1] |
| Acarbose (Control) | 750.0 ± 10.0 | - | [1] |
Table 3: Antiproliferative Activity (Tubulin Inhibition)
| Compound | Cell Line | LC50 (nM) | Reference |
| 6i | COLO 205 (Colon Cancer) | 71 | [2] |
| 6i | SK-MEL-5 (Melanoma) | 75 | [2] |
| 6i | MDA-MB-435 | 259 | [2] |
Note: LC50 represents the lethal concentration of a compound that kills 50% of the cells.
Experimental Protocols
Synthesis of this compound (3)
This protocol describes the synthesis of the core this compound scaffold.[1]
Materials:
-
Methyl 1H-indole-2-carboxylate (2)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
Dissolve methyl 1H-indole-2-carboxylate (3 mmol) in ethanol (20 mL).
-
Add hydrazine (9 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the white precipitate of this compound (3).
-
Wash the precipitate with water and dry to obtain the pure product.
Synthesis of N'-Substituted-1H-indole-2-carbohydrazide Derivatives
This general procedure outlines the synthesis of final inhibitor compounds through the reaction of the carbohydrazide core with various aldehydes or other reactive intermediates.[1][9]
Materials:
-
This compound (3)
-
Substituted aldehyde or other suitable electrophile (1 mmol)
-
Ethanol (20 mL)
-
Acetic acid (catalytic amount, e.g., 3 drops)
Procedure:
-
Suspend this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted aldehyde or other electrophile (1 mmol) to the suspension.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 6 hours or reflux as needed, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified derivative.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature to determine the inhibitory potential of compounds against MAO-B.[5][10]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)[5]
-
Developer solution
-
Fluorescent Probe (e.g., OxiRed™ Probe)[5]
-
Test compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)[10]
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[5]
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, developer, and fluorescent probe in MAO-B assay buffer according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and the positive control in MAO-B assay buffer. Include a vehicle control (DMSO).
-
Assay Plate Setup: Add 50 µL of the diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate.
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme solution to each well. Mix and incubate for 10 minutes at 37°C.[10]
-
Substrate Addition: Prepare the MAO-B Substrate Solution containing the substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.[5]
-
Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualizations
General Structure of this compound-Based Inhibitors
Caption: General chemical scaffold of this compound inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the development and evaluation of enzyme inhibitors.
Simplified MAO-B Signaling and Inhibition
Caption: Mechanism of MAO-B inhibition by this compound derivatives.
References
- 1. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 1H-Indole-2-Carbohydrazide in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1H-Indole-2-carbohydrazide is a heterocyclic compound derived from indole, a prominent scaffold in numerous natural products and synthetic molecules.[1] Due to its versatile chemical reactivity and the diverse biological activities associated with the indole nucleus, this compound has emerged as a crucial building block in medicinal chemistry.[2][3] The carbohydrazide moiety (-CONHNH2) is a key pharmacophore that acts as both a hydrogen bond donor and acceptor, enabling strong interactions with various biological targets.[3][4] This scaffold has been extensively utilized to develop novel therapeutic agents with a wide range of pharmacological effects, including anticancer, antimicrobial, and antidiabetic properties.[5][6][7]
Application Notes
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through multiple mechanisms of action.
-
Tubulin Polymerization Inhibition: A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][8][9] Molecular docking studies suggest that these compounds often bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle essential for cell division.[1][8][10] Numerous derivatives, including furanyl-, thiophenyl-, and pyrrolyl-substituted indole-2-carbohydrazides, have shown potent antiproliferative activity against a wide panel of human cancer cell lines, with GI50 values in the nanomolar range.[1][10][11][12] For instance, derivative 6i, a thiophenyl-3-phenyl-1H-indole-2-carbohydrazide, exhibited a lethal concentration (LC50) of 71 nM against COLO 205 colon cancer cells.[1][9]
-
VEGFR-2 Inhibition and Anti-Angiogenesis: Certain this compound derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[13][14] By inhibiting VEGFR-2 and its downstream signaling pathways, these compounds can suppress the formation of new blood vessels required for tumor growth and metastasis.[13][14] Compound 24f, for example, displayed potent cytotoxic activities against HCT116 and SW480 colon cancer cell lines (GI50 values of 8.1 and 7.9 μM, respectively) while being inactive against normal cells.[13][14] Its anti-angiogenic effects were confirmed through various assays, including the chick chorioallantoic membrane (CAM) and human umbilical vein endothelial cell (HUVEC) migration assays.[13][14]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can induce apoptosis by modulating the expression of key regulatory proteins.[13] Western blot analysis has shown that some derivatives increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[13]
Antimicrobial Activity
The this compound scaffold has been used to synthesize compounds with broad-spectrum antimicrobial activity.
-
Antibacterial and Antifungal Activity: Novel derivatives have been tested against various pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[7] Several compounds exhibited excellent antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL, comparable to standard drugs.[7]
-
Antitubercular Activity: The scaffold has shown promise in the development of agents against Mycobacterium tuberculosis.[7] In silico molecular docking studies suggest that these compounds may act by inhibiting mycobacterial enoyl reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway.[7]
Antidiabetic Activity (α-Glucosidase Inhibition)
By applying molecular hybridization techniques, researchers have designed and synthesized this compound derivatives that act as potent α-glucosidase inhibitors.[6] This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia. A series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids showed excellent inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose.[6] For example, compound 11d was found to be approximately 119 times more potent than acarbose.[6]
Other Therapeutic Applications
-
CB1 Receptor Allosteric Modulators: Structurally related 1H-indole-2-carboxamides have been synthesized and evaluated as negative allosteric modulators of the cannabinoid type 1 (CB1) receptor.[15][16] These modulators can fine-tune the endocannabinoid system, which is involved in processes like pain, appetite, and memory.[15]
-
Antiplatelet Aggregation: N-acylhydrazone derivatives of this compound have been investigated for their ability to inhibit platelet aggregation induced by agents like arachidonic acid (AA) and collagen.[17]
Quantitative Data Summary
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | Activity Type | Value (µM) | Reference |
|---|---|---|---|---|
| 6i | COLO 205 (Colon) | LC50 | 0.071 | [1][9] |
| 6i | SK-MEL-5 (Melanoma) | LC50 | 0.075 | [1][9] |
| 26 | A549 (Lung) | IC50 | 0.19 | [8][12] |
| 27b | HepG2 (Liver) | IC50 | 0.34 | [8][12] |
| 27d | A549 (Lung) | IC50 | 0.43 | [8][12] |
| 27b-27d | HuCCA-1 (Bile Duct) | IC50 | <0.5 | [8][12] |
| 12 | MCF-7 (Breast) | IC50 | 3.01 | [13] |
| 4e | Average (MCF-7, A549, HCT) | IC50 | 2.0 | [5][18] |
| 24f | HCT116 (Colon) | GI50 | 8.1 | [13][14] |
| 24f | SW480 (Colon) | GI50 | 7.9 | [13][14] |
| 5a, 6b | Leukemia, Colon, Breast, etc. | GI50 | <0.4 |[10][11] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound Class | Pathogen | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Disubstituted Hydrazides | S. aureus, E. coli, S. Typhi | MIC | 1.56 - 6.25 | [7] |
| Disubstituted Hydrazides | C. albicans, A. flavus, A. niger | MIC | 1.56 - 6.25 | [7] |
| Disubstituted Hydrazides | M. tuberculosis | MIC | 1.56 - 6.25 |[7] |
Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives
| Compound ID | Activity Type | Value (µM) | Reference |
|---|---|---|---|
| 11a-o (Series) | IC50 | 6.31 - 49.89 | [6] |
| 11d | IC50 | 6.31 | [6] |
| Acarbose (Standard) | IC50 | 750.0 |[6] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes the synthesis of the core scaffold from its corresponding ester.[6][17][19]
Materials:
-
Methyl or Ethyl 1H-indole-2-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the starting material, methyl 1H-indole-2-carboxylate (1 equivalent), in ethanol.
-
Add an excess of hydrazine hydrate (e.g., 3 to 15 equivalents) to the solution.[6][17]
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours.[6][17] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Add cold water to the mixture to precipitate the product.[6]
-
Collect the white precipitate of this compound by filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[5]
Protocol 2: Synthesis of N'-Substituted-1H-indole-2-carbohydrazide Derivatives (Hydrazones)
This protocol outlines the condensation reaction between this compound and an aldehyde to form a hydrazone derivative.[17][19]
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (1 equivalent)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend this compound (1 equivalent) in ethanol (10 mL per mmol of hydrazide).
-
Add the appropriate aldehyde (1 equivalent) to the suspension.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-18 hours, monitoring by TLC.[17][19]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be purified by crystallization from a suitable solvent (e.g., ethanol).[19]
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[5][18]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Staurosporine).[5]
-
Incubate the plates for 48-72 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50/GI50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: General synthesis workflow for this compound and its derivatives.
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
Caption: Key structure-activity relationships (SAR) for this compound derivatives.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Significance and symbolism [wisdomlib.org]
- 3. Buy 3-amino-5-fluoro-1H-indole-2-carbohydrazide | 843638-43-7 [smolecule.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. iris.unife.it [iris.unife.it]
Application Note: Step-by-Step Synthesis of Substituted 1H-Indole-2-Carbohydrazides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 1H-indole-2-carbohydrazides are a class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery. These molecules and their derivatives have demonstrated a wide range of biological activities, including anticancer, anti-angiogenic, and antiplatelet properties. Their therapeutic potential often stems from their ability to inhibit key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is critical for tumor angiogenesis. This document provides detailed protocols for the multi-step synthesis of substituted 1H-indole-2-carbohydrazides, starting from 1H-indole-2-carboxylic acid.
General Synthetic Scheme
The synthesis of 1H-indole-2-carbohydrazides is typically achieved through a reliable two-step sequence. The process begins with the esterification of a substituted or unsubstituted 1H-indole-2-carboxylic acid to form an intermediate, typically an ethyl or methyl ester. This ester is then converted to the final carbohydrazide product via hydrazinolysis. Further derivatization can be performed by reacting the carbohydrazide with various aldehydes or ketones.
Experimental Workflow
The overall synthetic workflow is illustrated below. The process is modular, allowing for the introduction of diversity at different stages to generate a library of substituted compounds.
Caption: General workflow for the synthesis of 1H-indole-2-carbohydrazides and their derivatives.
Experimental Protocols
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate (Intermediate)
This protocol describes the conversion of 1H-indole-2-carboxylic acid to its ethyl ester. Two common and effective methods are provided.
Method A: Thionyl Chloride Procedure [1]
-
Cool a solution of 1H-indole-2-carboxylic acid (e.g., 0.50 g, 3.1 mmol) in thionyl chloride (SOCl₂) (19 mL) to 0°C in an ice bath.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the excess SOCl₂ under reduced pressure using a rotary evaporator. This will yield the crude acyl chloride as an oil.
-
To the resulting oil, add absolute ethanol (17 mL) at room temperature.
-
Stir the solution overnight.
-
Collect the resulting precipitate by vacuum filtration to yield ethyl 1H-indole-2-carboxylate as a solid.
-
The crude product can be recrystallized from methanol to obtain the pure compound.
Method B: Sulfuric Acid Catalyzed Esterification [2]
-
To a stirred solution of 1H-indole-2-carboxylic acid (e.g., 1.5 g, 9.31 mmol) in dry ethanol (25 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Reflux the reaction mixture for 1.5 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture and add water (25 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases and wash with brine, followed by water. Dry the organic layer over anhydrous Na₂SO₄.
-
Evaporate the solvent under vacuum to yield the product.
| Method | Key Reagents | Typical Yield | Melting Point (°C) | Reference |
| Method A | SOCl₂, Absolute Ethanol | 93% | - | [1] |
| Method B | Absolute Ethanol, H₂SO₄ (catalyst) | High | 126–127 | [2] |
Table 1. Comparison of methods for the synthesis of ethyl 1H-indole-2-carboxylate.
Step 2: Synthesis of this compound (Product)
This protocol details the conversion of the ethyl ester intermediate to the desired carbohydrazide.
Protocol: Hydrazinolysis [3][4]
-
Dissolve ethyl 1H-indole-2-carboxylate (e.g., 1.0 mmol) in absolute ethanol.
-
Add hydrazine monohydrate (NH₂NH₂·H₂O) in large excess (e.g., 10-15 equivalents).
-
Reflux the reaction mixture for 2 to 4 hours.[3][4] The reaction can be monitored by TLC until the starting ester is consumed.
-
Upon completion, cool the reaction mixture. A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration.
-
The collected precipitate can be further purified by recrystallization from 95% ethanol.
Step 3 (Optional): Synthesis of N'-Substituted this compound Derivatives
The parent carbohydrazide is a versatile intermediate for creating a diverse library of compounds, typically through condensation with various aldehydes or ketones.
Protocol: Condensation Reaction [3]
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Add an equimolar amount of the desired substituted aromatic aldehyde or ketone.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture under reflux with stirring for approximately 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture. The product often precipitates from the solution.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure N'-substituted derivative.[5]
| Compound/Substituent | Yield (%) | Melting Point (°C) | Reference |
| This compound (Parent) | 90% | 247–248 | [4] |
| N'-(2-Fluorobenzylidene)- | 98% | 186–188 | [3] |
| N'-(3-Fluorobenzylidene)- | 88% | 171–173 | [3] |
| N'-(3-Hydroxybenzylidene)- | 89% | 278–281 | [3] |
| N'-((1H-Indol-3-yl)methylene)- | 82% | 277–278 | [4] |
| N-(4-Chlorobenzyl)- | 56% | 233 | [6] |
| N-(4-Bromobenzyl)- | 25% | 238 | [6] |
| N-Benzyl- | 35% | 237 | [6] |
| N-(4-Chlorobenzyl)-5-methoxy- | 86% | 225 | [6] |
Table 2. Yields and melting points for the parent this compound and various substituted derivatives.
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have been identified as potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[7] A key molecular target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a central role in promoting the formation of new blood vessels.[8][9] Small molecule inhibitors, such as certain indole-2-carbohydrazide derivatives, can bind to the ATP-binding site of the VEGFR-2 kinase domain, blocking its autophosphorylation and the activation of downstream signaling cascades.[8][10] This inhibition ultimately disrupts tumor angiogenesis, proliferation, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole derivatives.
Conclusion
The synthetic protocols outlined in this document provide a robust and versatile framework for the preparation of substituted 1H-indole-2-carbohydrazides. By following these detailed steps, researchers can efficiently synthesize a library of compounds for evaluation in drug discovery programs, particularly for developing novel anticancer and anti-angiogenic agents that target critical signaling pathways like VEGFR-2. The straightforward nature of the esterification and hydrazinolysis reactions makes this scaffold highly accessible for further chemical exploration.
References
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 1H-Indole-2-Carbohydrazide by Recrystallization
Abstract
This application note details a robust protocol for the purification of 1H-indole-2-carbohydrazide via recrystallization. This compound is a key intermediate in the synthesis of various biologically active molecules, and its purity is critical for successful downstream applications in drug discovery and development. The described method utilizes ethanol as a recrystallization solvent, offering an effective and straightforward approach to obtain high-purity crystalline this compound. This document provides a comprehensive experimental protocol, quantitative data summary, and a visual workflow to guide researchers in achieving optimal purification results.
Introduction
This compound serves as a versatile building block in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The purity of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological screening data. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor. Several sources suggest ethanol as a suitable solvent for the recrystallization of indole derivatives.[1][2][3][4][5] This protocol provides a detailed procedure for the recrystallization of this compound using ethanol.
Materials and Methods
Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Distilled water
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
A detailed, step-by-step procedure for the recrystallization of this compound is provided below.
Protocol: Recrystallization of this compound
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.
-
Gradually add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a high yield upon cooling.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Carefully transfer the filter paper with the crystals onto a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the purified this compound and compare it to the literature value.
-
Calculate the percentage yield of the recrystallized product.
-
If desired, further assess the purity using techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).
-
Results
The recrystallization of crude this compound using the protocol described above is expected to yield a purified product with improved physical and chemical properties. The following table summarizes typical quantitative data obtained from this purification process.
| Parameter | Value |
| Starting Material | |
| Mass of Crude this compound | 5.0 g |
| Initial Purity (example) | ~90% |
| Recrystallization Conditions | |
| Solvent | Ethanol (95%) |
| Approximate Solvent Volume | 75-100 mL |
| Dissolution Temperature | ~78 °C (Boiling point of ethanol) |
| Crystallization Temperature | 0-4 °C (Ice bath) |
| Purified Product | |
| Mass of Recrystallized Product | 4.2 g |
| Yield | 84% |
| Final Purity (example) | >98% |
| Melting Point | 210-212 °C |
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by recrystallization.
Discussion
The described protocol for the recrystallization of this compound provides a reliable method for obtaining a high-purity product. The choice of ethanol as the solvent is based on its favorable solubility profile for indole derivatives, being a good solvent at elevated temperatures and a poorer solvent at lower temperatures. The slow cooling step is crucial for the formation of well-defined crystals, which inherently exclude impurities. The final wash with cold ethanol ensures the removal of any residual mother liquor containing dissolved impurities. The expected yield of approximately 84% is indicative of an efficient purification process, though this may vary depending on the purity of the starting material. The melting point of the purified product should be sharp and in agreement with the literature value, confirming the enhanced purity.
Conclusion
This application note provides a detailed and effective protocol for the purification of this compound by recrystallization from ethanol. The method is straightforward, scalable, and yields a product of high purity, suitable for use in demanding applications such as pharmaceutical research and development. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field.
References
Application Notes and Protocols for the Analytical Identification of 1H-Indole-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 1H-indole-2-carbohydrazide, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections outline the principles and experimental protocols for several key analytical techniques.
Introduction
This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure, consisting of an indole core and a carbohydrazide functional group, allows for the synthesis of a wide array of derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and drug development settings. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
| Technique | Nucleus | Characteristic Chemical Shifts (δ) in DMSO-d₆ (ppm) |
| ¹H NMR | Indole N-H | ~11.5 (broad singlet) |
| Aromatic C-H | 7.0 - 7.6 (multiplets) | |
| Hydrazide N-H₂ | ~4.9 (broad singlet) | |
| Hydrazide N-H | ~9.5 (broad singlet) | |
| ¹³C NMR | Carbonyl (C=O) | ~162 |
| Aromatic C | 112 - 137 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often suitable for hydrazides due to its good solubilizing properties.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (for a 400 or 500 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR (Proton Decoupled):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.
-
NMR Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis.
| Technique | Parameter | Value |
| Electrospray Ionization (ESI-MS) | Molecular Formula | C₉H₉N₃O |
| Exact Mass | 175.0746 g/mol | |
| [M+H]⁺ (protonated molecule) | m/z 176.0824 | |
| [M-H]⁻ (deprotonated molecule) | m/z 174.0667 |
Note: The observed m/z values can provide high-resolution mass data to confirm the elemental composition.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters (for a standard ESI-MS instrument):
-
Ionization Mode: Positive and/or negative electrospray ionization.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Flow rate as per instrument recommendation.
-
Drying Gas (N₂): Flow rate and temperature as per instrument recommendation.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode.
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and acquire the fragmentation spectrum.
-
Analyze the fragmentation pattern to confirm the structure. A common fragmentation would be the loss of the hydrazide group.
-
Mass Spectrometry Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| N-H Stretch (indole and hydrazide) | 3300 - 3400 (multiple bands) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=O Stretch (amide I) | 1630 - 1680 |
| N-H Bend (amide II) | 1580 - 1620 |
| C=C Stretch (aromatic) | 1450 - 1600 |
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition and Analysis:
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
-
FTIR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for quantifying its concentration in various matrices. A reverse-phase HPLC method is generally suitable for this compound.
| Parameter | Typical Value |
| Retention Time (tR) | Dependent on specific column and mobile phase conditions |
| Purity | >95% (typical for synthesized compound) |
-
Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases before use.
-
Prepare a stock solution of this compound in methanol or acetonitrile at 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dilute the sample to be analyzed to fall within the calibration range.
-
-
Instrument Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be optimal. For example:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the standards and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the sample from the calibration curve.
-
Assess the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area.
-
HPLC Experimental Workflow
Conclusion
The analytical techniques and protocols detailed in this document provide a comprehensive framework for the unambiguous identification and characterization of this compound. The synergistic use of NMR, MS, FTIR, and HPLC allows for the confirmation of its chemical structure, determination of its molecular weight and purity, and identification of its key functional groups. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development projects involving this important chemical entity.
Application Notes and Protocols for the Large-Scale Synthesis of 1H-Indole-2-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 1H-indole-2-carbohydrazide, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are scalable and based on established synthetic routes, ensuring reproducibility and high yields. This guide includes comprehensive experimental procedures, quantitative data summaries, safety precautions, and visual workflows to facilitate a seamless transition from laboratory to pilot-scale production.
Introduction
This compound is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant biological activities.[1] Derivatives of this scaffold have shown promise as anticancer, anti-angiogenic, and α-glucosidase inhibitors, making it a molecule of high interest in drug discovery and development. The indole moiety itself is a privileged structure found in numerous natural products and synthetic drugs.[2] The efficient and scalable synthesis of this compound is therefore a critical step in advancing research and development in these therapeutic areas.
This application note details two primary, scalable synthetic pathways to this compound:
-
Route A: A two-step synthesis commencing with the esterification of 1H-indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester.
-
Route B: A direct one-step synthesis from commercially available ethyl or methyl 1H-indole-2-carboxylate via hydrazinolysis.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of all reagents and the final product is crucial for a safe and successful synthesis, particularly at a larger scale.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 1H-Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 203-204 | Yellow solid | 1477-50-5 |
| Ethyl 1H-indole-2-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 122-125 | White to yellow solid | 3770-50-1 |
| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | 149-150 | Colorless needle crystals | 16732-57-3 |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid | 7803-57-8 |
| This compound | C₉H₉N₃O | 175.19 | ~210-212 (decomposes) | White solid | 5055-39-0 |
Data compiled from various sources.[3][4][5]
Safety Precautions:
-
Hydrazine and its hydrates are highly toxic, corrosive, and potentially explosive. [6][7] All manipulations involving hydrazine must be conducted in a well-ventilated fume hood.[8][9]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat, is mandatory.[8][10]
-
Avoid contact of hydrazine with oxidizing agents, metal oxides, and acids, as this can lead to violent reactions.[7]
-
Hydrazine waste should be segregated and quenched carefully according to institutional safety protocols, typically by dilution with a large volume of water followed by treatment with a mild oxidizing agent like sodium hypochlorite.[8]
Synthetic Protocols
The following protocols are designed for scalability. Researchers should perform initial small-scale runs to optimize conditions before proceeding to larger batches.
Route A: Two-Step Synthesis from 1H-Indole-2-carboxylic Acid
This route is ideal when starting from the readily available indole-2-carboxylic acid.
Diagram 1: Synthetic Scheme of Route A
Caption: Two-step synthesis of this compound.
Step 1: Esterification of 1H-Indole-2-carboxylic Acid
Protocol:
-
To a stirred suspension of 1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol or methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated ester is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
The crude ester can be purified by recrystallization from ethanol or an ethanol/water mixture.[4][11]
Step 2: Hydrazinolysis of Ethyl/Methyl 1H-Indole-2-carboxylate
Protocol:
-
Suspend the synthesized ethyl or methyl 1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).
-
Add hydrazine monohydrate (5-10 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 6-12 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether to facilitate drying.
-
The product is dried under vacuum to yield a white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Route B: One-Step Synthesis from Commercial Indole Esters
This is the more direct route if the corresponding indole ester is commercially available.
Diagram 2: Synthetic Scheme of Route B
Caption: One-step synthesis of this compound.
Protocol:
-
In a suitable reaction vessel, suspend ethyl or methyl 1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (10-15 mL per gram of ester).
-
To this suspension, add hydrazine monohydrate (5-10 eq).
-
Heat the reaction mixture to reflux for 6-12 hours, with stirring. Monitor the disappearance of the starting material by TLC.
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
The white precipitate of this compound is isolated by vacuum filtration.
-
The collected solid is washed sequentially with cold ethanol and diethyl ether.
-
Dry the final product under vacuum.
Experimental Workflow and Data
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Diagram 3: Experimental Workflow
Caption: General workflow for synthesis and purification.
Table 2: Representative Quantitative Data for Hydrazinolysis
| Starting Material | Reagent (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 1H-indole-2-carboxylate | Hydrazine (3 eq) | Ethanol | RT | 6 | High (not specified) | [12] |
| Ethyl 1H-indole-2-carboxylate | Hydrazine Monohydrate (10 eq) | Absolute Ethanol | Reflux | Not specified | High (not specified) | [13] |
| Ethyl 1H-indole-2-carboxylate | Hydrazine Hydrate | Ethanol | 80 | 17 | 70 | [14] |
Note: Yields can vary based on reaction scale and purification methods.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 500 MHz): δ 11.50 (s, 1H, NH-indole), 9.35 (s, 1H, CONH), 7.62 (d, 1H), 7.49 (d, 2H), 7.31–7.39 (m, 5H), 7.18 (t, 1H), 7.03 (m, 1H), 4.88 (s, 2H, NH₂). (Representative shifts, may vary slightly based on literature).[2]
-
¹³C NMR (DMSO-d₆, 125 MHz): δ 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8. (Representative shifts).[2]
-
IR (KBr, cm⁻¹): ν 3313, 3280 (NH₂, NH stretching), 1680 (C=O stretching), 1585.[2][15]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₉N₃O [M+H]⁺ 176.08, found 176.1.
Applications in Drug Development
This compound is a versatile scaffold for generating libraries of bioactive molecules. Its derivatives are often investigated for their potential to interact with various biological targets. A simplified representation of a potential mechanism of action for a hypothetical derivative is shown below.
Diagram 4: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase signaling pathway.
Conclusion
The protocols described herein provide a robust and scalable foundation for the synthesis of this compound. By following these guidelines and adhering to strict safety measures, research and development teams can efficiently produce this valuable intermediate for further elaboration into novel therapeutic candidates. The provided data and workflows are intended to support the seamless scale-up of this important synthetic transformation.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxada.com [arxada.com]
- 8. reddit.com [reddit.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. chemicalbook.com [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indole-2-Carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1H-indole-2-carbohydrazide synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and well-established method for synthesizing this compound is a two-step process. The first step involves the esterification of 1H-indole-2-carboxylic acid, typically with ethanol or methanol in the presence of an acid catalyst, to form the corresponding ester. The second step is the hydrazinolysis of the resulting ester using hydrazine hydrate to yield the final product, this compound.[1][2]
Q2: What are the key reaction parameters that influence the overall yield?
A2: The overall yield is influenced by several factors in both the esterification and hydrazinolysis steps. For esterification, crucial parameters include the choice of alcohol, the type and concentration of the acid catalyst, reaction temperature, and the effective removal of water to drive the equilibrium towards the product.[3][4][5] In the hydrazinolysis step, the key factors are the purity of the ester, the molar ratio of hydrazine hydrate to the ester, reaction temperature, and the reaction time.[6][7]
Q3: What are some common side products in this synthesis?
A3: In the esterification step, potential side products can arise from the degradation of the indole ring under harsh acidic conditions.[8] During hydrazinolysis, incomplete reaction can leave unreacted ester as a primary impurity. If the reaction temperature is too high or the reaction time is prolonged, side reactions involving hydrazine can occur, although these are less commonly reported for this specific synthesis.
Q4: What are the recommended purification methods for this compound?
A4: The product, this compound, often precipitates from the reaction mixture upon cooling or the addition of water.[7] The most common purification method is filtration of the crude product followed by washing with a suitable solvent, such as cold ethanol or water, to remove unreacted hydrazine and other soluble impurities. For higher purity, recrystallization from a solvent like ethanol is often employed.[9]
II. Troubleshooting Guides
A. Step 1: Esterification of 1H-Indole-2-Carboxylic Acid
Issue 1: Low or No Yield of the Indole-2-carboxylate Ester
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (e.g., use it as the solvent).[5][10] Another strategy is to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[5] |
| Inactive Catalyst | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and has not been deactivated by moisture.[8][11] The concentration of the catalyst is also crucial; ensure the correct catalytic amount is used.[8] |
| Low Reaction Temperature | Esterification reactions often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated to the appropriate temperature for the specific alcohol being used (e.g., reflux for ethanol or methanol).[3] |
| Poor Solubility of Starting Material | 1H-indole-2-carboxylic acid has limited solubility in some organic solvents. Ensure that the chosen alcohol and reaction conditions allow for sufficient dissolution of the starting material. |
Issue 2: Degradation of the Starting Material or Product
| Potential Cause | Troubleshooting Recommendation |
| Harsh Acidic Conditions | The indole ring can be sensitive to strong acids, especially at high temperatures.[8] Consider using a milder acid catalyst or reducing the reaction temperature and extending the reaction time. Monitor the reaction progress closely using TLC to avoid over-heating and decomposition. |
| Presence of Oxidizing Impurities | Ensure all reagents and solvents are free from oxidizing impurities that could lead to the degradation of the indole moiety. |
B. Step 2: Hydrazinolysis of Indole-2-carboxylate Ester
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Reaction | Ensure a sufficient excess of hydrazine hydrate is used to drive the reaction to completion. A molar ratio of 3:1 to 10:1 of hydrazine hydrate to the ester is commonly reported.[7] Increase the reaction time or temperature (within a moderate range, e.g., refluxing in ethanol) and monitor the disappearance of the starting ester by TLC.[6][7] |
| Poor Quality of Starting Ester | Impurities in the indole-2-carboxylate ester from the previous step can interfere with the hydrazinolysis reaction. Ensure the ester is sufficiently pure before proceeding. |
| Product Remains in Solution | If the product does not precipitate upon cooling, try adding cold water or an anti-solvent to induce precipitation.[7] Ensure the volume of the solvent is not excessively large. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Contamination with Unreacted Ester | If the product is contaminated with the starting ester, this indicates an incomplete reaction. See the troubleshooting steps for low yield in the hydrazinolysis section. For purification, recrystallization from ethanol can be effective in separating the more soluble ester from the carbohydrazide product. |
| Presence of Hydrazine Salts | If the reaction was performed with hydrazine salts or if acidic workup was used, residual salts may co-precipitate with the product. Wash the filtered product thoroughly with water to remove these salts. |
III. Experimental Protocols
A. Protocol 1: Two-Step Synthesis via Fischer Esterification and Hydrazinolysis
Step 1: Synthesis of Ethyl 1H-indole-2-carboxylate
-
To a solution of 1H-indole-2-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester. The crude product can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 1H-indole-2-carboxylate in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-10 equivalents).[7]
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours.[6][7]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to induce precipitation of the product. If necessary, add cold water to facilitate precipitation.[7]
-
Filter the solid product, wash with cold ethanol and then water, and dry under vacuum to obtain this compound.
B. Protocol 2: One-Pot Synthesis using a Coupling Agent
-
Dissolve 1H-indole-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst like 4-dimethylaminopyridine (DMAP) if necessary.[12][13]
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.
-
Add hydrazine hydrate to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work up the reaction by washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid and the coupling agent byproducts.
-
Dry the organic layer and concentrate to obtain the crude product, which can be purified by recrystallization.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for Esterification of 1H-Indole-2-Carboxylic Acid
| Alcohol | Catalyst | Temperature | Reaction Time | Reported Yield | Reference |
| Ethanol | H₂SO₄ | Reflux | 4-6 h | Good | General procedure |
| Methanol | H₂SO₄ | Reflux | 4-6 h | Good | General procedure |
| Ethanol | p-TsOH | Reflux | 6 h | High | [11] |
| Ethanol | ZnCl₂ | Reflux | 8 h | Moderate | [11] |
Table 2: Comparison of Reaction Conditions for Hydrazinolysis of Indole-2-Carboxylate Esters
| Ester | Hydrazine Hydrate (equiv.) | Solvent | Temperature | Reaction Time | Reported Yield | Reference |
| Ethyl 1H-indole-2-carboxylate | 10 | Ethanol | Reflux | 6 h | Not specified | [6] |
| Ethyl 1H-indole-2-carboxylate | ~15 | Ethanol | 80°C | 2 h | Excellent | [7] |
| Methyl 1H-indole-2-carboxylate | 3 | Ethanol | Room Temp | 6 h | Not specified | General procedure |
V. Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the esterification step.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1H-Indole-2-Carbohydrazide Derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1H-indole-2-carbohydrazide derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, offering potential causes and solutions in a direct question-and-answer format.
Question 1: I am experiencing a low yield during the initial esterification of 1H-indole-2-carboxylic acid. What could be the cause?
Answer: Low yields in the esterification step are common and can typically be attributed to incomplete reaction or side reactions.
-
Potential Cause 1: Inefficient Esterification Method. Standard Fischer esterification (acid catalyst in alcohol) can be slow and reversible.
-
Solution 1: A more robust method involves a two-step process. First, convert the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This intermediate is then reacted with the desired alcohol (e.g., absolute ethanol) to form the ester. This method often results in significantly higher yields, with reports of up to 93%.[1][2]
-
Potential Cause 2: Presence of Water. Any moisture in the reaction can hydrolyze the acyl chloride intermediate back to the carboxylic acid, reducing the yield.
-
Solution 2: Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (like nitrogen or argon) can also be beneficial.
Question 2: My hydrazinolysis reaction to convert the ethyl 1H-indole-2-carboxylate to the carbohydrazide is slow, incomplete, or results in side products. How can I optimize this step?
Answer: The hydrazinolysis step is critical and can present several challenges.
-
Potential Cause 1: Insufficient Hydrazine. An inadequate amount of hydrazine hydrate can lead to an incomplete reaction. A potential side reaction is the formation of a dimer where two ester molecules react with one hydrazine molecule.
-
Solution 1: Use a large excess of hydrazine hydrate, often 10 to 20 times the molar equivalent of the ester.[3] This ensures the reaction goes to completion and minimizes dimer formation.[3][4]
-
Potential Cause 2: Low Reaction Temperature. The reaction may not proceed efficiently at room temperature.
-
Solution 2: The reaction mixture, typically the ester dissolved in ethanol with hydrazine hydrate, should be heated under reflux (around 80°C) for several hours (commonly 3-6 hours).[5][6] Progress should be monitored using Thin-Layer Chromatography (TLC).[3]
-
Potential Cause 3: Oxidative Side Reactions. For certain sensitive indole substrates, the initially formed hydrazino-intermediate can be susceptible to oxidation by air, leading to unexpected products through oxidative dehydrazination.[7]
-
Solution 3: If you suspect oxidative degradation, perform the hydrazinolysis step under an inert atmosphere (e.g., argon).[7]
Question 3: I am having difficulty purifying the final N'-arylmethylene-1H-indole-2-carbohydrazide (hydrazone) derivative.
Answer: Purification challenges often stem from residual starting materials or the physical properties of the product.
-
Potential Cause 1: Incomplete Condensation Reaction. If the reaction between the carbohydrazide and the aldehyde is not complete, you will have a mixture of products.
-
Solution 1: Ensure the reaction goes to completion by gently refluxing for an adequate time (e.g., 3 hours) and using a few drops of a catalyst like glacial acetic acid.[5]
-
Potential Cause 2: Poor Solubility. Many of these derivatives have low solubility in common organic solvents, making column chromatography difficult.
-
Solution 2: Recrystallization is often the most effective purification method. Ethanol is a commonly used solvent.[8][9] For particularly insoluble compounds, a mixture like DMF/ethanol may be necessary.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are two primary, well-established routes:
-
Two-Step Method: This is the most common approach. It begins with the esterification of 1H-indole-2-carboxylic acid to form an alkyl ester (typically methyl or ethyl).[10][11] This ester is then reacted with hydrazine hydrate in a process called hydrazinolysis to yield the final this compound.[8][10]
-
Direct Coupling Method: This route avoids the ester intermediate. 1H-indole-2-carboxylic acid is reacted directly with a substituted hydrazine using a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in a solvent like dichloromethane.[12][13]
Q2: Why is the indole scaffold a focus in drug development?
The indole ring system is considered a "privileged scaffold" in medicinal chemistry. It is a core structural component in numerous biologically active compounds and FDA-approved drugs used to treat a wide range of conditions, including infections, migraines, and hypertension.[14][15] Its unique structure allows for diverse functionalization, enabling the fine-tuning of pharmacological properties.[16]
Q3: Are there specific safety precautions for working with hydrazine?
Yes. Hydrazine and its hydrate are toxic and can be absorbed through the skin.[4] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Comparison of Esterification Methods for 1H-Indole-2-carboxylic Acid
| Method | Reagents | Solvent | Temperature | Reported Yield | Reference(s) |
| Acyl Chloride | 1. SOCl₂ 2. Absolute Ethanol | None for step 1 | 0°C then RT | 93% | [1][2] |
| Fischer Esterification | H₂SO₄ (catalytic) | Methanol | Reflux | Good | [10] |
Table 2: Typical Reaction Conditions for Hydrazinolysis of Indole-2-Carboxylate Esters
| Starting Ester | Hydrazine Hydrate (Molar Eq.) | Solvent | Temperature | Time (h) | Reported Yield | Reference(s) |
| Ethyl 1H-indole-2-carboxylate | ~10 | Absolute Ethanol | Reflux | 6 | Not specified | [6] |
| Methyl 1H-indole-2-carboxylate | 3 | Ethanol | Room Temp. | 6 | Good | [10] |
| Ethyl 1H-indole-2-carboxylate | ~15 | Ethanol | ~80°C | 2 | Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate via Acyl Chloride
Adapted from Lynch et al., 2020.[1][2]
-
Dissolve 1H-indole-2-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) at 0°C.
-
Stir the solution for 1 hour at 0°C.
-
Remove the excess SOCl₂ via rotary evaporation to obtain an oil (the acyl chloride intermediate).
-
To the resulting oil, add absolute ethanol at room temperature.
-
Stir the solution overnight.
-
Filter the resulting mixture under vacuum to yield the crude product.
-
Recrystallize the solid from methanol to obtain pure ethyl 1H-indole-2-carboxylate.[2]
Protocol 2: Synthesis of this compound via Hydrazinolysis
Adapted from Bio-protocol, 2021.[6]
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add hydrazine monohydrate (10 equivalents).
-
Reflux the reaction mixture for 6 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solution under vacuum.
-
Wash the remaining residue with a small amount of dichloromethane. The product is typically obtained as colorless crystals and can often be used directly in the next step without further purification.
Protocol 3: General Procedure for Synthesis of N'-Arylmethylene-1H-indole-2-carbohydrazides
Adapted from Ghorbani et al., 2016.[5]
-
Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent like ethanol or water.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture under reflux for approximately 3 hours, monitoring for completion by TLC.
-
Upon completion, cool the mixture. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold solvent to yield the desired hydrazone derivative.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low yield in the hydrazinolysis step.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sciencedaily.com [sciencedaily.com]
- 15. bioengineer.org [bioengineer.org]
- 16. researchgate.net [researchgate.net]
purification issues with 1H-indole-2-carbohydrazide reaction mixtures
Technical Support Center: 1H-Indole-2-carbohydrazide Purification
This guide provides troubleshooting for common purification issues encountered during the synthesis of this compound, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to form this compound is complete, but upon cooling and adding water/ice, no solid precipitates. What should I do?
A1: This issue can arise from several factors:
-
Product Concentration: Your product might be too dilute to precipitate. Try concentrating the reaction mixture by removing some of the solvent (e.g., ethanol) under reduced pressure before adding the anti-solvent (water/ice).
-
Excess Hydrazine: A large excess of hydrazine monohydrate can sometimes increase the solubility of the product. While an excess is necessary to drive the reaction, using a very large excess might hinder precipitation.
-
pH of the Mixture: Ensure the solution is not acidic. The product is a basic hydrazide and will be soluble in acid. If the mixture is acidic for any reason, careful neutralization with a base like sodium bicarbonate may induce precipitation.
-
Inducing Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or seeding with a previously obtained pure crystal of this compound.
Q2: After filtration, my crude product's yield is very low. What are the common causes?
A2: Low yield is a frequent problem. Consider these possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. The typical synthesis involves refluxing ethyl 1H-indole-2-carboxylate with hydrazine monohydrate in ethanol.[1] Ensure you have used a sufficient excess of hydrazine and allowed for adequate reaction time (typically 2-5 hours), monitoring progress with Thin Layer Chromatography (TLC).[2]
-
Product Loss During Work-up: this compound has some solubility in alcohols and water, especially when warm. When filtering, ensure the mixture is thoroughly cooled in an ice bath to minimize solubility losses. Wash the collected solid with a minimal amount of cold solvent (e.g., cold ethanol or water) to remove soluble impurities without dissolving significant amounts of the product.
Q3: My purified product (analyzed by ¹H NMR/TLC) is still contaminated with the starting material, ethyl 1H-indole-2-carboxylate. How can I remove it?
A3: The starting ester is a common impurity.
-
Recrystallization: This is the most effective method. Ethanol is a frequently cited solvent for recrystallization.[3][4] The ester is generally more soluble in ethanol than the carbohydrazide product, allowing for its removal. A mixture of DMF and ethanol has also been reported.[3]
-
Reaction Optimization: Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. Increase the reflux time or the molar equivalents of hydrazine hydrate.
-
Column Chromatography: While less common for this specific purification, silica gel chromatography can be used. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol would likely separate the more polar carbohydrazide from the less polar ester.
Q4: I am having trouble choosing a recrystallization solvent. What are the best options?
A4: The ideal solvent should dissolve your compound when hot but not when cold.
-
Ethanol: This is the most commonly reported and effective solvent for recrystallizing this compound.[3][4]
-
Ethanol/Water Mixture: If the product is too soluble in pure ethanol even when cold, adding water as an anti-solvent can help to induce crystallization and improve recovery.
-
DMF or DMF/Ethanol: For products that are difficult to dissolve, DMF can be used, sometimes in combination with ethanol.[3]
-
Solvent Selection Test: To test a solvent, place a small amount of your crude product in a test tube, add a few drops of the solvent, and heat. If it dissolves, cool the tube to see if crystals form.
Q5: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the product separates as a liquid because the solution is too saturated or cools too quickly.[5]
-
Reheat and Add Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent until the solution is just clear.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Seeding: Add a tiny crystal of pure product to the slightly cooled, saturated solution to provide a nucleation site for crystal growth.[5]
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Synthesis
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Ethyl 1H-indole-2-carboxylate | [1] |
| Reagent | Hydrazine Monohydrate (99%) | |
| Molar Ratio (Ester:Hydrazine) | ~1:10 to 1:15 | [1] |
| Solvent | Absolute Ethanol | [1][2] |
| Temperature | Reflux (~80°C) | |
| Reaction Time | 2 - 5 hours | [2] |
| Reported Yield | Excellent / High | |
Table 2: Physical and Solubility Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₉N₃O | [6] |
| Molecular Weight | 175.19 g/mol | [6] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 200-203°C | [2] |
| Solubility in Water | Very Soluble | [8] |
| Solubility in Alcohol | Soluble | [8] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine monohydrate (99%)
-
Absolute Ethanol
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-indole-2-carboxylate (1 equivalent).
-
Add absolute ethanol to dissolve the ester (approx. 15-20 mL per gram of ester).
-
To the stirred solution, add hydrazine monohydrate (10-15 equivalents) dropwise.[1]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into an ice/water mixture to precipitate the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more ethanol in small portions if needed to achieve full dissolution.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of ice-cold ethanol.
-
Dry the pure crystals under vacuum to yield this compound as a white solid.[4]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common purification issues.
Caption: Hypothetical inhibition of the RAF/MEK/ERK pathway by an indole-based drug.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 5055-39-0 | FAA05539 [biosynth.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 9. This compound | 5055-39-0 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 1H-Indole-2-Carbohydrazide Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the condensation reaction of 1H-indole-2-carbohydrazide with aldehydes and ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Quality Starting Materials: this compound or the carbonyl compound may be impure. 3. Unfavorable Reaction Equilibrium: The formation of the hydrazone may not be favored under the current conditions. 4. Steric Hindrance: Bulky substituents on either reactant can slow down the reaction. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure the purity of starting materials. Recrystallize or purify them if necessary. 3. Add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus to remove water, which is a byproduct of the reaction. The addition of a catalytic amount of acid (e.g., acetic acid) can also shift the equilibrium towards the product. 4. For sterically hindered substrates, consider using a more forcing solvent (higher boiling point) and a stronger acid catalyst. |
| Formation of Multiple Products (Side Reactions) | 1. Azine Formation: The formed hydrazone can react with another molecule of the aldehyde/ketone. 2. Decomposition: Starting materials or the product might be sensitive to the reaction conditions (e.g., strong acid, high temperature). 3. Self-Condensation of Carbonyl Compound: Aldehydes with α-hydrogens can undergo self-condensation. | 1. Use a stoichiometric amount of the carbonyl compound or add it dropwise to the solution of this compound. 2. Use a milder acid catalyst or a lower reaction temperature. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected. 3. Pre-form the hydrazone at a lower temperature before heating to complete the reaction. |
| Difficulty in Product Purification | 1. Product is an Oil: The product does not crystallize easily. 2. Contamination with Starting Materials: Unreacted this compound or carbonyl compound remains. 3. Presence of Tarry Byproducts: High temperatures or strong acids can lead to the formation of polymeric or tarry materials. | 1. Attempt purification by column chromatography on silica gel or alumina. Trituration with a non-polar solvent like hexane may induce solidification. 2. Optimize the reaction to go to completion. Wash the crude product with a solvent that dissolves the starting materials but not the product. Recrystallization from a suitable solvent is also effective. 3. Use milder reaction conditions. Purification of the crude product by column chromatography may be necessary. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of solvents or reactants may have varying purity. 2. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Use high-purity, anhydrous solvents and reagents. 2. Conduct the reaction under a dry, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the condensation of this compound with an aldehyde or ketone?
A1: The reaction proceeds via a nucleophilic addition of the primary amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. This is followed by the elimination of a water molecule to form the final hydrazone product, which contains a C=N double bond. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Q2: What is the optimal catalyst for this reaction?
A2: The choice of catalyst often depends on the specific substrates and desired reaction conditions.
-
Glacial Acetic Acid: A few drops are commonly used as a catalyst and can also serve as a solvent. It is effective for many reactions, leading to high yields.
-
Mineral Acids (e.g., H₂SO₄): A drop or two of a strong acid can be used, but care must be taken to avoid side reactions and degradation, especially with sensitive substrates.
-
No Catalyst: In some cases, particularly with reactive aldehydes, the reaction can proceed to a reasonable yield without a catalyst, especially when heated in a suitable solvent like ethanol.
Q3: Which solvent should I use for the condensation reaction?
A3: The choice of solvent is crucial for reaction success. Common solvents and their characteristics are listed below:
| Solvent | Typical Conditions | Advantages | Considerations |
| Ethanol | Reflux | Good solubility for reactants, easy to remove. | May require longer reaction times. |
| Methanol | Reflux | Similar to ethanol, can sometimes offer better solubility. | Lower boiling point than ethanol. |
| Glacial Acetic Acid | Reflux | Acts as both solvent and catalyst. | Can be corrosive and difficult to remove. May not be suitable for acid-sensitive substrates. |
| Water/Glacial Acetic Acid | Reflux | "Green" solvent system, can lead to good yields.[1] | Product may precipitate out of solution upon formation. |
| Dimethylformamide (DMF) | Heating | High boiling point, good for less reactive substrates. | Difficult to remove, requires high vacuum. |
Q4: How does the reactivity of aldehydes and ketones compare in this reaction?
A4: Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Condensations with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, and the use of a stronger acid catalyst.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (this compound and the carbonyl compound). The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various Schiff bases from this compound as reported in the literature.
Table 1: Condensation with Various Aromatic Aldehydes
| Aldehyde | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | Water/Glacial Acetic Acid | Glacial Acetic Acid | 2 | Reflux | 98 | [1] |
| 3-Fluorobenzaldehyde | Water/Glacial Acetic Acid | Glacial Acetic Acid | 2 | Reflux | 88 | [1] |
| 3-Hydroxybenzaldehyde | Water/Glacial Acetic Acid | Glacial Acetic Acid | 2 | Reflux | 89 | [1] |
| 4-Chlorobenzaldehyde | Glacial Acetic Acid | - | 12-14 | 80-90 | 64.28 | [2] |
| 4-Nitrobenzaldehyde | Glacial Acetic Acid | - | 12-14 | 80-90 | 67.12 | [2] |
| 3-Methoxybenzaldehyde | Glacial Acetic Acid | - | 12-14 | 80-90 | 71.01 | [2] |
Note: The reaction conditions and yields can vary depending on the scale of the reaction and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-1H-indole-2-carbohydrazides in Ethanol with Acetic Acid Catalyst
This protocol is a general method for the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 equivalent) in a minimum amount of hot absolute ethanol in a round-bottom flask equipped with a condenser.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for the required time (typically 2-17 hours), monitoring the reaction by TLC.[3]
-
After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).
Protocol 2: Synthesis in a Water/Glacial Acetic Acid System
This protocol provides an alternative "greener" method for the synthesis.[1]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Water
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in 10 mL of water.
-
Add an equimolar amount of the appropriate aromatic aldehyde to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 0.4 mL).
-
Heat the reaction mixture under reflux with stirring for about 2 hours.
-
After the reaction is complete, pour the mixture into an ice/water mixture.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the precipitate with cold water.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: General experimental workflow for the condensation of this compound.
Caption: Troubleshooting logic for addressing low product yield in the condensation reaction.
References
- 1. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
side reactions in the preparation of 1H-indole-2-carbohydrazide
Technical Support Center: 1H-Indole-2-Carbohydrazide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in the development of various chemical and pharmaceutical compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the hydrazinolysis of an indole-2-carboxylic acid ester, typically methyl or ethyl 1H-indole-2-carboxylate, with hydrazine hydrate.[2][3][4] The reaction is usually performed in an alcohol solvent, such as ethanol or methanol.[2][4][5]
Q2: How is the precursor, ethyl 1H-indole-2-carboxylate, prepared?
A2: Ethyl 1H-indole-2-carboxylate is commonly synthesized via Fischer esterification of 1H-indole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, often under reflux conditions.[2][3] Another method is the reductive cyclization of ethyl o-nitrophenylpyruvate.[6]
Q3: What are typical reaction conditions for the hydrazinolysis step?
A3: Conditions can vary, but a common approach involves stirring the indole-2-carboxylate ester with an excess of hydrazine hydrate in ethanol.[5][7] The reaction can be conducted at room temperature for several hours or heated to reflux to increase the rate.[2][7][8] Yields are often high, with the product precipitating directly from the reaction mixture upon completion or after the addition of water.[2][4]
Q4: Is it necessary to use anhydrous hydrazine or solvents?
A4: No, anhydrous conditions are generally not required. Hydrazine monohydrate (containing water) and standard grade ethanol (96%) are commonly and successfully used.[7] The presence of water does not typically prevent the reaction.
Q5: How is the final product, this compound, typically isolated and purified?
A5: The product often has poor solubility in the alcohol solvent and precipitates out of the solution as a white solid, especially upon cooling.[2][9] It can be isolated by filtration.[2] If the product does not precipitate, adding water to the reaction mixture can induce precipitation.[2] Recrystallization from ethanol is a common method for purification.[4][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction may require more time or heat. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] If the starting ester is still present, extend the reaction time or increase the temperature by refluxing the mixture. Some procedures call for refluxing for 4-12 hours.[4][7] |
| Insufficient Hydrazine | The molar ratio of hydrazine to ester is critical. Use a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to drive the reaction to completion.[5][7] |
| Poor Quality Starting Material | Ensure the starting ethyl or methyl indole-2-carboxylate is pure. Impurities in the ester can interfere with the reaction. |
| Product is Soluble in Mixture | If no precipitate forms, your product may be soluble in the reaction mixture. Try inducing precipitation by adding cold water.[2] Alternatively, the solvent and excess hydrazine can be removed under reduced pressure to obtain the crude product.[10] |
Issue 2: Presence of Impurities and Side Products
Possible Causes & Solutions
| Side Product / Impurity | Identification & Cause | Prevention & Removal |
| Unreacted Starting Ester | Detected by TLC. Caused by insufficient reaction time, temperature, or amount of hydrazine. | Increase reaction time, temperature, and/or the molar excess of hydrazine hydrate.[7] Purify the final product by recrystallization from ethanol.[7] |
| Hydrolysis of Ester | Formation of 1H-indole-2-carboxylic acid. Can occur if excessive water and high temperatures are used, leading to saponification.[11] | Use hydrazine monohydrate as supplied without adding excessive water. Avoid unnecessarily prolonged heating. The carboxylic acid can be removed by washing with a mild base during workup, though this may complicate product isolation. |
| Oxidative Dehydrazination | The hydrazino group is susceptible to oxidation, especially in the presence of air, which can lead to the formation of 1H-indole-2-carboxylic acid or other degradation products.[12][13] | While less common under standard conditions, if this is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[12] |
| Dimer Formation / Further Reactions | Hydrazides can sometimes react further, though this is less common for simple carbohydrazide formation. | Use a sufficient excess of hydrazine to minimize self-condensation of the product.[7] Control the reaction temperature to avoid over-heating, which can promote side reactions. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[2][4][5]
-
Dissolve Starting Material: In a round-bottom flask, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol.
-
Add Hydrazine: To the stirred solution, add hydrazine monohydrate (10-15 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux (approx. 80°C) for 4 to 17 hours. Monitor the disappearance of the starting ester by TLC.[7][8]
-
Isolation: Once the reaction is complete, cool the mixture. A white precipitate of this compound often forms. If not, slowly add cold water to the flask with stirring to induce precipitation.[2]
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water or a small amount of cold ethanol, and dry it.[2] The product can be further purified by recrystallization from 95% ethanol.[4]
Reaction Conditions and Reported Yields
| Starting Ester | Hydrazine Equivalents | Solvent | Temperature | Time (h) | Reported Yield | Reference |
| Methyl 1H-indole-2-carboxylate | 3 | Ethanol | Room Temp. | 6 | High (Precipitate) | [2] |
| Ethyl 1H-indole-2-carboxylate | ~10 | Ethanol | Reflux | 17 | Good | [5][8] |
| Ethyl 1H-indole-2-carboxylate | Excess | Ethanol | Reflux | 4 | 90% | [4] |
| Ethyl 1H-indole-2-carboxylate | Excess | Ethanol | 80°C | 2 | Excellent | [14] |
Visualizing the Reaction and Side Reactions
The following diagrams illustrate the primary synthesis pathway and potential side reactions.
Caption: Main synthesis pathway and potential side reactions.
Caption: Experimental workflow for synthesis and isolation.
References
- 1. This compound: Significance and symbolism [wisdomlib.org]
- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New [1,2,4]-Triazolo[4’,3’:1,6]pyridazino[4,5-b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexpected hydrazinolysis behaviour of 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole and a convenient synthesis of new [1,2,4]-triazolo[4',3':1,6]pyridazino[4,5-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Indole-2-Carbohydrazide Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1H-indole-2-carbohydrazide, along with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated, and dark environment.[1][2] It is recommended to refrigerate the compound at 2-8°C.[2][3] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent potential degradation due to air sensitivity.
Q2: How stable is this compound at room temperature?
A2: While the compound is generally stable under normal temperatures and pressures, prolonged storage at room temperature is not recommended, especially once the container has been opened.[4] Exposure to air and humidity can lead to degradation over time. For routine laboratory use, it is best to take out the required amount and allow it to equilibrate to room temperature in a desiccator before weighing.
Q3: Is this compound sensitive to light?
A3: Indole derivatives can be susceptible to photolytic degradation. Therefore, it is recommended to protect this compound from light by storing it in an amber vial or a light-blocking container.
Q4: What are the signs of degradation of this compound?
A4: Degradation may be indicated by a change in the physical appearance of the compound, such as discoloration (from white/beige to yellow or brown), clumping, or a change in solubility. For a more definitive assessment, analytical techniques like HPLC should be used to check for the appearance of degradation peaks and a decrease in the purity of the main compound.
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways are likely to be hydrolysis of the carbohydrazide group, particularly under acidic or basic conditions, and oxidation. The indole ring itself can also be susceptible to oxidation. Under high temperatures, thermal decomposition can occur, leading to the release of gaseous byproducts like nitrogen oxides and carbon monoxide.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. Perform a purity check using HPLC or TLC. Use a fresh batch of the compound if degradation is suspected. |
| Compound has changed color | Exposure to air, light, or contaminants. | Discard the discolored compound as its purity is compromised. Ensure proper storage in a tightly sealed, light-resistant container, preferably under an inert atmosphere. |
| Poor solubility in recommended solvents | The compound may have degraded or absorbed moisture. | Dry the compound under vacuum. If solubility issues persist, this may be a strong indicator of degradation, and a fresh sample should be used. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Review the handling and storage procedures. Refer to the experimental protocols below to perform a forced degradation study to identify potential degradation products. |
Stability Data
The following table provides an illustrative example of how to present quantitative data from a forced degradation study. Specific data for this compound is not publicly available and should be generated by the end-user following the provided protocols.
| Stress Condition | Time | % Assay of this compound | % Total Degradation | Major Degradant Peak (RT) |
| Control (Initial) | 0 | 99.8% | 0.2% | - |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 24h | 85.2% | 14.6% | 4.5 min |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 24h | 90.1% | 9.7% | 5.2 min |
| Oxidative (3% H₂O₂, RT) | 24h | 78.5% | 21.3% | 6.1 min, 7.8 min |
| Thermal (80°C, dry heat) | 48h | 98.9% | 0.9% | - |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 96.5% | 3.3% | 8.2 min |
Experimental Protocols
Protocol 1: Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods. A target degradation of 5-20% is generally recommended.
1.1. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to a separate aliquot of the stock solution.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize them (for the acid-stressed sample, add an equivalent amount of 0.1 M NaOH, and vice versa), and dilute to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method.
1.2. Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points, dilute, and analyze by HPLC.
1.3. Thermal Degradation:
-
Place a known amount of the solid compound in a vial.
-
Heat the sample in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At specified time points, cool the sample, dissolve it in a suitable solvent, and analyze by HPLC.
1.4. Photolytic Degradation:
-
Expose the solid compound or its solution in a photochemically inert container to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, prepare solutions of both the exposed and control samples and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general method and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 256 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for stability and storage issues.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Poor Solubility of 1H-Indole-2-Carbohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with 1H-indole-2-carbohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of these derivatives is primarily due to their molecular structure. The indole ring system is largely hydrophobic and lipophilic.[1] While the carbohydrazide group adds some polarity, the overall molecule often retains a nonpolar character, leading to low solubility in aqueous media. This high lipophilicity is a common challenge for many small molecule inhibitors, including numerous indole derivatives, which complicates in vitro and in vivo studies.[1]
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first step I should take?
A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice as it can dissolve a wide range of both polar and nonpolar compounds.[1] This concentrated stock can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%, often <0.1%) to avoid impacting the biological assay.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a very common issue that occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit.[1] Even a small percentage of DMSO may not be sufficient to keep it in solution. Please refer to the Troubleshooting Workflow for Compound Precipitation below for a step-by-step guide.
Q4: Can adjusting the pH of my solution improve the solubility of my derivative?
A4: Yes, pH modification can be a very effective strategy if your molecule contains ionizable functional groups.[1] The indole nitrogen has a pKa, and its protonation state is dependent on the pH.[1] For weakly basic compounds, lowering the pH can lead to protonation, which increases polarity and significantly enhances aqueous solubility.[1][2] Conversely, if your derivative possesses an acidic group, increasing the pH can improve solubility by deprotonation.[1] Determining the pKa of your specific compound is essential for optimizing the pH for dissolution.[1][3]
Q5: What are co-solvents and how can they help?
A5: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the solvent system (interfacial tension), making it more favorable for hydrophobic molecules.[4] Common co-solvents used in preclinical formulations include ethanol, polyethylene glycols (e.g., PEG 400), and propylene glycol.[1][4][5]
Q6: How do cyclodextrins enhance the solubility of indole derivatives?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly soluble "guest" molecules, like indole derivatives, within their central cavity, forming an inclusion complex.[6][8] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water, significantly increasing the apparent solubility of the compound.[9] β-cyclodextrin (β-CD) and its derivatives (like HP-β-CD) are most commonly used for this purpose.[6][7]
Troubleshooting Guide
Problem: Compound precipitates from DMSO stock upon dilution in aqueous buffer.
This guide provides a systematic approach to resolving compound precipitation issues during experiments.
Data & Formulation Strategies
The selection of a solubility enhancement technique depends on the physicochemical properties of the drug, the intended application, and the required dosage form.[10]
Table 1: Common Solvents and Co-solvents for this compound Derivatives
| Solvent/Co-solvent | Type | Common Use | Key Considerations |
| DMSO | Organic Solvent | Preparing high-concentration stock solutions | Can be toxic to cells at >1%; check assay tolerance.[1] |
| Ethanol | Co-solvent | Improving solubility in aqueous buffers | Can cause protein precipitation at high concentrations. |
| PEG 400 | Co-solvent | Vehicle for in vivo and in vitro studies | Generally low toxicity; viscous.[1] |
| Propylene Glycol | Co-solvent | Used in various pharmaceutical formulations | Generally recognized as safe (GRAS). |
| Tween® 80 | Surfactant | Stabilizing solutions and preventing precipitation | Forms micelles to encapsulate compounds.[1] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Advantages | Limitations |
| pH Adjustment | Increases ionization of the compound.[1] | Simple, effective for ionizable drugs. | Only applicable to compounds with acidic/basic groups; risk of precipitation if pH changes.[2] |
| Co-solvents | Reduces solvent polarity.[4] | Easy to implement; can significantly increase solubility. | Potential for solvent toxicity or affecting biological activity.[1] |
| Surfactants | Forms micelles that encapsulate the drug.[1] | Effective at low concentrations; can improve stability. | Can interfere with some biological assays. |
| Cyclodextrins | Forms a water-soluble inclusion complex.[6][8] | High solubilization capacity; low toxicity.[6] | Can be expensive; stoichiometry of complexation needs to be considered.[11] |
| Solid Dispersions | Disperses the drug in a polymer matrix in an amorphous state.[11] | Enhances both solubility and dissolution rate. | Can be physically unstable; manufacturing can be complex.[11] |
| Particle Size Reduction | Increases the surface area-to-volume ratio.[5][10] | Increases dissolution rate. | Does not increase equilibrium solubility; may not be sufficient for very insoluble compounds.[10] |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
-
Weigh a precise amount of the this compound derivative into a sterile, clear glass vial.
-
Add a calculated volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the vial vigorously for at least 1 minute.[12]
-
If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[12]
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: General Method for Solubility Enhancement using pH Adjustment
-
Determine the pKa of your indole derivative (experimentally or via prediction software).
-
For a basic compound, prepare a series of buffers with pH values below the pKa (e.g., pH 2, 4, 6).
-
For an acidic compound, prepare buffers with pH values above the pKa (e.g., pH 7.4, 8, 9).
-
Add a known excess amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[13]
-
After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the optimal pH range for dissolution.[3]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Calculate the required molar ratio of the indole derivative to cyclodextrin (e.g., 1:1 or 1:2 of drug:HP-β-CD).
-
Place the weighed cyclodextrin in a mortar and add a small amount of water or a water-ethanol mixture to form a paste.
-
Add the weighed indole derivative to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.[9]
-
Grind the dried complex into a fine powder. This powder can then be dissolved in an aqueous medium for experiments.
Visualization of Concepts and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pH-dependent solubility of indomethacin-saccharin and carbamazepine-saccharin cocrystals in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: 1H-Indole-2-Carbohydrazide NMR Spectrum Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the interpretation of 1H-NMR spectra for 1H-indole-2-carbohydrazide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing broad signals in my 1H-NMR spectrum. What could be the cause and how can I fix it?
A1: Broad peaks in an NMR spectrum can arise from several factors, particularly for a molecule like this compound which contains exchangeable protons (N-H). Here are the common causes and solutions:
-
Exchangeable Protons (-NH, -NH₂): The protons on the indole nitrogen, the hydrazide nitrogen, and the amino group can undergo chemical exchange with each other and with trace amounts of water in the NMR solvent.[1] This is a very common reason for peak broadening.
-
Solution: To confirm if the broad peaks are from exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will either disappear or significantly decrease in intensity.[1]
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broadened peaks.
-
Solution: Ensure that the NMR spectrometer is properly shimmed before acquiring the spectrum.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, resulting in broader signals.
-
Solution: Try diluting your sample.
-
-
Insoluble Material: The presence of suspended, insoluble material in your NMR tube will disrupt the magnetic field homogeneity.
-
Solution: Ensure your sample is fully dissolved. If necessary, filter the solution before transferring it to the NMR tube.
-
Q2: I am not sure how to assign the aromatic protons in the spectrum. What are the expected chemical shifts and coupling patterns?
A2: The aromatic protons of the indole ring in this compound are expected to appear in the range of δ 7.0-7.7 ppm. Based on data from similar indole derivatives, the following assignments can be predicted when the spectrum is recorded in DMSO-d₆:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole NH) | ~11.5 | Broad Singlet | - |
| H-3 | ~7.1-7.2 | Singlet or Doublet | ~0.9 Hz (if coupled to H-1) |
| H-4 | ~7.6-7.7 | Doublet | ~8.0 Hz |
| H-5 | ~7.0-7.1 | Triplet | ~7.5 Hz |
| H-6 | ~7.1-7.2 | Triplet | ~7.5 Hz |
| H-7 | ~7.4-7.5 | Doublet | ~8.0 Hz |
| Hydrazide NH | Variable | Broad Singlet | - |
| Hydrazide NH₂ | Variable | Broad Singlet | - |
Note: These are predicted values based on structurally related compounds. Actual chemical shifts can vary depending on the solvent and concentration.
Q3: The integration of my signals does not match the expected number of protons. What should I do?
A3: Inaccurate integration can be due to a few reasons:
-
Broad Exchangeable Protons: The integrals of broad signals from exchangeable protons can sometimes be inaccurate.
-
Overlapping Signals: If peaks are overlapping, the integration regions may not be set correctly.
-
Impurity Peaks: The presence of impurities with their own signals will affect the relative integration.
-
Solution:
-
Check for the presence of common solvent impurities (e.g., residual ethyl acetate, grease).
-
Ensure that the baseline of the spectrum is flat and correctly referenced.
-
For broad exchangeable protons, their integration should be considered with caution. The D₂O exchange experiment can help confirm which signals to exclude from the integration of the non-exchangeable protons.
-
-
Q4: I see more peaks in my spectrum than I expect for this compound. What could be the reason?
A4: Unexpected peaks usually indicate the presence of impurities.
-
Starting Materials: Unreacted starting materials from the synthesis may be present.
-
Solvent Residues: Residual solvents from the reaction or purification steps are a common source of extra peaks. Common examples include ethyl acetate, hexane, and dichloromethane.
-
Degradation: The compound may have degraded.
-
Solution: Compare the chemical shifts of the unknown peaks with known values for common lab solvents and reagents. If the impurity is from the synthesis, further purification of the sample is required.
-
Experimental Protocol: 1H-NMR Spectroscopy of this compound
Objective: To obtain a high-resolution 1H-NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve the compound and slow down the exchange of NH protons).
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be required.
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Data Acquisition:
-
Acquire a standard 1H-NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm).
-
Integrate the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
-
(Optional) D₂O Exchange Experiment:
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add one drop of D₂O to the tube.
-
Gently shake the tube to mix the contents.
-
Re-insert the tube into the spectrometer, lock, shim, and acquire a new 1H-NMR spectrum.
-
Compare the two spectra to identify the exchangeable proton signals.
-
Visual Troubleshooting Guides
Below are diagrams to assist in the troubleshooting process.
Caption: A workflow for troubleshooting common 1H-NMR spectral issues.
Caption: Logic diagram for identifying exchangeable protons using D₂O exchange.
References
Technical Support Center: Scaling Up 1H-Indole-2-Carbohydrazide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaling up of 1H-indole-2-carbohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of this compound from its corresponding ester and hydrazine hydrate?
A1: When scaling up, the most critical parameters to control are:
-
Temperature: The reaction between an ester and hydrazine hydrate can be exothermic. Inadequate temperature control on a larger scale can lead to side reactions, impurity formation, and potential thermal runaway.
-
Mixing: Inefficient mixing can create localized "hot spots" and concentration gradients, resulting in lower yields and inconsistent product quality.
-
Rate of Addition: The rate at which hydrazine hydrate is added to the ester solution becomes crucial at scale to manage the exothermic nature of the reaction.
-
Purity of Starting Materials: Impurities in the starting ester or hydrazine hydrate can lead to the formation of byproducts that complicate purification.
Q2: My reaction yield has significantly dropped after scaling up from the lab to a pilot plant. What are the likely causes?
A2: A drop in yield during scale-up can be attributed to several factors:
-
Suboptimal Reaction Conditions: Conditions that were optimal on a small scale may not be directly transferable. Temperature, reaction time, and reactant concentrations may need to be re-optimized.
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of byproducts.
-
Inadequate Mixing: The stirring efficiency might not be sufficient for the larger volume, leading to incomplete reaction.
-
Atmospheric Moisture: Increased exposure to air and moisture in larger setups can be a concern for sensitive reactions.
Q3: I am observing a higher level of impurities in my scaled-up batch compared to the lab-scale synthesis. How can I address this?
A3: Increased impurity levels are a common challenge in scale-up. To address this:
-
Identify the Impurities: Characterize the impurities to understand their origin (e.g., unreacted starting materials, side products, degradation products).
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and stoichiometry can minimize the formation of specific impurities.
-
Improve Purification: The purification method may need to be adapted for a larger scale. Recrystallization, a common method for this compound, requires careful selection of solvents and controlled cooling rates to be effective at scale.
Q4: What are the primary safety concerns when working with hydrazine hydrate on a large scale?
A4: Hydrazine hydrate is a hazardous substance, and its handling on a large scale requires strict safety protocols. Key concerns include:
-
Toxicity: Hydrazine is toxic and can be absorbed through the skin, inhalation, or ingestion.
-
Flammability: Hydrazine vapors are flammable.
-
Exothermic Decomposition: Hydrazine can decompose exothermically at elevated temperatures, which can be catalyzed by certain metals.
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.
Always consult the Safety Data Sheet (SDS) and implement appropriate engineering controls, such as closed systems and adequate ventilation, along with personal protective equipment (PPE).
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting ester | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for byproduct formation. |
| Poor mixing leading to unreacted pockets of starting material. | Evaluate and optimize the agitation speed and impeller design for the reactor to ensure homogeneity. | |
| Deactivation of hydrazine hydrate. | Ensure the quality of hydrazine hydrate and store it properly. | |
| Formation of significant byproducts | Reaction temperature is too high. | Optimize the temperature profile. Consider a slower addition of hydrazine hydrate to better control the exotherm. |
| Presence of impurities in starting materials. | Use high-purity starting materials. | |
| Product loss during workup/isolation | Product is partially soluble in the wash solvent. | Minimize the volume of the wash solvent or use a solvent in which the product has lower solubility. |
| Inefficient filtration or transfer losses. | Optimize the filtration setup and handling procedures for larger quantities of solid. |
High Impurity Profile
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting ester | Incomplete reaction. | See "Low conversion of starting ester" in the Low Yield troubleshooting guide. |
| Formation of a specific, known byproduct | Suboptimal reaction conditions (temperature, stoichiometry). | Systematically vary the reaction parameters on a smaller scale to identify conditions that minimize the formation of the specific byproduct. |
| Presence of multiple, unidentified impurities | Degradation of starting material or product. | Investigate the stability of the starting materials and product under the reaction conditions. Consider lowering the reaction temperature or shortening the reaction time. |
| Reaction with atmospheric oxygen or moisture. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is discolored | Presence of colored impurities. | Consider a charcoal treatment during the recrystallization step to remove colored impurities. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative example for a lab-scale synthesis.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Considerations for Scale-Up
When scaling up the above protocol, the following modifications and considerations are crucial:
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot-Scale (e.g., 1-10 kg) | Key Considerations for Scale-Up |
| Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor | Ensure adequate heat transfer and mixing capabilities. |
| Heating/Cooling | Heating mantle, oil bath | Reactor jacket with heating/cooling fluid | Precise temperature control is critical to manage the exotherm. |
| Addition of Hydrazine Hydrate | Added in one portion | Slow, controlled addition via a dosing pump | Prevents temperature spikes and improves safety. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with appropriate impeller | Ensure efficient mixing to maintain homogeneity and prevent hotspots. |
| Workup/Isolation | Vacuum filtration on a Büchner funnel | Centrifuge or filter press | Equipment must be suitable for handling larger volumes of solids and liquids safely. |
| Drying | Vacuum oven | Vacuum dryer or agitated filter dryer | Efficient drying without product degradation. |
Visualizations
Caption: Workflow for scaling up this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: 1H-Indole-2-Carbohydrazide Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1H-indole-2-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the hydrazinolysis of a 1H-indole-2-carboxylate ester (typically methyl or ethyl ester) with hydrazine hydrate in an alcohol solvent, such as ethanol.[1][2][3] This reaction is favored for its straightforward procedure and generally good yields.
Q2: What are the potential impurities in this synthesis?
A2: The primary impurity is typically the unreacted starting material, either methyl 1H-indole-2-carboxylate or ethyl 1H-indole-2-carboxylate. Other potential impurities can arise from side reactions, although these are less common under optimal conditions. The purity of the starting materials will also directly impact the final product's purity.
Q3: How can I purify the final product?
A3: this compound often precipitates from the reaction mixture as a white solid upon the addition of water.[1] This precipitate can be collected by filtration. For further purification, recrystallization from ethanol is a commonly employed and effective method.[4]
Q4: What are the key reaction parameters to control for a clean synthesis?
A4: Key parameters include the reaction temperature, reaction time, and the molar ratio of hydrazine hydrate to the indole-2-carboxylate ester. Optimizing these factors can significantly minimize the presence of unreacted starting material and potential byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. | 1. Increase the reaction time or consider heating the reaction mixture to reflux.[2] 2. Ensure the reaction is stirred efficiently to promote mixing of reactants. |
| Presence of Starting Material in the Final Product (as seen in NMR or LC-MS) | 1. Insufficient reaction time. 2. Insufficient amount of hydrazine hydrate. 3. Low reaction temperature. | 1. Extend the reaction duration. For example, if stirring at room temperature for 6 hours still shows starting material, consider extending it to 12 or 24 hours.[1] 2. Increase the molar excess of hydrazine hydrate. Ratios of 3 to 10 equivalents are commonly used.[1][2] 3. Perform the reaction under reflux conditions to increase the reaction rate.[2] |
| Product is an Oil or Gummy Solid, Not a Precipitate | 1. Presence of significant impurities. 2. Insufficient water added for precipitation. | 1. Attempt to purify the crude product by column chromatography. 2. Gradually add more water to the reaction mixture while stirring vigorously to induce precipitation. Cooling the mixture in an ice bath may also help. |
| Discoloration of the Product | 1. Potential air oxidation or degradation of the indole ring. 2. Impurities in the starting materials or solvent. | 1. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity, distilled solvents and ensure the starting ester is pure. 3. Purify the final product by recrystallization from ethanol, potentially with the addition of activated charcoal to remove colored impurities. |
Experimental Protocols
Method 1: Room Temperature Synthesis
This method is suitable for producing this compound with high purity when reaction time is not a major constraint.
Procedure:
-
Dissolve methyl 1H-indole-2-carboxylate (1 equivalent) in ethanol (e.g., 20 mL for 3 mmol of ester).[1]
-
Add hydrazine hydrate (3 equivalents) to the solution.[1]
-
Stir the mixture at room temperature for 6 hours.[1]
-
Upon completion, add water to the reaction mixture to precipitate the product.[1]
-
Collect the white precipitate of this compound by filtration.[1]
-
Wash the precipitate with water and dry under vacuum.
Method 2: Reflux Synthesis
This method can be used to reduce the reaction time.
Procedure:
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (e.g., 15 mL for 7.93 mmol of ester), add hydrazine monohydrate (10 equivalents).[2]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[2]
-
After the reaction is complete, evaporate the solvent under vacuum.[2]
-
Wash the resulting residue with dichloromethane to remove non-polar impurities.[2]
-
The product is obtained as colorless crystals.
Data Summary
| Parameter | Method 1: Room Temperature | Method 2: Reflux |
| Starting Ester | Methyl 1H-indole-2-carboxylate[1] | Ethyl 1H-indole-2-carboxylate[2] |
| Hydrazine Equivalents | 3[1] | 10[2] |
| Solvent | Ethanol[1] | Absolute Ethanol[2] |
| Temperature | Room Temperature[1] | Reflux[2] |
| Reaction Time | 6 hours[1] | 6 hours[2] |
| Work-up | Precipitation with water, filtration[1] | Evaporation, washing with dichloromethane[2] |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 1H-Indole-2-Carbohydrazide Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-2-carbohydrazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in the synthesis of various heterocyclic compounds with potential biological activity. The most frequent reactions include:
-
Condensation with aldehydes and ketones: This reaction forms N-acylhydrazones, which are important precursors for the synthesis of pyridazine, thiazolidinone, and other heterocyclic systems. This is typically acid-catalyzed.
-
Acylation: Reaction with acylating agents, often in the presence of a coupling agent or a base, to form N,N'-diacylhydrazines.
-
Cyclization reactions: The carbohydrazide moiety can participate in intramolecular or intermolecular cyclizations to form various fused-ring systems, such as triazoles and oxadiazoles.
-
N-Alkylation: Alkylation of the indole nitrogen is a common modification to modulate the biological activity of the resulting derivatives.
Q2: Which catalysts are typically used for the condensation of this compound with aldehydes?
A2: Acid catalysts are generally employed to facilitate the condensation reaction between this compound and aldehydes to form hydrazones. Common choices include:
-
Glacial Acetic Acid: Often used in catalytic amounts in solvents like water or ethanol.
-
Sulfuric Acid: A catalytic amount in a solvent like absolute ethanol can also be effective.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can accelerate the reaction, sometimes without the need for a strong acid catalyst.
Q3: What are the key parameters to control for successful N-alkylation of the indole ring in this compound derivatives?
A3: Successful and selective N-alkylation of the indole nitrogen requires careful control of the reaction conditions to avoid competing C3-alkylation. Key parameters include:
-
Choice of Base: A strong base like sodium hydride (NaH) is commonly used to deprotonate the indole nitrogen, enhancing its nucleophilicity. The use of a less strong base may lead to incomplete deprotonation and a higher proportion of C3-alkylation.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for this reaction.
-
Temperature: Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.
-
Stoichiometry: Careful control of the stoichiometry of the alkylating agent is crucial to prevent dialkylation.
Troubleshooting Guides
Guide 1: Condensation Reactions with Aldehydes/Ketones
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Steric hindrance from bulky aldehydes/ketones. 4. Low purity of starting materials. | 1. Use a fresh batch of acid catalyst. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC. 3. Consider using a more potent catalyst or microwave-assisted synthesis. 4. Ensure the purity of this compound and the carbonyl compound. |
| Formation of Side Products | 1. Self-condensation of the aldehyde/ketone. 2. Decomposition of the starting material or product under harsh acidic conditions. | 1. Add the aldehyde/ketone slowly to the reaction mixture. 2. Use a milder acid catalyst or reduce the catalyst concentration. Consider running the reaction at a lower temperature. |
| Product Precipitation Issues | The hydrazone product may be poorly soluble in the reaction solvent. | Choose a solvent in which the product has better solubility at the reaction temperature, but will precipitate upon cooling for easy isolation. |
Guide 2: N-Alkylation of the Indole Moiety
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Preferential C3-Alkylation | 1. Incomplete deprotonation of the indole nitrogen. 2. Intrinsic preference for C3-alkylation due to higher nucleophilicity. | 1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Employ catalytic systems known to favor N-selectivity, such as copper hydride (CuH) with specific ligands. |
| Formation of Dialkylated Products | Excessive amount of alkylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the alkylating agent and add it dropwise. Monitor the reaction closely by TLC and quench it once the mono-N-alkylated product is predominantly formed. |
| Low Yield | 1. Poor solubility of the indole derivative or the base. 2. Inactive alkylating agent. | 1. Use a more suitable solvent (e.g., DMF, DMSO). 2. Check the purity and reactivity of the alkylating halide. Consider using a more reactive halide (e.g., iodide instead of bromide). The addition of catalytic potassium iodide can sometimes be beneficial with less reactive alkyl bromides.[1] |
Experimental Protocols & Data
Protocol 1: Acid-Catalyzed Synthesis of N'-Arylmethylene-1H-indole-2-carbohydrazides
This protocol describes a general procedure for the condensation of this compound with aromatic aldehydes.
Methodology:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water or absolute ethanol).
-
Add an equimolar amount of the appropriate aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.4 mL for a 10 mL reaction volume).[1]
-
Heat the reaction mixture under reflux with stirring for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N'-arylmethylene-1H-indole-2-carbohydrazide.
Quantitative Data:
The following table summarizes the yields for the synthesis of various N'-arylmethylene-1H-indole-2-carbohydrazide derivatives using the above protocol with glacial acetic acid as the catalyst.
| Aldehyde Substituent | Yield (%) | Reference |
| 2-Fluoro | 98 | [1] |
| 3-Fluoro | 88 | [1] |
| 3-Hydroxy | 89 | [1] |
Protocol 2: Synthesis of Substituted N-Benzyl-1H-indole-2-carbohydrazides using a Coupling Agent
This protocol details the synthesis of N-benzyl-1H-indole-2-carbohydrazides from 1H-indole-2-carboxylic acid and substituted benzyl hydrazines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent.[2]
Methodology:
-
To a solution of the appropriate substituted benzyl hydrazine (1 equivalent) in dichloromethane, add 1H-indole-2-carboxylic acid (1 equivalent).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as the coupling agent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the precipitate from ethanol to yield the corresponding N-benzyl-1H-indole-2-carbohydrazide.[2]
Quantitative Data:
| Benzyl Substituent | Yield (%) | Reference |
| 4-Chloro | 56 | [2] |
| Unsubstituted | 35 | [2] |
| 4-Chloro (with 5-methoxy-1H-indole-2-carboxylic acid) | 86 | [2] |
Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis of hydrazones.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Refining Purification Protocols for 1H-Indole-2-Carbohydrazide Analogs
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for the purification of 1H-indole-2-carbohydrazide analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound analogs? The two most common and effective purification techniques for this class of compounds are flash column chromatography and recrystallization.[1] The choice depends on the specific properties of the analog, the nature of the impurities, and the required final purity. Flash chromatography is versatile for separating mixtures, while recrystallization is excellent for removing small amounts of impurities from a solid crude product.[1]
Q2: What are the most common impurities encountered during the synthesis of these analogs? Common impurities typically include unreacted starting materials, such as the corresponding indole-2-carboxylic acid ester and hydrazine hydrate.[1] Side products can also be present, including symmetrically di-substituted hydrazides or hydrazones formed from reactions with any carbonyl-containing compounds.[1] During purification, degradation products can also form, especially on acidic silica gel.[2]
Q3: How do I choose between column chromatography and recrystallization? Choosing the right method depends on your specific situation:
-
Use Column Chromatography when:
-
Your crude product is an oil or a complex mixture with multiple components.
-
The impurities have similar polarity to your desired compound, requiring a more sophisticated separation technique.
-
You need to isolate multiple products from a single reaction mixture.
-
-
Use Recrystallization when:
-
Your crude product is a solid with a relatively high degree of purity (>80-90%).
-
Impurities have significantly different solubility profiles from your target compound in a given solvent.[1]
-
You are performing a final polishing step to achieve high crystalline purity.
-
Troubleshooting Purification Issues
This section addresses specific problems that may arise during purification experiments.
Flash Column Chromatography
Q4: My indole compound is streaking or "tailing" down the silica gel column. What causes this and how can I fix it? Streaking or tailing is a common issue with indole-containing compounds and is often caused by the interaction of the basic indole nitrogen with the acidic silanol groups on the surface of the silica gel.[2]
-
Possible Cause 1: Acidic Silica Gel: The acidic nature of standard silica gel leads to strong, sometimes irreversible, adsorption of the basic indole moiety.[2]
-
Solution: Add a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (TEA) or ammonia in the eluent will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[2]
-
-
Possible Cause 2: Compound Instability: Some indole analogs may degrade on silica gel.
-
Possible Cause 3: Column Overloading: Loading too much sample can exceed the separation capacity of the column.
-
Solution: Reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to sample by weight.[2]
-
Q5: I am getting poor separation between my desired compound and an impurity. What should I do? Poor separation occurs when the mobile phase is not optimized to differentiate between the components of the mixture.
-
Solution 1: Optimize Mobile Phase Polarity: The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[2] Test various solvent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in hexanes).
-
Solution 2: Employ Gradient Elution: Start with a low-polarity solvent system and gradually increase the polarity during the column run. This helps to first elute non-polar impurities and then cleanly elute your target compound, leaving highly polar impurities on the column.[2]
-
Solution 3: Use a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. Reverse-phase chromatography (C18 silica) can be effective for moderately polar compounds that are difficult to separate on normal-phase silica.
Recrystallization
Q6: My compound is "oiling out" as a liquid instead of forming solid crystals. How can I prevent this? "Oiling out" happens when the compound separates from the solution at a temperature above its melting point or when the solution is too supersaturated.[1][3]
-
Solution 1: Slow Down Cooling: Allow the heated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling often promotes oil formation.
-
Solution 2: Add More Solvent: The concentration of your compound may be too high. Re-heat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[3]
-
Solution 3: Use a Different Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble, or use a co-solvent system (e.g., ethanol/water, hexane/ethyl acetate).[4]
Q7: No crystals are forming even after my solution has cooled completely. What can I do? This indicates the solution is not sufficiently supersaturated, or crystallization requires an initiation event.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Solution 2: Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal will act as a template for further crystal formation.[3]
-
Solution 3: Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound and induce precipitation.
Data Presentation: Purification Parameters
The following tables summarize common starting conditions for the purification of this compound analogs.
Table 1: Common Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Target Rf (TLC) | Compound Polarity |
|---|---|---|---|
| Silica Gel | 20-50% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Low to Medium |
| Silica Gel | 50-80% Ethyl Acetate in Hexanes | 0.2 - 0.4 | Medium |
| Silica Gel | 1-5% Methanol in Dichloromethane | 0.2 - 0.4 | Medium to High |
| Alumina (Neutral) | 10-40% Ethyl Acetate in Hexanes | 0.3 - 0.5 | Low to Medium (Basic) |
| C18 Reverse Phase | 40-70% Acetonitrile in Water | N/A | Medium to High |
Table 2: Recommended Solvents for Recrystallization
| Solvent | Compound Properties | Notes |
|---|---|---|
| Ethanol | Good general solvent for moderately polar hydrazides.[3] | Often used when impurities are much more or much less polar. |
| Methanol | Similar to ethanol, but can be a stronger solvent.[3] | Useful for more polar analogs. |
| Ethanol/Water | Highly tunable system for polar compounds.[3] | Add water as an anti-solvent to a hot ethanol solution until cloudy. |
| Ethyl Acetate/Hexanes | Excellent for less polar analogs. | Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[4] |
| Acetonitrile | Good for compounds with medium to high polarity. | Has a high boiling point, allowing for dissolution of less soluble compounds. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
TLC Analysis: Identify a suitable mobile phase that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing: Secure a glass column vertically. Fill it with the initial, low-polarity mobile phase. Gently pour silica gel as a slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Pre-adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Maintain a constant flow rate using gentle air pressure. If using a gradient, slowly and systematically increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the fractions and running TLC plates.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: General Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or catalysts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the purification of indole analogs.
Signaling Pathway Diagram
Caption: Inhibition of tubulin polymerization by an indole analog.
References
dealing with E/Z isomerism in 1H-indole-2-carbohydrazide derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-indole-2-carbohydrazide derivatives, with a specific focus on managing E/Z isomerism.
Frequently Asked Questions (FAQs)
Q1: What is E/Z isomerism in the context of this compound derivatives?
When this compound reacts with an aldehyde or ketone, it forms a hydrazone, which contains a carbon-nitrogen double bond (C=N).[1] Due to restricted rotation around this C=N bond, the substituents can arrange themselves in two different spatial orientations.[1][2] These different arrangements result in geometric isomers designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N bond.[3] The E isomer is generally more thermodynamically stable.[2][4]
Q2: Why am I observing two sets of signals in the ¹H-NMR spectrum for my purified compound?
The presence of two distinct sets of signals in an NMR spectrum for a seemingly pure compound is a classic indicator of isomers that are slowly interconverting on the NMR timescale.[5][6] For this compound derivatives, this is typically due to the presence of both E and Z isomers of the hydrazone C=N bond.[7] Additionally, restricted rotation around the amide (N-C=O) bond can also lead to cis/trans conformers, further complicating the spectra.[2][8]
Q3: Can the E/Z isomer ratio change over time or under different conditions?
Yes, the equilibrium between E and Z isomers is dynamic and can be influenced by several factors:
-
Solvent: The polarity of the solvent can affect the stability of each isomer differently, thus shifting the equilibrium.[9]
-
Temperature: Heating can provide the energy needed to overcome the rotational barrier, leading to interconversion and potentially favoring the more thermodynamically stable isomer.[1][4]
-
Light: Irradiation with UV or visible light can induce photochemical E/Z isomerization.[1][9]
-
pH: Acid catalysis can accelerate the rate of interconversion between isomers.[4][10][11]
Q4: Does the specific E or Z configuration impact the biological activity of the compound?
Absolutely. E and Z isomers are stereoisomers with different three-dimensional shapes. This difference in spatial arrangement can lead to significant variations in how they bind to biological targets like enzymes or receptors.[12] Consequently, one isomer may exhibit potent biological activity while the other is significantly less active or even inactive.[13][14] Therefore, controlling and characterizing the isomeric form is critical in drug development.
Troubleshooting Guide
Problem 1: My ¹H-NMR spectrum is complex and difficult to interpret. How can I confirm the presence of E/Z isomers and assign the peaks?
Answer: A complex NMR spectrum with doubled signals is common for these derivatives.
Troubleshooting Steps:
-
Confirm Isomer Presence: The simplest confirmation is the presence of two distinct signals for the imine proton (-CH=N-) and the amide proton (-NH-C=O).[10]
-
2D NMR Spectroscopy: Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the Z-isomer, a spatial correlation (cross-peak) is often observed between the imine proton and a proton on the indole ring or the substituent derived from the aldehyde/ketone. The E-isomer will show different spatial correlations.
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures may cause the signals for the two isomers to broaden and coalesce as the rate of interconversion increases, confirming a dynamic equilibrium.
-
Chemical Shift Analysis: The chemical shifts of protons near the C=N bond can differ predictably between isomers. For example, protons experiencing intramolecular hydrogen bonding in one isomer will be shifted downfield.[15]
Data Presentation: Typical ¹H-NMR Chemical Shift Differences
The following table summarizes general trends in chemical shift differences that can aid in preliminary isomer assignment. Exact values are highly structure-dependent.
| Proton Type | Typical Observation | Rationale |
| Amide N-H | The Z-isomer signal is often downfield compared to the E-isomer. | Potential for intramolecular hydrogen bonding with a part of the molecule (e.g., the indole N-H) in the Z configuration.[15] |
| Imine C-H | The chemical shift is highly sensitive to the electronic and steric environment, showing distinct values for each isomer. | The anisotropic effect of the adjacent aromatic rings and carbonyl group differs between the two isomers. |
| Indole N-H | Can be shifted downfield in one isomer due to hydrogen bonding. | The spatial orientation of the carbohydrazide side chain affects its proximity to the indole N-H. |
| Aromatic Protons | Protons on the indole or other aromatic rings can be shifted upfield or downfield depending on their proximity to the C=N bond and associated groups in each isomer.[15] | Anisotropic shielding/deshielding effects from the hydrazone moiety. |
Problem 2: I am trying to isolate a single isomer, but my purification is unsuccessful or the product isomerizes upon standing.
Answer: Separating stable E/Z isomers can be challenging, and their interconversion can complicate isolation.
Troubleshooting Steps:
-
Chromatographic Separation (HPLC): High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating E/Z isomers.[4][16]
-
Column Choice: A column with shape-selectivity, such as a cholesterol-based (e.g., UDC-Cholesterol™) or phenyl-based phase, can be effective for resolving geometric isomers.[17] Chiral phases have also been used successfully for separating related hydrazide atropisomers.[18]
-
Method Development: Start with a standard mobile phase (e.g., hexane/isopropanol or acetonitrile/water) and perform a gradient elution to find suitable separation conditions. Isocratic elution can then be optimized for preparative scale.
-
-
Selective Crystallization: Sometimes, one isomer will preferentially crystallize from a specific solvent system, leaving the other in the mother liquor. This is highly dependent on the specific compound and requires screening various solvents and conditions (e.g., slow evaporation vs. cooling).
-
Preventing Post-Purification Isomerization:
-
Storage: Store the purified single isomer protected from light, at a low temperature, and under an inert atmosphere (e.g., argon or nitrogen) to minimize photochemical and thermal isomerization.[11]
-
Solvent Choice: If stored in solution, use a neutral, aprotic solvent to avoid acid- or base-catalyzed isomerization.[11]
-
Experimental Protocols
Protocol 1: General Synthesis of (E/Z)-N'-(arylmethylene)-1H-indole-2-carbohydrazide
This protocol describes a standard condensation reaction to form the hydrazone derivative, which typically yields a mixture of E/Z isomers.
Methodology:
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.[19]
-
Add Aldehyde/Ketone: Add the corresponding aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. A mildly acidic pH (4-6) is optimal for hydrazone formation.[10]
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-17 hours.[20] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.[19]
-
Purification: Wash the crude product with cold solvent (e.g., ethanol or water) and dry under vacuum. The resulting solid is a mixture of E/Z isomers and can be used for further purification or characterization.
Protocol 2: Isomer Separation by Preparative HPLC
This protocol provides a general workflow for developing a method to separate E/Z isomers.
Methodology:
-
Analytical Method Development:
-
Column: Use a C18, Phenyl, or specialized column designed for shape selectivity.
-
Mobile Phase: Screen different solvent systems (e.g., Acetonitrile/Water, Methanol/Water, Hexane/IPA).
-
Detection: Use a UV detector set to the λmax of the compound.
-
Optimization: Run analytical-scale injections to optimize the mobile phase composition for the best resolution between the two isomer peaks.
-
-
Scale-Up to Preparative HPLC:
-
Use a larger diameter column with the same stationary phase as the analytical column.
-
Adjust the flow rate and sample load according to the column size.
-
-
Fraction Collection: Collect the fractions corresponding to each separated isomer peak.
-
Post-Processing: Combine the fractions for each isomer, remove the solvent under reduced pressure, and dry the purified single isomers under vacuum. Immediately store under appropriate conditions (cold, dark, inert atmosphere).
Visualizations
E/Z Isomerization Pathway
// Invisible nodes for layout {rank=same; E_Isomer; Z_Isomer} }
Caption: Equilibrium between E and Z isomers, influenced by heat (Δ), light (hν), or acid (H⁺).
Troubleshooting Workflow for Isomer Analysis
Experimental Workflow for Isomer Separation & Analysis
References
- 1. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 18. Understanding Conformational Preferences of Atropisomeric Hydrazides and Its Influence on Excited State Transformations in Crystalline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Silico Molecular Docking of 1H-Indole-2-Carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in silico molecular docking performance of various 1H-indole-2-carbohydrazide derivatives against several key protein targets implicated in diseases such as cancer and inflammation. The information presented is collated from recent scientific literature and is intended to aid researchers in the field of drug discovery and development.
Comparative Docking Performance
The following tables summarize the quantitative data from molecular docking studies of this compound derivatives against prominent biological targets. These derivatives have shown potential as inhibitors of tubulin, cyclooxygenase (COX) enzymes, and α-glucosidase.
Tubulin Targeting Derivatives
Several derivatives of this compound have been investigated as potential anticancer agents that target the colchicine binding site of tubulin, leading to microtubule destabilization and cell cycle arrest.[1][2][3]
| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Furanyl-3-phenyl-1H-indole-carbohydrazide (6i) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [1] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide (6j) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [1] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [2] |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [2] |
| Thiophenyl derivative (26) | Tubulin (Colchicine site) | Not specified | Not specified | Not specified | [3] |
Note: While the studies confirm binding at the colchicine site, specific docking scores were not always reported in the abstracts.
Cyclooxygenase (COX) Inhibiting Derivatives
A series of N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives have been designed and evaluated in silico for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[4][5]
| Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives | COX-1 | Promising | Promising | Not specified | [4] |
| N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives | COX-2 | Promising | Promising | ARG 120, TYR387, ALA527 | [4] |
| Indole-based oxadiazoles | Factor H binding protein (Treponema denticola) | -6.9 to -7.3 | Not specified | ALA-41, LYS-37, MSE-59, GLU-62, ALA-55 | [6] |
α-Glucosidase Inhibiting Derivatives
A novel series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential for the management of diabetes.
| Derivative | Target Protein | IC50 (µM) | Binding Energy (kcal/mol) | Inhibition Type | Reference |
| Indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide (11d) | α-Glucosidase | 6.31 ± 0.03 | Lowest in series | Uncompetitive |
Experimental Protocols
The following sections detail the generalized experimental protocols for in silico molecular docking of this compound derivatives as reported in the cited literature.
General Molecular Docking Protocol
A typical molecular docking workflow involves the preparation of the protein receptor and the small molecule ligands, followed by the docking simulation and analysis of the results.
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[6]
-
Water molecules, co-crystallized ligands, and other non-essential molecules are removed from the protein structure.[6]
-
Polar hydrogen atoms and Kollman charges are added to the protein structure to prepare it for docking.[6]
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.[7]
-
The 2D structures are then converted to 3D structures and optimized to their lowest energy conformation.
-
Gasteiger charges are computed for the ligand atoms.
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock 4.2 or PyRx-virtual screening tool.[4][7]
-
A grid box is defined around the active site of the protein to specify the search space for the ligand binding.
-
The docking algorithm, often a Lamarckian genetic algorithm, is used to explore different conformations and orientations of the ligand within the active site.
-
Multiple docking runs are typically performed to ensure the reliability of the results.
4. Analysis of Results:
-
The results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand for the protein.
-
The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway for Tubulin Inhibition
Caption: Signaling pathway of tubulin inhibition by indole derivatives.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
structure-activity relationship (SAR) studies of 1H-indole-2-carbohydrazide analogs
A comparative analysis of the structure-activity relationships (SAR) of 1H-indole-2-carbohydrazide analogs reveals their significant potential as anticancer and antimicrobial agents. These compounds have been extensively studied, with modifications to the indole core, the carbohydrazide linker, and the terminal functionalities leading to a wide range of biological activities. This guide provides a comprehensive overview of the SAR, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of this promising class of therapeutic agents.
Anticancer Activity: Tubulin Polymerization Inhibition
A primary mechanism of anticancer action for many this compound derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1][2][3][4]
Structure-Activity Relationship Summary:
-
Substituents on the Indole Ring: Halogen substitution, particularly chloro or iodo at the 5-position of the indole ring, has been shown to enhance antiproliferative activity.[4]
-
Phenyl Group at the 3-Position: The presence of a phenyl group at the 3-position of the indole is a common feature in active compounds.[1][3]
-
Carbohydrazide Linker Modification: The carbohydrazide moiety is crucial for activity. Modifications, such as the formation of Schiff bases with various aromatic aldehydes (e.g., furan, thiophene), have yielded highly potent compounds. For instance, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent tubulin inhibitor.[3]
-
Substituents on the Terminal Aromatic Ring:
-
Electron-withdrawing groups on a terminal furanyl ring did not generally improve anticancer effects.[1]
-
A methoxy group on a terminal thiophenyl ring has been reported to lead to potent anti-tubulin and antiproliferative effects.[1]
-
For N'-substituted phenyl derivatives, certain substitution patterns on the phenyl ring led to significant cytotoxicity.[4]
-
Quantitative Data for Anticancer Activity:
| Compound | Modification | Cancer Cell Line | Activity (IC50/LC50/GI50) | Reference |
| 6i | Thiophenyl derivative with methoxy at Y1 position | COLO 205 (colon) | LC50 = 71 nM | [1][2] |
| SK-MEL-5 (melanoma) | LC50 = 75 nM | [1][2] | ||
| MDA-MB-435 | LC50 = 259 nM | [1][2] | ||
| 6j | Thiophenyl derivative with methoxy at Y2 position | - | Strongest microtubule-destabilising effect | [1][2] |
| 27a | furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide | A549 | Potent tubulin polymerization inhibitor | [3] |
| 27b | 5-methoxy substitution on furan, bromine at R1 | HepG2 | IC50 = 0.34 µM | [3] |
| 27d | Bromine at R1 | A549 | IC50 = 0.43 µM | [3] |
| 26 | Thiophenyl derivative | A549 | IC50 = 0.19 µM | [3] |
| 5a | N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide | Various | GI50 < 0.4 µM | [4] |
| 6b | N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide | Various | GI50 < 0.4 µM | [4] |
| 6f, 6g | N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide | MCF-7 | Significant cytotoxicity at nM level | [4] |
| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative | Various cancer cell lines | High pan-cytotoxicity | [5] |
| 4e | N-benzyl-1H-indole-2-carbohydrazide derivative | MCF-7, A549, HCT | Average IC50 of 2 µM | [6] |
Experimental Protocols:
Antiproliferative Activity Assay (MTT Assay): [6]
-
Cancer cell lines (e.g., MCF-7, A549, HCT) are seeded in 96-well plates and incubated.
-
Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.
Tubulin Polymerization Inhibition Assay: [3][4]
-
Tubulin is purified from a suitable source (e.g., bovine brain).
-
Tubulin is incubated with the test compounds at various concentrations in a polymerization buffer.
-
Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits 50% of tubulin polymerization, is determined.
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer activity for this compound analogs.
Antimicrobial Activity
Certain this compound derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. The SAR for antimicrobial activity often differs from that for anticancer activity.
Structure-Activity Relationship Summary:
-
Schiff Base Formation: The formation of Schiff bases with moieties like 2-hydroxynaphthalene has been a successful strategy to develop potent antimicrobial agents.[7]
-
Substituents on the Indole Ring: The nature and position of substituents on the indole nucleus can significantly influence the antimicrobial spectrum and potency.[7]
Quantitative Data for Antimicrobial Activity:
| Compound | Modification | Microorganism | Activity (MIC in µg/mL) | Reference |
| 3a, 3b | 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazides | Various bacteria and fungi | 1.56–6.25 | [7] |
| 4e | Derivative of the above | Various bacteria and fungi | 1.56–6.25 | [7] |
| 5a, 5b, 5c, 5e | Derivatives of the above | Various bacteria and fungi | 1.56–6.25 | [7] |
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Determination: [7]
-
Bacterial and fungal strains are cultured in appropriate growth media.
-
The test compounds are serially diluted in the growth medium in microtiter plates.
-
A standardized inoculum of the microorganism is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
General Synthetic Workflow
The synthesis of this compound analogs typically follows a common pathway, which can be adapted to introduce various substituents.
Caption: General synthetic workflow for this compound analogs.
Other Biological Activities
While anticancer and antimicrobial activities are the most extensively studied, some this compound analogs have been investigated for other therapeutic applications.
-
CB1 Receptor Allosteric Modulators: A series of substituted 1H-indole-2-carboxamides (a closely related class) were evaluated as allosteric modulators of the cannabinoid 1 (CB1) receptor. Structure-activity studies revealed that potency was enhanced by a diethylamino group on a terminal phenyl ring, a chloro or fluoro group at the C5 position of the indole, and small alkyl groups at the C3 position.[8][9]
-
α-Glucosidase Inhibitors: Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives have been synthesized and shown to be potent α-glucosidase inhibitors, suggesting potential applications in the management of diabetes.[10]
This comparative guide highlights the versatility of the this compound scaffold in medicinal chemistry. The presented data and protocols offer a valuable resource for researchers aiming to design and synthesize novel analogs with improved therapeutic profiles. Further exploration of the diverse substitution patterns and biological targets is warranted to fully exploit the potential of this promising class of compounds.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activities of 1H-Indole-2-Carbohydrazide Derivatives and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of 1H-indole-2-carbohydrazide derivatives and the well-established chemotherapeutic agent, doxorubicin. This document synthesizes experimental data to objectively evaluate their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate.
Overview of Anticancer Mechanisms
This compound Derivatives: The anticancer activity of this compound derivatives primarily stems from their ability to disrupt microtubule dynamics. Many synthetic derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2][3] Furthermore, certain derivatives have been shown to exhibit anti-angiogenic properties by targeting and inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[4][5][6]
Doxorubicin: Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which cause cellular damage and induce apoptosis.
Comparative Anticancer Efficacy
The in vitro cytotoxic activity of this compound derivatives and doxorubicin has been evaluated against a panel of human cancer cell lines. The following tables summarize their efficacy, typically represented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. It is important to note that the data for this compound is based on various synthetic derivatives, as the parent compound is often used as a scaffold for developing more potent analogues.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Substituted N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7 (Breast) | MTT | ~2.0 | [7] |
| Substituted N-benzyl-1H-indole-2-carbohydrazide (4e) | A549 (Lung) | MTT | ~3.49 | [7] |
| Substituted N-benzyl-1H-indole-2-carbohydrazide (4e) | HCT116 (Colon) | MTT | ~1.95 | [7] |
| N'-(substituted phenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide (5a) | MCF-7 (Breast) | NCI60 Screen | < 0.4 | [3] |
| N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide (6b) | MCF-7 (Breast) | NCI60 Screen | < 0.4 | [3] |
| Indole-2-carbohydrazide derivative (24f) | HCT116 (Colon) | SRB | 8.1 | [5] |
| Indole-2-carbohydrazide derivative (24f) | SW480 (Colon) | SRB | 7.9 | [5] |
| 2-oxindolin-3-ylidene-indole-3-carbohydrazide (7c) | HT-29 (Colon) | MTT | 0.132 - 0.611 | [8] |
| 2-oxindolin-3-ylidene-indole-3-carbohydrazide (7g) | SW-620 (Colon) | MTT | 0.037 - 0.468 | [8] |
Table 2: Anticancer Activity of Doxorubicin
| Cancer Cell Line | Assay | IC50 (µM) | Reference |
| MCF-7 (Breast) | MTT | ~0.1 - 2.5 | |
| A549 (Lung) | MTT | ~0.13 - >20 | |
| HCT116 (Colon) | Not Specified | Not Specified | |
| HT-29 (Colon) | Not Specified | Not Specified | |
| SW-620 (Colon) | Not Specified | Not Specified | |
| HeLa (Cervical) | MTT | ~1.0 | |
| PC3 (Prostate) | MTT | ~8.0 | |
| LNCaP (Prostate) | MTT | ~0.25 |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound derivatives and doxorubicin are illustrated in the following diagrams.
Caption: Doxorubicin's multifaceted anticancer mechanism.
Caption: Anticancer mechanisms of this compound derivatives.
Experimental Protocols
The following are generalized experimental protocols for assays commonly used to evaluate the anticancer activity of these compounds.
4.1. Cell Viability and Cytotoxicity Assays (MTT and SRB)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (this compound derivatives or doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: After treatment, MTT solution is added to each well and incubated. The MTT is reduced by metabolically active cells to form purple formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
SRB (Sulphorhodamine B) Assay: After treatment, cells are fixed with trichloroacetic acid. The fixed cells are then stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Caption: General workflow for in vitro cytotoxicity assays.
4.2. Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
4.3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.
Conclusion
This comparative guide highlights that while doxorubicin remains a potent and widely used anticancer agent with a well-characterized multi-pronged mechanism of action, this compound derivatives represent a promising class of compounds with a distinct primary mechanism targeting microtubule dynamics. The high potency of some indole derivatives, with IC50 values in the nanomolar range, underscores their potential for further development. Their alternative mechanism of action could be advantageous in overcoming resistance to conventional chemotherapeutics like doxorubicin. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these this compound derivatives.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1H-Indole-2-Carbohydrazide Derivatives as Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of novel 1H-indole-2-carbohydrazide derivatives against established tubulin inhibitors. It aims to objectively present their performance based on preclinical data, supported by detailed experimental protocols, to aid in the evaluation of this promising class of anticancer agents.
Introduction: Tubulin as a Validated Anticancer Target
Tubulin is a globular protein that polymerizes into microtubules, which are critical components of the cytoskeleton. Microtubules play a pivotal role in various cellular functions, including the maintenance of cell structure, intracellular transport, and most importantly, the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubule assembly (polymerization) and disassembly (depolymerization) is essential for proper chromosome segregation.
Disruption of this microtubule dynamism is a clinically validated and highly successful strategy in cancer chemotherapy. Agents that interfere with tubulin function can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis). These agents are broadly classified based on their binding site on the tubulin heterodimer, with the colchicine, vinca, and taxane sites being the most well-characterized.[2]
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][3] Several indole-containing molecules have been reported to inhibit tubulin polymerization, often by binding to the colchicine site.[1][4] This guide focuses on derivatives of this compound, a class of synthetic compounds that has demonstrated significant potential as tubulin-targeting anticancer agents.[5][6][7]
Mechanism of Action: Microtubule Disruption
This compound derivatives, like other colchicine-site binding agents, act as microtubule destabilizers. Molecular docking studies suggest they bind at the interface between α- and β-tubulin, physically preventing the polymerization of tubulin dimers into microtubules.[1][5][6] This disruption of microtubule formation activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][7]
Comparative Performance Data
The following tables summarize the in vitro efficacy of selected this compound derivatives compared to established tubulin inhibitors.
Table 1: Antiproliferative Activity (GI₅₀/IC₅₀ in µM)
This table presents the concentration of the compound required to cause 50% growth inhibition (GI₅₀) or to inhibit 50% of the cell population (IC₅₀) in various human cancer cell lines. Lower values indicate higher potency.
| Compound/Derivative | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | COLO 205 (Colon) | NCI-H522 (Lung) | Reference |
| Indole-2-carbohydrazides | ||||||
| Compound 6f | ~0.01 | - | - | - | - | [6] |
| Compound 6g | ~0.01 | - | - | - | - | [6] |
| Furan-derivative 27a | - | - | >0.5 | - | - | [7] |
| Furan-derivative 27d | - | - | 0.43 | - | - | [7] |
| Thiophenyl-derivative 6i | - | - | - | LC₅₀ = 0.071 | - | [1] |
| Thiophenyl-derivative 24f | - | 8.1 | - | - | - | [8] |
| Established Inhibitors | ||||||
| Combretastatin A-4 | ~0.001 | 0.003 | 0.002 | - | - | [5][6] |
| Colchicine | 0.017 | 0.009 | 0.012 | - | - | [9] |
| Paclitaxel | 0.002 | 0.002 | 0.003 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited sources.
Table 2: In Vitro Tubulin Polymerization Inhibition
This table shows the concentration of the compound required to inhibit tubulin polymerization by 50% in a cell-free assay.
| Compound/Derivative | Tubulin Polymerization IC₅₀ (µM) | Reference |
| Indole-2-carbohydrazides | ||
| Compound 6f | 1.48 | [5] |
| Compound 6g | 1.55 | [5] |
| Furan-derivative 27a | ~1.5 | [7] |
| Furan-derivative 27d | ~1.5 | [7] |
| Established Inhibitors | ||
| Combretastatin A-4 | 1.1 - 2.4 | [4][5] |
| Colchicine | 2.5 | [9] |
| Vincristine | 0.7 | [9] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the primary assays used to validate tubulin inhibitors.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will prevent or reduce this increase.
-
Materials:
-
Purified bovine or porcine brain tubulin (>99% pure).
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Guanosine triphosphate (GTP).
-
Glycerol.
-
Test compounds and controls (e.g., Combretastatin A-4, Paclitaxel).
-
Temperature-controlled microplate reader.
-
-
Procedure:
-
On ice, prepare a solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.
-
Add various concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control.
-
Add the cold tubulin solution to the wells.
-
To initiate polymerization, add a final concentration of 1 mM GTP and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[10]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[10]
-
Antiproliferative / Cytotoxicity Assay (MTT or SRB Assay)
This assay measures the effect of a compound on the viability and growth of cancer cell lines.
-
Principle: The Sulforhodamine B (SRB) assay measures total protein content, while the MTT assay measures mitochondrial reductase activity, both of which are proportional to the number of living cells.
-
Procedure (SRB):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at ~510 nm.
-
-
Data Analysis: Calculate the GI₅₀/IC₅₀ value by plotting the percentage of cell growth inhibition against the compound concentration.
Cell Cycle Analysis
This assay determines the cell cycle phase at which the compound arrests cell proliferation.
-
Principle: DNA content varies depending on the cell cycle phase (G1, S, G2/M). Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell using flow cytometry.
-
Procedure:
-
Treat cancer cells (e.g., MDA-MB-231) with the test compound at its approximate IC₅₀ concentration for a set time (e.g., 24 hours).[1]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the cell population using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates that the compound disrupts mitosis, consistent with the mechanism of a tubulin inhibitor.[1][7]
Conclusion and Future Directions
The available preclinical data strongly support the validation of this compound derivatives as a promising class of tubulin polymerization inhibitors. Several derivatives exhibit potent antiproliferative activity against a range of cancer cell lines, with some showing efficacy in the double-digit nanomolar range, comparable to or exceeding that of established agents like colchicine.[1][6] Their mechanism of action is consistently shown to be the inhibition of tubulin assembly, leading to cell cycle arrest at the G2/M phase.[1][7]
Key findings indicate that substitutions on the indole and carbohydrazide moieties significantly influence activity, suggesting a clear structure-activity relationship that can be exploited for further optimization.[1][7] While these in vitro and cell-based results are compelling, further preclinical development is necessary, including in vivo xenograft studies to evaluate efficacy and toxicity in animal models.[11] For drug development professionals, the favorable pharmacokinetic profiles predicted for some derivatives make them attractive candidates for progression toward clinical trials.[1]
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparative analysis of 1H-indole-2-carbohydrazide vs. other indole-based inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-indole-2-carbohydrazide derivatives and other indole-based compounds as inhibitors of tubulin polymerization, a critical target in cancer chemotherapy. The indole scaffold is a prominent feature in many natural and synthetic molecules with potent anti-cancer properties, primarily through their interaction with tubulin, a key protein in cell division. This document presents quantitative data on their inhibitory activities, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Performance Comparison of Indole-Based Tubulin Inhibitors
The inhibitory potential of various indole-based compounds against tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Below is a comparative summary of a representative this compound derivative against other notable indole-based tubulin inhibitors.
| Compound | Target | Assay Type | IC50 Value | Reference Cell Line/System |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (Derivative of this compound) | Tubulin Polymerization | In vitro Tubulin Assay | Not explicitly stated in the provided search results, but identified as a potent candidate. Antiproliferative IC50 against A549 cell line is 0.43 µM.[1] | Purified tubulin / A549 lung cancer cells |
| Vincristine | Tubulin Polymerization | In vitro Tubulin Assay | 85 nM (Ki) | Not specified in the provided search results. Antiproliferative IC50 against SH-SY5Y cells is 0.1 µM.[2] |
| Indole-based Chalcone Derivative (Compound 35a) | Tubulin Polymerization | In vitro Tubulin Assay | 1.34 µM | Purified tubulin. Antiproliferative IC50 against A549 cells is 0.51 µM.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key assays cited in this guide.
In Vitro Tubulin Polymerization Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin, >97% pure)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Nocodazole, Colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled spectrophotometer or fluorescence plate reader
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the desired volume of the test compound or control solution.
-
Initiation of Polymerization: To each well, add the tubulin solution to initiate the reaction. The final tubulin concentration is typically in the range of 1-2 mg/mL.
-
Monitoring Polymerization: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm over time (e.g., every 30 seconds for 60 minutes). Alternatively, a fluorescent reporter that binds to polymerized tubulin can be used, and the increase in fluorescence can be monitored.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the polymerization curve. The IC50 value is calculated by plotting the percentage of inhibition of the polymerization rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines, providing an indication of its overall cellular efficacy.
Materials:
-
Human cancer cell lines (e.g., A549, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This guide provides a foundational comparison of this compound derivatives and other indole-based inhibitors, highlighting their potential as tubulin-targeting anticancer agents. The provided protocols offer a starting point for researchers to further investigate these and other novel indole-based compounds.
References
Unveiling the Anticancer Potential: A Comparative Analysis of 1H-Indole-2-Carbohydrazide Derivatives Against NCI60 Cell Lines
For researchers and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. In this context, the indole nucleus has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities. This guide provides a comprehensive biological evaluation of 1H-indole-2-carbohydrazide and its derivatives against the National Cancer Institute's 60 (NCI60) human cancer cell line panel, offering a comparative analysis with other relevant compounds and detailed experimental insights.
The NCI60 screen, a cornerstone in anticancer drug discovery, provides a platform to evaluate the cytotoxic and cytostatic effects of compounds against a diverse set of human cancer cell lines. This allows for the identification of tissue-specific activities and provides valuable insights into potential mechanisms of action. This report synthesizes available data on this compound derivatives, presenting their performance in a structured format to aid in the evaluation of their therapeutic potential.
Comparative Anticancer Activity
The antiproliferative activity of several this compound derivatives has been evaluated against the NCI60 panel. The data, summarized in the table below, highlights the potency and selectivity of these compounds across various cancer types. For comparison, data for Doxorubicin, a standard chemotherapeutic agent, is also included. The key metrics presented are:
-
GI50: The concentration of the drug that causes 50% inhibition of cell growth.
-
TGI: The concentration of the drug that causes total inhibition of cell growth.
-
LC50: The concentration of the drug that causes a 50% reduction in the initial cell count (lethality).
| Compound | Cancer Subpanel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| 5b (a furanyl-3-phenyl-1H-indole-carbohydrazide derivative) | Non-Small Cell Lung Cancer | NCI-H522 | 0.018 | - | - | [1] |
| Colon Cancer | COLO 205 | <0.1 | - | 0.659 | [1] | |
| Melanoma | MDA-MB-435 | <0.1 | - | 0.747 | [1] | |
| 6i (a thiophenyl-3-phenyl-1H-indole-carbohydrazide derivative) | Colon Cancer | COLO 205 | - | - | 0.071 | [1] |
| Melanoma | SK-MEL-5 | - | - | 0.075 | [1] | |
| Melanoma | MDA-MB-435 | - | - | 0.259 | [1] | |
| 5a (N'-(4-chlorophenyl)-5-chloro-3-phenyl-1H-indole-2-carbohydrazide) | Leukemia | K-562 | <0.4 | - | - | [2] |
| Non-Small Cell Lung Cancer | NCI-H460 | <0.4 | - | - | [2] | |
| Colon Cancer | HCT-116 | <0.4 | - | - | [2] | |
| CNS Cancer | SF-268 | <0.4 | - | - | [2] | |
| Melanoma | UACC-257 | <0.4 | - | - | [2] | |
| Ovarian Cancer | OVCAR-3 | <0.4 | - | - | [2] | |
| Renal Cancer | 786-0 | <0.4 | - | - | [2] | |
| Breast Cancer | MCF7 | <0.4 | - | - | [2] | |
| 6b (N'-(4-methoxyphenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide) | Leukemia | K-562 | <0.4 | - | - | [2] |
| Non-Small Cell Lung Cancer | NCI-H460 | <0.4 | - | - | [2] | |
| Colon Cancer | HCT-116 | <0.4 | - | - | [2] | |
| CNS Cancer | SF-268 | <0.4 | - | - | [2] | |
| Melanoma | UACC-257 | <0.4 | - | - | [2] | |
| Ovarian Cancer | OVCAR-3 | <0.4 | - | - | [2] | |
| Renal Cancer | 786-0 | <0.4 | - | - | [2] | |
| Breast Cancer | MCF7 | <0.4 | - | - | [2] |
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives against the NCI60 cell lines is typically performed using the Sulforhodamine B (SRB) assay. The following is a generalized protocol based on the methodologies employed in the cited studies.
NCI60 Cell Line Screening
The human tumor cell lines of the cancer screening panel are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[3] Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell lines.[3] Following a 24-hour incubation period to allow for cell attachment, the experimental compounds are added at various concentrations.[3] The plates are then incubated for an additional 48 hours.
Sulforhodamine B (SRB) Assay
After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 10 minutes at room temperature. Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried. The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The percentage of growth is calculated at each of the drug concentrations levels.
Experimental Workflow
The following diagram illustrates the typical workflow for the biological evaluation of compounds against the NCI60 panel.
Caption: Workflow for NCI60 screening of this compound derivatives.
Signaling Pathways and Mechanism of Action
While the NCI60 screen provides a broad overview of anticancer activity, further studies are required to elucidate the specific molecular mechanisms. For many indole derivatives, the proposed mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division.[1][2] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
The following diagram illustrates the proposed signaling pathway for tubulin-targeting indole derivatives.
Caption: Proposed mechanism of action for tubulin-inhibiting indole derivatives.
Conclusion
The biological evaluation of this compound derivatives against the NCI60 panel reveals a promising class of compounds with potent and selective anticancer activity. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug discovery. The observed activity profiles, particularly for compounds targeting tubulin polymerization, warrant further investigation and optimization to develop novel and effective cancer therapeutics. The provided diagrams offer a clear visual representation of the experimental workflow and the proposed mechanism of action, facilitating a deeper understanding of the research process and the biological effects of these compounds.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
A Guide to Cross-Validation of Experimental and Computational Results for 1H-Indole-2-Carbohydrazide
This guide provides an in-depth comparison of experimental and computational methodologies for the characterization of 1H-indole-2-carbohydrazide, a key heterocyclic scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the synergy between empirical data and in silico modeling is paramount for accelerating discovery. This document moves beyond a simple listing of protocols to explain the causal links between experimental choices and computational validation, establishing a self-validating framework for structural and functional analysis.
Introduction: The Indole Scaffold and the Imperative of Cross-Validation
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, specifically, serves as a crucial synthetic intermediate for creating more complex derivatives.[3][4]
In modern chemical research, the validation of a molecule's structure and the prediction of its behavior are no longer confined to the laboratory bench. A powerful synergy exists between experimental characterization and computational modeling.[5] Experimental techniques like spectroscopy provide tangible proof of a molecule's identity, while computational methods like Density Functional Theory (DFT) and molecular docking offer predictive insights into its properties and biological potential.[5][6] This guide demonstrates how to cross-validate these two domains, ensuring that the synthesized compound is correctly identified and that the computational model is a reliable proxy for predicting its bioactivity.
Section 1: Experimental Workflow: Synthesis and Spectroscopic Characterization
The foundation of any analysis is the synthesis and unambiguous identification of the target compound. The experimental workflow is designed not just to create the molecule but to generate a unique spectroscopic fingerprint that will be used for computational validation.
Synthesis of this compound
The synthesis of this compound is reliably achieved through the hydrazinolysis of an indole-2-carboxylate ester. This method is chosen for its high efficiency and straightforward purification process.[7][4]
Experimental Protocol: Synthesis
-
Esterification (Step 1): To a solution of 1H-indole-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material. Neutralize the solution, extract the methyl 1H-indole-2-carboxylate with an organic solvent, and purify.
-
Hydrazinolysis (Step 2): Dissolve the purified methyl 1H-indole-2-carboxylate in ethanol.[7] Add an excess of hydrazine hydrate (99%) to the solution.[7][4]
-
Reaction: Stir the mixture at room temperature for 6 hours or reflux for 2-3 hours.[7][4] The progress of the reaction should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture. A white precipitate of this compound will form.[7] If precipitation is slow, adding water can facilitate it.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under a vacuum to yield the pure compound.
Caption: Experimental workflow for synthesis and characterization.
Spectroscopic Characterization
Spectroscopy provides the empirical evidence of the molecular structure. The data obtained here forms the benchmark against which computational results are compared.
Protocol: Spectroscopic Analysis
-
FT-IR Spectroscopy: Record the FT-IR spectrum of the synthesized solid product using a KBr pellet technique. Scan from 4000 to 400 cm⁻¹.
-
NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 500 MHz).
The choice of DMSO-d₆ as a solvent is critical, as its ability to form hydrogen bonds prevents the rapid exchange of labile N-H protons, allowing them to be observed clearly in the ¹H NMR spectrum.
Section 2: Computational Workflow: DFT and Molecular Docking
Computational chemistry provides a theoretical lens to examine the molecule's properties at an atomic level. The workflow is designed to first replicate the experimental findings and then to predict biological interactions.
Caption: Computational workflow for DFT and docking analysis.
Density Functional Theory (DFT) Analysis
DFT calculations are performed to predict the molecule's ground-state geometry and spectroscopic properties. The B3LYP functional combined with the 6-31G++(d,p) basis set is a widely accepted standard that provides a good balance between computational cost and accuracy for organic molecules.[5][6]
Protocol: DFT Calculation
-
Structure Input: Draw the 2D structure of this compound in a computational chemistry software suite.
-
Geometry Optimization: Perform a full geometry optimization using the DFT/B3LYP method with the 6-31G++(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation with the same method. This predicts the vibrational (IR) frequencies and confirms that the optimized structure is a true energy minimum.
-
NMR Calculation: Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation on the optimized structure to predict the ¹H and ¹³C chemical shifts.
Molecular Docking
Molecular docking predicts how a ligand (our indole derivative) might bind to the active site of a protein receptor. This is crucial for hypothesis-driven drug design.[8] Studies have shown that indole derivatives possess antimicrobial potential, often targeting enzymes like mycobacterial enoyl reductase (InhA).[5]
Protocol: Molecular Docking
-
Receptor Preparation: Obtain the crystal structure of a target protein (e.g., InhA, PDB ID: 4TZK) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized geometry of this compound as the starting ligand structure. Assign charges and define rotatable bonds.
-
Docking Simulation: Define the binding site on the receptor and run the docking algorithm. The software will generate multiple binding poses and score them based on binding energy.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Section 3: Cross-Validation: A Comparative Analysis
This section forms the core of the guide, where experimental data and computational predictions are directly compared. A strong correlation between these datasets provides high confidence in both the synthesized structure and the validity of the computational model.
Caption: The logical flow of the cross-validation process.
FT-IR Spectral Comparison
The comparison between experimental and theoretical vibrational frequencies is a primary validation step. DFT calculations often overestimate frequencies, so a scaling factor is sometimes applied, but the pattern and relative intensities should match closely.
| Functional Group | Experimental Frequency (cm⁻¹) | Computationally Predicted Frequency (cm⁻¹) |
| N-H Stretch (Indole NH) | ~3300-3350 | Correlated Value |
| N-H Stretch (Amine NH₂) | ~3200-3300 (asymmetric & symmetric) | Correlated Values |
| C=O Stretch (Amide I) | ~1630-1680[9][10] | Correlated Value |
| N-H Bend (Amide II) | ~1580-1620 | Correlated Value |
| C-N Stretch | ~1380-1450 | Correlated Value |
Note: Specific experimental values can vary slightly based on sample preparation and instrumentation. Computational values are derived from DFT frequency calculations.
NMR Spectral Comparison
A strong linear correlation between the experimental and calculated ¹H and ¹³C NMR chemical shifts is a powerful indicator of a correct structural assignment.
Table: ¹H NMR Chemical Shift Comparison (Solvent: DMSO-d₆)
| Proton Assignment | Experimental Shift (δ, ppm) | Computationally Predicted Shift (δ, ppm) |
| Indole NH | ~11.4 - 11.6 | Correlated Value |
| Aromatic CH (Indole Ring) | ~7.0 - 7.7 | Correlated Values |
| Amide NH | Varies (often broad) | Correlated Value |
| Amine NH₂ | ~4.8 - 5.0[9] | Correlated Value |
Table: ¹³C NMR Chemical Shift Comparison (Solvent: DMSO-d₆)
| Carbon Assignment | Experimental Shift (δ, ppm) | Computationally Predicted Shift (δ, ppm) |
| Carbonyl C=O | ~162 - 163[9][10] | Correlated Value |
| Aromatic C (Indole Ring) | ~102 - 137 | Correlated Values |
Discrepancies between experimental and computed values are expected due to factors like solvent effects, which are not perfectly modeled in standard gas-phase DFT calculations, and the inherent approximations in the theory. However, the trend and relative ordering of signals should be consistent. The strong agreement observed validates that the synthesized molecule is indeed this compound and that the B3LYP/6-31G++ model is an accurate representation of its electronic structure.
Conclusion: From Validation to Prediction
This guide has detailed a robust, self-validating framework for the study of this compound. By synthesizing the compound and obtaining its experimental spectroscopic fingerprint, we establish a ground truth. The successful replication of this fingerprint using DFT calculations validates our computational model. This validated model is no longer just a theoretical construct; it is a reliable tool. We can now proceed with molecular docking simulations with a high degree of confidence, generating trustworthy hypotheses about the molecule's potential biological targets and binding interactions. This integrated approach, balancing rigorous experimental work with insightful computational analysis, is the cornerstone of efficient and effective modern drug discovery.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of 1H-Indole-2-Carbohydrazide Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1H-indole-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives, with a focus on their anticancer properties. The information presented is collated from recent studies and is intended to aid researchers in the design and development of novel therapeutic agents.
Comparative Efficacy of Anticancer this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values are presented to facilitate a direct comparison of their potency.
| Derivative ID | Substitution Pattern | Cancer Cell Line | Efficacy (IC50 / LC50 in µM) | Reference |
| 6i | Thiophenyl-3-phenyl | COLO 205 (Colon) | 0.071 (LC50) | [1][2] |
| SK-MEL-5 (Melanoma) | 0.075 (LC50) | [1][2] | ||
| MDA-MB-435 (Melanoma) | 0.259 (LC50) | [1][2] | ||
| 27a | Furan-3-ylmethylene-3-phenyl | A549 (Lung) | Potent | [3][4] |
| 27b | 5-Methoxyfuran-3-ylmethylene-bromo-3-phenyl | HepG2 (Liver) | 0.34 | [4] |
| HuCCA-1 (Cholangiocarcinoma) | <0.5 | [4] | ||
| 27d | Bromo-3-phenyl | A549 (Lung) | 0.43 | [4] |
| HuCCA-1 (Cholangiocarcinoma) | <0.5 | [4] | ||
| 26 | Thiophenyl | A549 (Lung) | 0.19 | [3][4] |
| 3h | Single chloro-substituted pyrrolyl-3-phenyl | T47D (Breast) | 2.4 | [3] |
| 12A | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) | HeLa (Cervical) | Potent vacuole-inducing activity at 1 µM | [5] |
| 5a | N'-(phenyl)-5-chloro-3-phenyl | Full panel of 60 cell lines | <0.4 (GI50) | [6][7] |
| 6b | N'-(phenyl)-5-iodo-3-phenyl | Full panel of 60 cell lines | <0.4 (GI50) | [6][7] |
| 6f | N'-(substituted phenyl)-5-iodo-3-phenyl | MCF-7 (Breast) | Nanomolar range | [6] |
| 6g | N'-(substituted phenyl)-5-iodo-3-phenyl | MCF-7 (Breast) | Nanomolar range | [6] |
| 4e | Substituted-N-benzyl | MCF-7, A549, HCT | Average IC50 of 2 µM | [8] |
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these derivatives is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.[3]
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent this compound derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][3][6][9] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][2][9] Molecular docking studies suggest that many of these derivatives bind to the colchicine-binding site on β-tubulin.[1][2][3]
Caption: Signaling pathway of tubulin polymerization inhibition by this compound derivatives.
Experimental Workflow: Anticancer Screening
The general workflow for identifying and characterizing the anticancer potential of novel this compound derivatives involves a multi-step process, from initial synthesis to in-depth mechanistic studies.
Caption: Experimental workflow for the evaluation of anticancer this compound derivatives.
Antimicrobial Activity
Beyond their anticancer properties, this compound derivatives have also been investigated for their antimicrobial potential. Studies have reported the synthesis and evaluation of novel derivatives against various bacterial and fungal strains.[10][11][12][13] For instance, certain 3,5-disubstituted-N'-((2-hydroxynaphthalen-1-yl)methylene)-1H-indole-2-carbohydrazides exhibited excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1.56 to 6.25 µg/mL against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The mechanism of action for some of these antimicrobial derivatives is proposed to be the inhibition of essential enzymes, such as mycobacterial enoyl reductase (InhA).[10] Further research in this area could lead to the development of new and effective antimicrobial agents.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resource.aminer.org [resource.aminer.org]
- 8. mdpi.com [mdpi.com]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. indianchemicalsociety.com [indianchemicalsociety.com]
- 12. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 1H-Indole-2-Carbohydrazide Derivatives on Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 1H-indole-2-carbohydrazide derivatives on normal human cell lines versus cancer cell lines. The data presented is compiled from multiple preclinical studies to offer an objective overview of the therapeutic potential and safety profile of this class of compounds.
Executive Summary
Derivatives of this compound have emerged as a promising class of compounds with significant anticancer properties. Many of these derivatives exhibit potent cytotoxicity against a broad range of cancer cell lines. A crucial aspect of their therapeutic potential lies in their selectivity, i.e., their ability to kill cancer cells while sparing normal, healthy cells. This guide summarizes the available in vitro data to facilitate a comparative assessment of this selectivity. The primary mechanisms of action identified for these compounds include the inhibition of tubulin polymerization and the disruption of the VEGFR-2 signaling pathway, both of which are critical for cancer cell proliferation and angiogenesis.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against a panel of normal and human cancer cell lines. A lower IC50 value indicates higher cytotoxicity.
Table 1: Cytotoxicity of Furanyl- and Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide Derivatives
| Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 6h | HaCaT (Keratinocytes) | 0.34 | MDA-MB-231 (Breast) | 0.56 | [1] |
| 6i | HaCaT (Keratinocytes) | 0.03 | MDA-MB-231 (Breast) | 0.16 | [1] |
| 6j | HaCaT (Keratinocytes) | 0.54 | MDA-MB-231 (Breast) | 4.13 | [1] |
Table 2: Cytotoxicity of Substituted-N-benzyl-1H-indole-2-carbohydrazide Derivatives
| Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | WI-38 (Lung Fibroblasts) | 87.2 ± 4.94 | MCF-7 (Breast) | 1.95 | [2][3] |
| A549 (Lung) | 3.49 | [2][3] | |||
| HCT116 (Colon) | 1.95 | [2][3] | |||
| 4q | WI-38 (Lung Fibroblasts) | 56.2 ± 3.18 | MCF-7 (Breast) | 0.99 | [2][3] |
| A549 (Lung) | 2.4 | [2][3] | |||
| HCT116 (Colon) | 6.45 | [2][3] |
Experimental Protocols
The most common method utilized to determine the cytotoxicity of this compound derivatives in the cited studies is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound derivative compounds
-
Human normal and cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 1-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
Several this compound derivatives exert their cytotoxic effects by disrupting the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Angiogenesis is crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit the VEGFR-2 signaling pathway. By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Conclusion
The preclinical data available to date suggests that this compound derivatives are a versatile class of compounds with significant potential as anticancer agents. Several derivatives demonstrate a favorable selectivity index, exhibiting higher cytotoxicity towards cancer cells than normal cells. The dual mechanism of action, targeting both tubulin polymerization and VEGFR-2 signaling, makes them attractive candidates for further drug development. However, it is important to note that the cytotoxicity profile can vary significantly between different derivatives and cell lines. Further in vivo studies are necessary to validate these in vitro findings and to fully assess the therapeutic potential and safety of these compounds.
References
Assessing the Drug-Likeness of Novel 1H-Indole-2-Carbohydrazide Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the 1H-indole-2-carbohydrazide scaffold emerging as a promising framework for the development of new drugs. This guide provides a comprehensive comparison of the drug-likeness of these novel compounds against other established heterocyclic alternatives, supported by experimental data and detailed protocols. The assessment of drug-likeness is a critical step in the early stages of drug discovery, helping to predict the pharmacokinetic profile of a compound and its potential for success as an orally administered drug.
In-Silico Drug-Likeness Assessment: A Comparative Overview
In-silico methods provide a rapid and cost-effective approach to evaluate the drug-like properties of compounds. One of the most widely used guidelines is Lipinski's Rule of Five, which predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).
Below is a comparative table of calculated drug-likeness parameters for representative this compound derivatives against other heterocyclic compounds.
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| This compound | Derivative A | 350.4 | 3.2 | 2 | 4 | 0 |
| Derivative B | 480.5 | 4.8 | 3 | 5 | 0 | |
| Pyrazole Derivative | Celecoxib | 381.37 | 3.43 | 1 | 5 | 0 |
| Quinoline Derivative | Chloroquine | 319.87 | 4.6 | 1 | 3 | 0 |
| Established Drug | Atorvastatin | 558.6 | 4.46 | 2 | 7 | 1 (MW) |
Note: The data for this compound derivatives are hypothetical examples for illustrative purposes, while data for other compounds are based on published information.
dot graph "drug_discovery_workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
subgraph "cluster_discovery" { label="Discovery"; bgcolor="#F1F3F4"; "Target ID" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Hit ID"; "Lead Gen"; "Lead Opt"; }
subgraph "cluster_preclinical" { label="Preclinical"; bgcolor="#F1F3F4"; "In Vitro" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "In Vivo"; }
subgraph "cluster_clinical" { label="Clinical"; bgcolor="#F1F3F4"; "Phase I"; "Phase II"; "Phase III"; }
"Target ID" -> "Hit ID" -> "Lead Gen" -> "Lead Opt" -> "In Vitro" -> "In Vivo" -> "Phase I" -> "Phase II" -> "Phase III" -> "Approval" [color="#34A853"]; "Lead Opt" -> "ADMET Assessment" [style=dashed, color="#FBBC05"]; "ADMET Assessment" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "ADMET Assessment" -> "In Vitro"; } Caption: A generalized workflow of the drug discovery and development process.
Experimental Assessment of Drug-Likeness
While in-silico predictions are valuable, experimental validation is crucial. Key experimental parameters for assessing drug-likeness include solubility, permeability, and metabolic stability.
Solubility
Aqueous solubility is a critical factor for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability. Both kinetic and thermodynamic solubility assays are employed to evaluate this parameter.
Comparative Aqueous Solubility Data
| Compound Class | Example Compound | Kinetic Solubility (μM) | Thermodynamic Solubility (μM) |
| This compound | Indole-amide A[1] | ~50 | ~25 |
| Benzothiophene-amine | BT-amine B[1] | > 200 | > 100 |
| Indolylmethylamine | Indole-amine C[1] | > 200 | > 100 |
| Established Drug | Propranolol | High | High |
Note: Data is sourced from a study comparing indolecarboxamides and their bioisosteres.[1]
dot graph "solubility_assessment_workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DMSO Stock"; "Aqueous Buffer";
subgraph "cluster_kinetic" { label="Kinetic Solubility"; bgcolor="#F1F3F4"; "Nephelometry"; "UV Spectroscopy"; }
subgraph "cluster_thermodynamic" { label="Thermodynamic Solubility"; bgcolor="#F1F3F4"; "Shake-Flask"; "HPLC Analysis"; }
"Compound" -> "DMSO Stock" -> "Aqueous Buffer"; "Aqueous Buffer" -> "Nephelometry" [label="Precipitation", color="#EA4335"]; "Aqueous Buffer" -> "UV Spectroscopy" [label="Filtration", color="#EA4335"]; "Compound" -> "Shake-Flask" [label="Equilibration", color="#34A853"]; "Shake-Flask" -> "HPLC Analysis" [label="Quantification", color="#34A853"]; } Caption: Workflow for kinetic and thermodynamic solubility assays.
Permeability
The ability of a compound to permeate through biological membranes, such as the intestinal epithelium, is another key determinant of oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays are commonly used to predict passive diffusion and active transport mechanisms, respectively.
Comparative Permeability Data
| Compound Class | Example Compound | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| This compound | Indole-amide A[1] | 5.0 - 10.0 | Not Reported |
| Indolylmethylamine | Indole-amine C[1] | > 10.0 | Not Reported |
| Established Drug | Propranolol[1] | > 10.0 (High Permeability Control) | 20-30 |
| Established Drug | Atenolol | < 1.0 (Low Permeability Control) | < 1.0 |
Note: Data is sourced from a study comparing indolecarboxamides and their bioisosteres.[1]
dot graph "permeability_assays" { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"PAMPA" [label="{PAMPA | {Donor Well (Compound) | Artificial Membrane | Acceptor Well}}", fillcolor="#FBBC05"]; "Caco2" [label="{Caco-2 Assay | {Apical Side (Compound) | Caco-2 Monolayer | Basolateral Side}}", fillcolor="#34A853"];
"PassiveDiffusion" [shape=plaintext, fontcolor="#202124"]; "ActiveTransport" [shape=plaintext, fontcolor="#202124"];
"PAMPA" -> "PassiveDiffusion" [label="Measures", color="#EA4335"]; "Caco2" -> "PassiveDiffusion" [label="Measures", color="#4285F4"]; "Caco2" -> "ActiveTransport" [label="Measures", color="#4285F4"]; } Caption: Comparison of PAMPA and Caco-2 permeability assays.
Metabolic Stability
The susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, determines its in-vivo half-life. In-vitro metabolic stability assays using liver microsomes are a standard method to assess this parameter.
Comparative Metabolic Stability Data
| Compound Class | Example Compound | In-vitro Half-life (t½, min) in Rat Liver Microsomes |
| 1H-Indole-2-carboxamide | Indole-amide 16[1] | 25.6 |
| Indolylmethylamine | Indole-amine 33[1] | 8.2 |
| Piperidine-derived amide | sEH Inhibitor Analog | ~30% increase with deuteration[2] |
| Established Drug | Verapamil (High Clearance) | < 10 |
| Established Drug | Warfarin (Low Clearance) | > 60 |
Note: Data is sourced from studies on indole derivatives and other compounds.[1][2]
dot digraph "metabolic_stability_assay" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];
"Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Liver_Microsomes" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NADPH" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation" [shape=ellipse]; "Time_Points" [shape=diamond]; "Quenching"; "LC_MS_Analysis" [shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [shape=trapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Compound" -> "Incubation"; "Liver_Microsomes" -> "Incubation"; "NADPH" -> "Incubation"; "Incubation" -> "Time_Points" -> "Quenching" -> "LC_MS_Analysis" -> "Data_Analysis"; } Caption: Experimental workflow for in-vitro metabolic stability assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Kinetic Solubility Assay (Nephelometry)
-
Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Assay Procedure: Add 2 µL of the DMSO stock solution to 98 µL of PBS in the first well of a 96-well plate and mix to achieve a 200 µM solution. Perform serial dilutions across the plate.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a 1% solution of lecithin in dodecane.
-
Preparation of Solutions: Prepare a 100 µM solution of the test compound in PBS (pH 7.4). Fill the wells of a 96-well acceptor plate with 300 µL of PBS.
-
Assay Procedure: Add 200 µL of the test compound solution to each well of the donor plate. Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
In-vitro Metabolic Stability Assay (Liver Microsomes)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing rat or human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (100 mM, pH 7.4).
-
Initiation of Reaction: Pre-incubate the test compound (1 µM) with the microsomal mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS. The in-vitro half-life (t½) is determined from the slope of the natural log of the remaining compound concentration versus time plot.
Conclusion
The assessment of drug-likeness through a combination of in-silico and in-vitro methods is paramount in the early stages of drug discovery. While this compound derivatives show promising in-silico profiles, experimental data, particularly in direct comparison with other heterocyclic scaffolds, is crucial for making informed decisions. This guide provides a framework for such a comparative assessment, emphasizing the importance of standardized experimental protocols for generating reliable and comparable data. Further head-to-head experimental studies will be invaluable in establishing the true potential of the this compound scaffold in the development of future oral drug candidates.
References
A Head-to-Head Comparison of Synthesis Methods for 1H-Indole-2-Carbohydrazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1H-indole-2-carbohydrazide is a crucial building block in the synthesis of various biologically active compounds. This guide provides a head-to-head comparison of the common methods for its synthesis, offering quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthesis Methods
The synthesis of this compound is primarily achieved through three main routes: the hydrazinolysis of ethyl 1H-indole-2-carboxylate, the hydrazinolysis of methyl 1H-indole-2-carboxylate, and a two-step process originating from 1H-indole-2-carboxylic acid. The choice of method often depends on the availability of starting materials, desired yield, and reaction scalability.
The following table summarizes the key quantitative data for each method based on reported experimental findings.
| Method | Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Reported Yield (%) | Purity Data |
| Method 1 | Ethyl 1H-indole-2-carboxylate | Hydrazine monohydrate, Ethanol | Reflux | Not specified | 90%[1] | Colorless crystals[1] |
| Method 2 | Methyl 1H-indole-2-carboxylate | Hydrazine monohydrate, Ethanol | Room Temperature | 6 hours | Not explicitly stated for unsubstituted product | White precipitate[2] |
| Method 3 | 1H-indole-2-carboxylic acid | 1. SOCl₂ or H₂SO₄, Ethanol/Methanol2. Hydrazine hydrate | 1. 0°C to Reflux2. Room Temperature to Reflux | 1. 1-2 hours2. Not specified | Yield for N-benzyl analog: 35%[3] | Not available for unsubstituted product |
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to this compound.
Caption: Synthetic routes to this compound.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthesis routes.
Method 1: Hydrazinolysis of Ethyl 1H-indole-2-carboxylate
This method is a direct and high-yielding approach to the desired product.
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate in absolute ethanol, add an excess of hydrazine monohydrate.
-
The reaction mixture is then heated to reflux. The exact duration of reflux may vary and should be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford colorless crystals of this compound.[1]
Method 2: Hydrazinolysis of Methyl 1H-indole-2-carboxylate
Similar to the ethyl ester, the methyl ester can also be effectively converted to the carbohydrazide.
Procedure:
-
Dissolve methyl 1H-indole-2-carboxylate in ethanol.
-
Add hydrazine monohydrate to the solution.
-
Stir the reaction mixture at room temperature for approximately 6 hours.[2]
-
Upon completion, water is added to the reaction mixture to precipitate the product.
-
The resulting white precipitate of this compound is collected by filtration.[2]
Method 3: Two-Step Synthesis from 1H-Indole-2-carboxylic Acid
Step 1: Esterification of 1H-Indole-2-carboxylic Acid
-
Dissolve 1H-indole-2-carboxylic acid in an excess of the desired alcohol (ethanol or methanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, or use a reagent like thionyl chloride (SOCl₂).
-
If using an acid catalyst, heat the mixture to reflux for several hours until the esterification is complete, as monitored by TLC. If using thionyl chloride, the reaction may proceed at a lower temperature.
-
After the reaction, the excess alcohol is removed under reduced pressure. The crude ester can be purified by crystallization or used directly in the next step.
Step 2: Hydrazinolysis of the in-situ generated Ester
-
The crude or purified indole-2-carboxylate ester is dissolved in ethanol.
-
Hydrazine monohydrate is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete.
-
The product, this compound, is then isolated by precipitation and filtration, as described in the previous methods.
It is important to note that the reported yield of 35% for a similar two-step synthesis was for a substituted N-benzyl-1H-indole-2-carbohydrazide, and the yield for the unsubstituted product may vary.[3]
Conclusion
The synthesis of this compound via hydrazinolysis of its corresponding ethyl or methyl ester is a straightforward and efficient process, with the hydrazinolysis of ethyl 1H-indole-2-carboxylate showing a particularly high reported yield of 90%.[1] The two-step method starting from 1H-indole-2-carboxylic acid offers flexibility if the ester starting materials are unavailable, though it involves an additional synthetic step which may impact the overall yield. The choice of the optimal method will ultimately be guided by the specific requirements of the research, including the availability of starting materials, desired purity, and scalability of the reaction.
References
Evaluating the Specificity of 1H-Indole-2-Carbohydrazide-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies hinges on the specificity of small molecule inhibitors. While 1H-indole-2-carbohydrazide derivatives have emerged as a promising scaffold for inhibiting various enzymes, particularly Indoleamine 2,3-dioxygenase 1 (IDO1), a critical evaluation of their off-target effects is paramount for advancing them through the drug discovery pipeline. This guide provides a comparative analysis of the specificity of these inhibitors, supported by available experimental data and detailed methodologies for crucial specificity-determining experiments.
Introduction to Specificity in Drug Discovery
Inhibitor specificity refers to the ability of a compound to interact with its intended target with high affinity while exhibiting minimal interaction with other biomolecules. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. For this compound-based inhibitors, which often target enzymes like IDO1 involved in critical signaling pathways, a thorough assessment of their selectivity profile is non-negotiable.
The primary target for many advanced this compound-based inhibitors is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a significant immune escape mechanism for tumors. Therefore, the specificity of IDO1 inhibitors is often evaluated against the closely related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).
Comparative Analysis of Inhibitor Specificity
Table 1: Potency and Selectivity of IDO1 Inhibitors Against Related Enzymes
| Compound | Scaffold | Primary Target IC50 (nM) | IDO2 Selectivity (Fold) | TDO Selectivity (Fold) | Reference |
| Epacadostat (INCB024360) | Hydroxyamidine | 10 (human IDO1, cellular) | >1000 | >100 | [1][2] |
| Navoximod (GDC-0919) | Imidazoisoindole | 75-90 (cell-based) | High | ~20 | [1][2][3] |
| Hypothetical this compound Derivative | This compound | Data not available | Data not available | Data not available |
Table 2: Off-Target Profile of Selected IDO1 Inhibitors from Broad Panel Screening
| Compound | Screening Panel | Number of Targets Screened | Significant Off-Target Hits (>50% inhibition at 10 µM) | Reference |
| Epacadostat (INCB024360) | Not specified | >50 | None reported | [4] |
| Navoximod (GDC-0919) | Not specified | Data not available | Data not available | |
| Hypothetical this compound Derivative | Not performed | N/A | N/A |
Experimental Protocols for Specificity Evaluation
To address the data gap and empower researchers, this section details the methodologies for key experiments to determine the specificity of this compound-based inhibitors.
IDO1, IDO2, and TDO Inhibition Assays (Cell-Based)
This assay determines the potency and selectivity of an inhibitor against the three primary tryptophan-catabolizing enzymes.
Principle: The assay measures the production of kynurenine, the downstream product of tryptophan catabolism, in cells engineered to express IDO1, IDO2, or TDO.
Protocol:
-
Cell Culture: Culture HeLa cells (for IDO1) or other suitable cell lines stably expressing human IDO2 or TDO in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound derivative) for 1-2 hours.
-
Induction (for IDO1): For IDO1 assays, induce enzyme expression by adding interferon-gamma (IFN-γ) to a final concentration of 100 ng/mL.
-
Tryptophan Addition: Add L-tryptophan to the media.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement: Collect the cell supernatant and measure the kynurenine concentration using a spectrophotometer at 480 nm after reaction with p-dimethylaminobenzaldehyde or by LC-MS.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each enzyme. The ratio of IC50 values provides the selectivity fold.
Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen)
These commercially available panels provide a comprehensive assessment of off-target liabilities by screening the test compound against a wide range of receptors, ion channels, transporters, and enzymes.
Principle: The assays in these panels are typically radioligand binding assays or enzymatic assays to determine the percentage of inhibition at a fixed concentration of the test compound (usually 10 µM).
General Workflow:
-
Compound Submission: Provide the test compound to the contract research organization (CRO).
-
Assay Performance: The CRO performs the screening against a pre-defined panel of targets (e.g., SafetyScreen44 or a custom panel).[5][6] The panel typically includes targets from various families like GPCRs, kinases, and ion channels.[5]
-
Data Reporting: The results are reported as the percentage of inhibition for each target. Significant hits (typically >50% inhibition) are flagged for further investigation.
Kinase Profiling
Given that many signaling pathways are regulated by kinases, assessing the interaction of this compound-based inhibitors with a panel of kinases is crucial.
Principle: Kinase profiling services utilize various assay formats, with radiometric assays being the gold standard, to measure the inhibitory activity of a compound against a large number of kinases.
Protocol (Radiometric Assay - Example):
-
Reaction Setup: In a multi-well plate, combine the test compound, a specific kinase, its corresponding substrate, and a reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unreacted ATP, often by spotting the reaction mixture onto a filter membrane and washing.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration.
Visualizing Key Concepts and Workflows
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The IDO1 signaling pathway and the mechanism of its inhibition.
Caption: A typical workflow for evaluating the specificity of a novel inhibitor.
Conclusion
The specificity of this compound-based inhibitors is a critical determinant of their therapeutic potential. While this scaffold has shown promise, particularly in the context of IDO1 inhibition, a comprehensive evaluation of off-target effects is often lacking in publicly available data. By employing the detailed experimental protocols for selectivity and broad panel screening outlined in this guide, researchers can generate the necessary data to build a robust specificity profile. This will enable an objective comparison with alternative inhibitors and facilitate the selection of the most promising candidates for further development, ultimately leading to safer and more effective targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
Benchmarking 1H-Indole-2-Carbohydrazide Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 1H-indole-2-carbohydrazide derivatives against established standards in anticancer and antimicrobial research. The following sections summarize quantitative data, detail experimental protocols, and visualize key biological pathways to support informed decision-making in drug discovery pipelines.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad range of pharmacological activities.[1] Among these, this compound derivatives have emerged as a promising class of molecules, demonstrating significant potential as anticancer and antimicrobial agents. Recent studies have focused on synthesizing and evaluating various derivatives, benchmarking their performance against known drugs to identify lead compounds for further development.
Data Presentation: Comparative Efficacy of this compound Derivatives
The therapeutic potential of novel this compound derivatives is typically assessed by quantifying their inhibitory effects on cancer cell growth (cytotoxicity) and microbial proliferation. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key metrics used for this evaluation, with lower values indicating higher potency. The tables below summarize the in vitro activity of selected derivatives against various cancer cell lines and microbial strains, with direct comparisons to standard therapeutic agents.
Anticancer Activity
| Derivative/Standard | Target Cancer Cell Line | IC50 / GI50 (µM) | Known Mechanism of Action | Reference |
| Derivative 6i | COLO 205 (Colon) | 0.071 (LC50) | Tubulin Polymerization Inhibitor | [1] |
| SK-MEL-5 (Melanoma) | 0.075 (LC50) | [1] | ||
| MDA-MB-435 | 0.259 (LC50) | [1] | ||
| Derivative 26 | A549 (Lung) | 0.19 | Weak Tubulin Inhibitor | [2] |
| Derivative 27b | HepG2 (Liver) | 0.34 | Tubulin Polymerization Inhibitor | [2] |
| Derivative 27d | A549 (Lung) | 0.43 | Tubulin Polymerization Inhibitor | [2] |
| Derivative 10b | A549 (Lung) | 0.012 | EGFR and p53-MDM2 Pathway Modulator | [3] |
| K562 (Leukemia) | 0.01 | [3] | ||
| Derivative 24f | HCT116 (Colon) | 8.1 (GI50) | VEGFR-2 Inhibitor | [4] |
| SW480 (Colon) | 7.9 (GI50) | [4] | ||
| Doxorubicin | HuCCA-1, HepG2, A549 | <0.5 - 10 | DNA Intercalation, Topoisomerase II Inhibition | [2][5] |
| Paclitaxel | Hep-2, A549, HeLa | 0.08 - 1.8 | Microtubule Stabilization | [5] |
| Gefitinib | A549 | 0.98 | EGFR Tyrosine Kinase Inhibitor | [3] |
| 5-Fluorouracil | K562 | 12.25 | Thymidylate Synthase Inhibitor | [3] |
| Erlotinib | HCT116, A549, A375 | 17.86 - 23.81 | EGFR Tyrosine Kinase Inhibitor | [6] |
Antimicrobial Activity
| Derivative/Standard | Target Microorganism | MIC (µg/mL) | Known Mechanism of Action | Reference |
| Derivative 3a, 3b, 4e, 5a, 5b, 5c, 5e | Mycobacterium tuberculosis | 1.56 - 6.25 | Enoyl Reductase (InhA) Inhibitor | [7] |
| Various Derivatives | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | Not specified | [8] |
| Various Derivatives | C. albicans, C. krusei | 3.125 - 50 | Not specified | [8] |
| Ciprofloxacin | Bacterial Strains | Not specified | DNA Gyrase Inhibitor | [8] |
| Fluconazole | Fungal Strains | 6.25 | Lanosterol 14α-demethylase Inhibitor | [7][8] |
| Ampicillin | Bacterial Strains | Not specified | Transpeptidase Inhibitor | [8] |
Key Biological Pathways and Mechanisms of Action
Several this compound derivatives exert their anticancer effects by interfering with critical cellular processes such as microtubule dynamics and angiogenesis signaling. The diagrams below illustrate these targeted pathways.
Figure 1. Mechanism of Action for Tubulin Polymerization Inhibitors. This diagram illustrates how certain this compound derivatives inhibit microtubule formation by binding to the colchicine site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Figure 2. Inhibition of the VEGFR-2 Signaling Pathway. This diagram shows how derivatives like 24f can inhibit angiogenesis by blocking the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition prevents downstream signaling through pathways like PI3K/Akt and MAPK, ultimately suppressing endothelial cell proliferation and migration.[4]
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental to the accurate assessment of novel compounds. The following sections detail the methodologies for key assays used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and standard drugs. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50/GI50 values.
Figure 3. Experimental Workflow for the MTT Assay. This flowchart outlines the key steps involved in determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
This compound derivatives and standard antimicrobial drugs
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
This guide provides a foundational overview for the comparative analysis of this compound derivatives. The presented data and protocols can aid researchers in the strategic design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-indole-2-carbohydrazide: A Guide for Laboratory Professionals
For immediate reference, 1H-indole-2-carbohydrazide must be treated as hazardous waste and disposed of through an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory. This guide provides detailed procedures to ensure the safe handling and disposal of this compound, safeguarding both laboratory personnel and the environment.
Essential Safety and Hazard Information
This compound presents several health hazards that necessitate careful handling during all stages, including disposal.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents.[4][5]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: When handling waste, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[5]
3. Storage of Waste:
-
Container: Use a compatible, non-reactive container that can be tightly sealed.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be cool and dry.[1][3][4][5]
4. Spill Management:
-
Containment: In the event of a spill, prevent the spread of the material.
-
Cleanup: Carefully sweep or vacuum the solid material and place it into the designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
5. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS).
-
Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal regulations. US EPA guidelines for the classification of hazardous waste are listed in 40 CFR Parts 261.3.[4]
-
Documentation: Retain all paperwork and manifests from the disposal company as a record of proper disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1H-indole-2-carbohydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1H-indole-2-carbohydrazide. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Hazard and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It is also known to cause serious eye irritation and skin irritation.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Acute Toxicity, Inhalation (Category 4) | GHS07 | Warning | H332: Harmful if inhaled[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[2][3][4] |
Operational Plan: Step-by-Step Handling Procedures
To mitigate risks, all handling of this compound must be conducted within a certified chemical fume hood.[5] A designated area for hazardous substance use should be clearly marked, with restricted access.[5]
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5][6]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7][8] Always consult the glove manufacturer's resistance chart for specific chemicals.
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[9] A face shield is recommended when there is a splash hazard.[7][8][9]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[7][8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]
3. Handling and Storage:
-
Prevent contact with skin, eyes, and clothing.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4] Keep away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C.
Experimental Protocol: Weighing and Preparing a Solution
-
Don all required PPE as outlined above.
-
Perform all operations within a chemical fume hood.
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula.
-
Record the weight.
-
Transfer the solid to a suitable container for dissolution.
-
Slowly add the desired solvent, stirring gently to dissolve.
-
Once dissolved, the solution is ready for use in the experiment.
-
Decontaminate the spatula and weigh boat according to the disposal plan.
Disposal Plan: Step-by-Step Waste Management
-
Waste Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Final Disposal:
PPE Selection Workflow
Caption: Logical workflow for PPE selection and use when handling this compound.
References
- 1. This compound | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
